For Researchers, Scientists, and Drug Development Professionals Introduction The AF3485 antibody is a research-grade polyclonal antibody that specifically targets Angiopoietin-like Protein 4 (ANGPTL4).[1][2][3] Produced...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AF3485 antibody is a research-grade polyclonal antibody that specifically targets Angiopoietin-like Protein 4 (ANGPTL4).[1][2][3] Produced by R&D Systems, a Bio-Techne brand, this goat IgG antibody is a crucial tool for investigating the biological functions and therapeutic potential of ANGPTL4.[3] ANGPTL4, also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein involved in various physiological and pathological processes, including lipid and glucose metabolism, angiogenesis, and inflammation. This guide provides an in-depth overview of the AF3485 antibody, including its specifications, experimental applications, and the signaling pathways of its target protein, ANGPTL4.
Antibody Specifications
The AF3485 antibody is an affinity-purified polyclonal antibody raised in goats against a recombinant human ANGPTL4 immunogen (Leu165-Ser406).[1][3] It is supplied in a lyophilized format from a phosphate-buffered saline (PBS) solution containing trehalose.[1][2][3]
Quantitative Data: Applications and Recommended Concentrations
The AF3485 antibody has been validated for use in several key immunoassays. The recommended starting concentrations are provided below, though optimal dilutions should be determined by the end-user.
In combination with a biotinylated detection antibody (Catalog # BAF3485) and a recombinant human ANGPTL4 standard (Catalog # 4487-AN).[4]
Specificity:
In sandwich immunoassays, less than 0.2% cross-reactivity is observed with recombinant human (rh) ANGPTL3, rhAngiopoietin-1, -2, -3, and -4.[1][2][3] In Western blots, approximately 1% cross-reactivity with the rhANGPTL4 N-terminal fragment is observed.[1][2][3]
Experimental Protocols
Western Blotting
This protocol is a general guideline for using the AF3485 antibody for the detection of ANGPTL4.
Sample Preparation: Prepare cell lysates or use recombinant protein. For reducing conditions, boil samples in SDS-PAGE sample buffer containing a reducing agent.
Electrophoresis: Load samples onto a polyacrylamide gel and separate proteins by size.
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Dilute the AF3485 antibody to the recommended concentration (e.g., 0.1 µg/mL) in blocking buffer and incubate with the membrane overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-goat secondary antibody diluted in blocking buffer for 1 hour at room temperature.
Washing: Repeat the washing step as described above.
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an appropriate imaging system. A specific band for ANGPTL4 should be detected at approximately 59 kDa.
Sandwich ELISA (as a Capture Antibody)
This protocol outlines the use of AF3485 as a capture antibody in a sandwich ELISA.
Plate Coating: Dilute the AF3485 capture antibody to a working concentration of 0.2-0.8 µg/mL in PBS. Coat a 96-well microplate with 100 µL per well of the diluted antibody and incubate overnight at room temperature.[1]
Washing: Aspirate each well and wash three times with Wash Buffer (e.g., 0.05% Tween 20 in PBS).
Blocking: Block the plate by adding 300 µL of a suitable blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for at least 1 hour at room temperature.
Washing: Repeat the washing step.
Sample and Standard Incubation: Add 100 µL of appropriately diluted samples and recombinant human ANGPTL4 standards to the wells. Incubate for 2 hours at room temperature.
Washing: Repeat the washing step.
Detection Antibody Incubation: Add 100 µL of the biotinylated anti-human ANGPTL4 detection antibody (Catalog # BAF3485) diluted to 0.1-0.4 µg/mL in reagent diluent to each well.[4] Incubate for 2 hours at room temperature.
Washing: Repeat the washing step.
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 20 minutes at room temperature in the dark.
Washing: Repeat the washing step.
Substrate Development: Add 100 µL of a colorimetric substrate (e.g., TMB) to each well and incubate until a sufficient color develops.
Stop Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm with wavelength correction at 540 nm or 570 nm).
Signaling Pathways and Biological Roles of ANGPTL4
ANGPTL4 is a multifaceted protein with diverse biological functions. The following diagrams illustrate some of the key pathways and relationships involving ANGPTL4.
In-Depth Technical Guide: AF3485 Antibody for the Study of Angiopoietin-like Protein 4 (ANGPTL4)
For Researchers, Scientists, and Drug Development Professionals Introduction The AF3485 antibody provides a specific and reliable tool for the investigation of Angiopoietin-like Protein 4 (ANGPTL4), a secreted glycoprote...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AF3485 antibody provides a specific and reliable tool for the investigation of Angiopoietin-like Protein 4 (ANGPTL4), a secreted glycoprotein implicated in a myriad of physiological and pathological processes. ANGPTL4, also known as fasting-induced adipose factor (FIAF) or peroxisome proliferator-activated receptor gamma angiopoietin-related protein (PGAR), is a key regulator of lipid and glucose metabolism, angiogenesis, and inflammation.[1][2] Its multifaceted role has positioned it as a protein of significant interest in research areas including cardiovascular disease, metabolic disorders, and oncology. This technical guide offers a comprehensive overview of the AF3485 antibody and its target, ANGPTL4, providing researchers with the necessary information to effectively incorporate this antibody into their experimental workflows.
AF3485 Antibody Specifications
The AF3485 is a polyclonal antibody raised in goats, offering high-affinity binding to human and primate ANGPTL4. Its utility has been validated in several key immunoassays, making it a versatile reagent for the detection and characterization of ANGPTL4.
The following table summarizes the manufacturer's recommended starting dilutions for various applications. It is important to note that optimal dilutions should be determined experimentally by the end-user.
Detailed methodologies for key applications of the AF3485 antibody are provided below. These protocols are based on published literature citing the use of this antibody and general best practices.
Western Blotting
This protocol is a general guideline for the detection of ANGPTL4 in cell lysates or tissue homogenates.
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
SDS-PAGE: Separate the protein samples on a 10% polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the AF3485 antibody at a dilution of 1:1000 in blocking buffer overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-goat secondary antibody for 1 hour at room temperature.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a sandwich ELISA for the quantification of human ANGPTL4.
Coating: Coat a 96-well microplate with the AF3485 capture antibody at a concentration of 0.2-0.8 µg/mL in PBS and incubate overnight at 4°C.
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.
Washing: Repeat the wash step.
Sample and Standard Incubation: Add standards (recombinant human ANGPTL4) and samples to the wells and incubate for 2 hours at room temperature.
Washing: Repeat the wash step.
Detection Antibody Incubation: Add the biotinylated anti-human ANGPTL4 detection antibody (BAF3485) at a concentration of 0.1-0.4 µg/mL and incubate for 2 hours at room temperature.
Washing: Repeat the wash step.
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 20 minutes at room temperature in the dark.
Substrate Development: Add TMB substrate solution and incubate for 15-20 minutes at room temperature in the dark.
Stop Reaction: Stop the reaction by adding 2N H2SO4.
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
Immunohistochemistry (IHC)
This protocol is a general guideline for the detection of ANGPTL4 in paraffin-embedded tissue sections.
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
Primary Antibody Incubation: Incubate the sections with the AF3485 antibody at a dilution of 1:200 to 1:500 overnight at 4°C.
Washing: Wash the sections with PBS.
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
Washing: Repeat the wash step.
Chromogen Development: Visualize the staining using a DAB chromogen substrate.
Counterstaining: Counterstain the sections with hematoxylin.
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving ANGPTL4 and a typical experimental workflow for its study.
Caption: ANGPTL4-mediated regulation of lipid metabolism.
Caption: ANGPTL4 as a Wnt signaling antagonist.
Caption: Experimental workflow using the AF3485 antibody.
Conclusion
The AF3485 antibody is a valuable and validated tool for the study of ANGPTL4. Its specificity and utility in a range of immunoassays make it an excellent choice for researchers investigating the diverse biological roles of this important signaling protein. This guide provides a solid foundation for the successful application of the AF3485 antibody in your research endeavors. For optimal results, it is always recommended to perform initial optimization experiments for your specific samples and experimental conditions.
Angiopoietin-like Protein 4 (ANGPTL4): A Core Technical Guide for Researchers and Drug Development Professionals
November 2025 Abstract Angiopoietin-like protein 4 (ANGPTL4), also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein with multifaceted roles in lipid metabolism, glucose homeostasis, inflammation...
Author: BenchChem Technical Support Team. Date: November 2025
November 2025
Abstract
Angiopoietin-like protein 4 (ANGPTL4), also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein with multifaceted roles in lipid metabolism, glucose homeostasis, inflammation, and cancer. Its primary function as a potent inhibitor of lipoprotein lipase (LPL) positions it as a critical regulator of plasma triglyceride levels. Dysregulation of ANGPTL4 has been implicated in various metabolic and oncologic diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of ANGPTL4, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in their exploration of ANGPTL4 biology and its therapeutic potential.
Core Functions of ANGPTL4
ANGPTL4 exerts its biological effects through a variety of mechanisms, primarily centered around the regulation of lipid and glucose metabolism. It also plays significant, though sometimes contradictory, roles in inflammation and cancer progression.
Regulation of Lipid Metabolism
The most well-characterized function of ANGPTL4 is its potent inhibition of lipoprotein lipase (LPL), the key enzyme responsible for hydrolyzing triglycerides from circulating chylomicrons and very low-density lipoproteins (VLDL).[1] By inhibiting LPL, ANGPTL4 increases plasma triglyceride levels.[2] This inhibition is mediated by the N-terminal coiled-coil domain of ANGPTL4, which induces a conformational change in LPL, leading to the dissociation of active LPL dimers into inactive monomers.[3]
ANGPTL4's regulation of LPL activity is tissue-specific and context-dependent. During fasting, ANGPTL4 expression is upregulated in adipose tissue, leading to decreased LPL activity and reduced fat storage, thereby sparing fatty acids for use by other tissues like muscle.[1] Conversely, loss-of-function mutations in ANGPTL4 are associated with lower plasma triglycerides and higher high-density lipoprotein cholesterol (HDL-C) levels, conferring a reduced risk of coronary artery disease.[1][4]
Beyond LPL, ANGPTL4 has been shown to inhibit other lipases, including hepatic lipase (HL) and endothelial lipase (EL), further contributing to its role in lipid homeostasis.[1][5]
Glucose Homeostasis
ANGPTL4 also plays a role in regulating glucose metabolism and insulin sensitivity, although the effects can be complex. Genetic inactivation of ANGPTL4 has been shown to improve glucose homeostasis and is associated with a reduced risk of type 2 diabetes.[6] Studies in Angptl4-deficient mice have confirmed improved insulin sensitivity and glucose tolerance.[6] Conversely, overexpression of ANGPTL4 has been shown to decrease blood glucose and improve glucose tolerance in some mouse models, suggesting it might have beneficial effects on glucose homeostasis under certain conditions.[7] However, ANGPTL4 overexpression can also induce hyperlipidemia and hepatic steatosis.[7]
Inflammation
ANGPTL4 exhibits a dual role in inflammation, with both pro- and anti-inflammatory properties depending on the context and tissue.[8] It can suppress the expansion of pro-inflammatory macrophages and promote the polarization of anti-inflammatory M2 macrophages.[9][10] For instance, in a liver transplantation model, ANGPTL4 promoted M2 polarization of Kupffer cells and suppressed inflammation by inhibiting the NF-κB pathway.[10] However, in other settings, such as influenza-induced lung injury, ANGPTL4 can promote immune infiltration and inflammation.[9]
Cancer
The role of ANGPTL4 in cancer is also multifaceted, with evidence supporting both pro- and anti-tumorigenic functions.[11] Increased ANGPTL4 expression has been linked to worse tumor grade, stage, and lymph node metastasis in various cancers.[12][13] It can promote tumor progression through its positive regulation of epithelial-to-mesenchymal transition (EMT) and angiogenesis.[12] Conversely, some studies have shown that ANGPTL4 overexpression can lead to increased survival in certain cancers, such as triple-negative breast cancer.[11] The cleavage of full-length ANGPTL4 into its N-terminal and C-terminal fragments may contribute to these opposing effects.[11]
Quantitative Data on ANGPTL4 Function
To provide a clearer understanding of the magnitude of ANGPTL4's effects, the following tables summarize key quantitative data from various studies.
ANGPTL4 mediates its diverse functions through various signaling pathways. The inhibition of LPL is a direct protein-protein interaction, while its roles in inflammation and cancer involve more complex signaling cascades, often initiated by binding to integrin receptors.
LPL Inhibition Pathway
The primary mechanism of LPL inhibition by ANGPTL4 involves a direct binding event that leads to the inactivation of LPL.
ANGPTL4-mediated inhibition of Lipoprotein Lipase (LPL).
Integrin Signaling in Cancer Metastasis
In the context of cancer metastasis, the C-terminal fibrinogen-like domain of ANGPTL4 (cANGPTL4) can interact with integrins on endothelial cells, leading to increased vascular permeability and facilitating the extravasation of tumor cells.
cANGPTL4-Integrin signaling pathway in endothelial cells.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study ANGPTL4 function.
Lipoprotein Lipase (LPL) Activity Assay
This protocol describes a fluorometric assay to measure LPL activity and its inhibition by ANGPTL4.
Prepare a stock solution of the fluorescent LPL substrate in an appropriate solvent.
Dilute the LPL enzyme to the desired concentration in LPL Assay Buffer.
For inhibition assays, pre-incubate the LPL enzyme with varying concentrations of ANGPTL4 for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
Initiate the reaction by adding the fluorescent LPL substrate to the wells containing the LPL enzyme (with or without ANGPTL4).
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex = 370 nm, λem = 450 nm) over time.
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.
For inhibition studies, determine the IC50 value of ANGPTL4 by plotting the percentage of LPL inhibition against the logarithm of the ANGPTL4 concentration.
ANGPTL4 Signaling Pathway: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals Abstract Angiopoietin-like 4 (ANGPTL4) is a secreted glycoprotein that has emerged as a critical regulator of lipid and glucose metabolism, angiogenesis, an...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiopoietin-like 4 (ANGPTL4) is a secreted glycoprotein that has emerged as a critical regulator of lipid and glucose metabolism, angiogenesis, and inflammation. Its multifaceted roles in both physiological and pathological processes, including cancer, have made it a compelling target for therapeutic development. This technical guide provides a comprehensive overview of the core ANGPTL4 signaling pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and further research into this complex signaling nexus.
Core Signaling Mechanisms of ANGPTL4
ANGPTL4 exerts its diverse biological functions through interactions with various cellular components, primarily through two distinct signaling axes: inhibition of lipoprotein lipase (LPL) and engagement with cell surface integrins.
Regulation of Lipid Metabolism via Lipoprotein Lipase (LPL) Inhibition
A primary and well-established function of ANGPTL4 is the regulation of triglyceride (TG) metabolism through the inhibition of LPL.[1][2] The N-terminal coiled-coil domain of ANGPTL4 is responsible for this inhibitory activity.[1] The mechanism of inhibition is thought to involve ANGPTL4 binding to LPL, which prevents LPL from hydrolyzing triglycerides in circulating lipoproteins, thereby increasing plasma triglyceride levels.[2][3] This process is reversible, with inhibited LPL existing in a complex with ANGPTL4.[3] The formation of a complex between ANGPTL4 and ANGPTL8 can modulate this inhibitory activity, with the ANGPTL4/8 complex being significantly less potent at inhibiting LPL.[4][5]
Integrin-Mediated Signaling
The C-terminal fibrinogen-like domain of ANGPTL4 interacts with cell surface integrins, primarily α5β1 and αvβ5, to initiate intracellular signaling cascades that regulate cell migration, vascular permeability, and cancer metastasis.[6]
Upon binding to integrin α5β1 on endothelial cells, ANGPTL4 triggers the activation of the small GTPase Rac1 and p21-activated kinase (PAK).[6][7] This signaling cascade leads to the weakening of cell-cell adhesions by disrupting the clustering of VE-cadherin and claudin-5 at endothelial junctions.[6][8] The declustering and subsequent internalization of these junctional proteins increase vascular permeability, a process that can facilitate the extravasation of tumor cells during metastasis.[1][6]
In addition to the Rac1/PAK pathway, ANGPTL4 can also activate the RhoA/ROCK signaling cascade. This occurs through ANGPTL4 binding to neuropilins (NRP1 and NRP2) on endothelial cells, which subsequently leads to RhoA activation.[1][9][10] The activation of RhoA/ROCK signaling contributes to the breakdown of endothelial cell-cell junctions and increased vascular permeability.[1][9]
Role in Cancer Progression
The role of ANGPTL4 in cancer is complex and context-dependent, exhibiting both pro- and anti-tumorigenic functions.[1] Its pro-tumorigenic effects are often linked to its ability to promote angiogenesis, metastasis, and chemoresistance.[11] These effects are mediated through various signaling pathways, including:
PI3K/AKT Pathway: ANGPTL4 has been shown to activate the PI3K/AKT pathway, which is a central regulator of cell growth, proliferation, and survival.[12][13]
JAK/STAT Pathway: In some cancers, ANGPTL4 can activate the JAK/STAT signaling cascade, contributing to tumor progression.[11]
Upstream Regulation of ANGPTL4 Expression
The expression of the ANGPTL4 gene is tightly controlled by a variety of transcription factors and physiological stimuli, highlighting its role as a key adaptive response protein.
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα and PPARγ are major transcriptional regulators of ANGPTL4.[1]
Hypoxia-Inducible Factor-1α (HIF-1α): Under hypoxic conditions, often found in the tumor microenvironment, HIF-1α directly binds to the ANGPTL4 promoter and induces its expression.[1]
Transforming Growth Factor-β (TGF-β): TGF-β signaling can upregulate ANGPTL4 expression, particularly in the context of cancer metastasis.[1]
Glucocorticoids: During fasting, glucocorticoids mediate an increase in ANGPTL4 expression.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to ANGPTL4 signaling.
LPL source (e.g., purified LPL, cell lysate, or post-heparin plasma)
Procedure:
Prepare Reagents: Prepare all buffers and substrate solutions according to the manufacturer's instructions.[18]
Standard Curve: Prepare a standard curve using the provided fluorescent standard to correlate fluorescence units with the amount of product formed.
Sample Preparation:
For inhibition studies, pre-incubate the LPL source with varying concentrations of ANGPTL4 for a specified time (e.g., 30 minutes at 37°C).[18]
Include a control with LPL and buffer only (no ANGPTL4).
Assay Reaction:
Add the LPL sample (with or without ANGPTL4) to the wells of the 96-well plate.
Initiate the reaction by adding the fluorogenic LPL substrate to each well.[18]
Incubate the plate at 37°C for 30-60 minutes, protected from light.[18]
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
Subtract the background fluorescence (wells with substrate but no LPL).
Calculate the LPL activity based on the standard curve.
For inhibition studies, plot LPL activity as a function of ANGPTL4 concentration to determine the IC50 value.
In Vivo Vascular Permeability (Miles) Assay
This protocol describes the Miles assay to quantify vascular permeability in vivo.[19][20][21][22][23]
Materials:
Mice (wild-type or genetically modified)
Evans blue dye (0.5% in sterile PBS)
Test substance (e.g., recombinant ANGPTL4) and vehicle control (e.g., PBS)
Anesthetic
Formamide
Spectrophotometer
Procedure:
Anesthesia: Anesthetize the mice according to approved animal protocols.
Evans Blue Injection: Inject Evans blue dye (e.g., 100 µL of 0.5% solution) intravenously via the tail vein. Allow the dye to circulate for 20-30 minutes.[19][22]
Intradermal Injections: Inject the test substance (ANGPTL4) and vehicle control intradermally at distinct sites on the shaved dorsal skin of the mouse.[20]
Incubation: Allow the substances to act for a defined period (e.g., 20-30 minutes).
Euthanasia and Tissue Collection: Euthanize the mice and excise the skin at the injection sites.
Dye Extraction:
Weigh the excised skin samples.
Incubate the skin samples in formamide (e.g., 1 mL) at 55-60°C for 24-48 hours to extract the Evans blue dye.[23]
Quantification:
Centrifuge the formamide extracts to pellet any debris.
Measure the absorbance of the supernatant at ~620 nm using a spectrophotometer.[23]
Calculate the amount of extravasated dye per milligram of tissue using a standard curve of Evans blue in formamide.
siRNA-mediated Knockdown of ANGPTL4
This protocol outlines the steps for transiently silencing ANGPTL4 expression in cultured cells using small interfering RNA (siRNA).[24][25][26]
Materials:
Cultured cells (e.g., human endothelial cells or cancer cell lines)
ANGPTL4-specific siRNA and a non-targeting control siRNA
Reagents for validation (qRT-PCR or Western blotting)
Procedure:
Cell Seeding: Seed the cells in a culture plate (e.g., 6-well plate) to achieve 30-50% confluency on the day of transfection.
siRNA-Lipid Complex Formation:
In one tube, dilute the ANGPTL4 siRNA (or control siRNA) in Opti-MEM.
In a separate tube, dilute the transfection reagent in Opti-MEM.
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.[26]
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
Incubation: Incubate the cells for 24-72 hours at 37°C.
Validation of Knockdown:
Harvest the cells and extract RNA or protein.
Perform quantitative real-time PCR (qRT-PCR) to measure ANGPTL4 mRNA levels or Western blotting to assess ANGPTL4 protein levels to confirm successful knockdown.[25]
Conclusion
The ANGPTL4 signaling pathway represents a complex and highly regulated system with profound implications for metabolic diseases and cancer. Its dual role in various pathological contexts underscores the importance of a detailed understanding of its molecular mechanisms. This guide provides a foundational resource for researchers, offering insights into the core signaling pathways, quantitative data for experimental design, and detailed protocols to facilitate further investigation into the therapeutic potential of targeting ANGPTL4. Future research should continue to unravel the context-dependent nature of ANGPTL4 signaling to enable the development of targeted and effective therapies.
AF3485 Antibody: A Technical Guide to Specificity and Clonality
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the AF3485 antibody, a crucial tool for researchers studying Angiopoietin-like Protein 4 (ANGPTL4). We...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the AF3485 antibody, a crucial tool for researchers studying Angiopoietin-like Protein 4 (ANGPTL4). We will delve into its specificity, clonality, and performance in various applications, supported by quantitative data and detailed experimental protocols.
Introduction to AF3485
The AF3485 antibody is a polyclonal antibody raised in goats, designed to target human and primate Angiopoietin-like Protein 4 (ANGPTL4).[1][2][3] ANGPTL4, also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein involved in the regulation of lipid and glucose metabolism, as well as angiogenesis. This antibody is a valuable reagent for the qualitative and quantitative detection of ANGPTL4 in various biological samples.
Antibody Characteristics
The AF3485 antibody is an antigen affinity-purified polyclonal goat IgG. It was developed using a mouse myeloma cell line (NS0)-derived recombinant human ANGPTL4, specifically the Leu165-Ser406 region, as the immunogen.
Lyophilized from a 0.2 μm filtered solution in PBS with Trehalose
Specificity and Cross-Reactivity
The specificity of the AF3485 antibody has been validated through various immunoassays. It demonstrates high specificity for human ANGPTL4 with minimal cross-reactivity with other related proteins.
Application
Cross-Reactivity
Source
Sandwich Immunoassays
< 0.2% with recombinant human (rh) ANGPTL3, rhAngiopoietin-1, -2, -3, and -4
The AF3485 antibody has been validated for use in several key immunoassays. The following table summarizes the recommended starting concentrations. Researchers are advised to optimize the dilutions for their specific experimental conditions.
This protocol provides a general guideline for using the AF3485 antibody in a Western Blotting experiment.
Materials:
AF3485 Antibody
Recombinant Human ANGPTL4 protein or cell lysate
SDS-PAGE gels
Transfer buffer
PVDF or nitrocellulose membrane
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
Wash buffer (TBST)
HRP-conjugated secondary antibody (anti-goat IgG)
Chemiluminescent substrate
Imaging system
Procedure:
Sample Preparation: Prepare protein samples (recombinant protein or cell lysates) in loading buffer and denature by heating.
Electrophoresis: Separate the protein samples by SDS-PAGE.
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Dilute the AF3485 antibody to the recommended concentration (0.1 µg/mL) in blocking buffer and incubate with the membrane overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-goat secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
Washing: Repeat the washing step.
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. A specific band for ANGPTL4 should be detected at approximately 59 kDa.
Western Blot Experimental Workflow
Sandwich ELISA
The AF3485 antibody can be used as a capture antibody in a sandwich ELISA for the quantitative measurement of human ANGPTL4. For optimal performance, it is recommended to use it in a matched pair with a biotinylated anti-human ANGPTL4 detection antibody (e.g., Catalog # BAF3485) and Recombinant Human ANGPTL4 as the standard.
Coating: Dilute the AF3485 capture antibody to a working concentration of 0.2-0.8 µg/mL in coating buffer and coat a 96-well plate overnight at room temperature.
Washing: Wash the plate three times with wash buffer.
Blocking: Block the plate with reagent diluent for 1 hour at room temperature.
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
Washing: Repeat the washing step.
Detection Antibody Incubation: Add the biotinylated detection antibody, diluted in reagent diluent, and incubate for 2 hours at room temperature.
Washing: Repeat the washing step.
Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 20 minutes at room temperature in the dark.
Washing: Repeat the washing step.
Develop and Read: Add the substrate solution and incubate until color develops. Stop the reaction with stop solution and read the absorbance at the appropriate wavelength.
Sandwich ELISA Experimental Workflow
ANGPTL4 Signaling Pathway
ANGPTL4 is a multifaceted signaling protein that can influence various cellular processes. Its signaling can be initiated through interactions with cell surface receptors, such as integrins, leading to the activation of downstream pathways.
Simplified ANGPTL4 Signaling Pathway
Upon binding to integrins, ANGPTL4 can activate SRC family kinases.[4] This activation can subsequently trigger downstream signaling cascades, including the PI3K/AKT and ERK1/2 pathways.[4][5] These pathways are known to regulate a wide range of cellular functions, including cell proliferation, migration, and inflammation.[4] The activation of the PI3K/AKT pathway can lead to the modulation of NF-κB activity, a key regulator of inflammatory responses.[4]
Conclusion
The AF3485 polyclonal antibody is a highly specific and versatile tool for the detection and quantification of human and primate ANGPTL4. Its validation in key applications such as Western Blotting and ELISA, combined with its low cross-reactivity, makes it an excellent choice for researchers investigating the role of ANGPTL4 in health and disease. The provided protocols and signaling pathway information serve as a valuable resource for designing and executing experiments with this antibody.
The Pivotal Role of ANGPTL4 in Lipid Metabolism: A Technical Guide for Researchers
Executive Summary Angiopoietin-like protein 4 (ANGPTL4) has emerged as a critical regulator of lipid metabolism, primarily through its potent inhibition of lipoprotein lipase (LPL), the gatekeeper enzyme for triglyceride...
Author: BenchChem Technical Support Team. Date: November 2025
November 19, 2025
Executive Summary
Angiopoietin-like protein 4 (ANGPTL4) has emerged as a critical regulator of lipid metabolism, primarily through its potent inhibition of lipoprotein lipase (LPL), the gatekeeper enzyme for triglyceride clearance from the circulation. This technical guide provides an in-depth overview of the multifaceted role of ANGPTL4, its molecular mechanisms, and its significance as a therapeutic target for dyslipidemia and related cardiometabolic diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Introduction: ANGPTL4, a Key Modulator of Lipid Homeostasis
Angiopoietin-like protein 4, also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein that plays a central role in regulating plasma triglyceride levels.[1][2] It is a member of the angiopoietin-like protein family, which shares structural similarities with angiopoietins but does not bind to their Tie receptors.[2] ANGPTL4 is highly expressed in adipose tissue, liver, and skeletal muscle and its expression is dynamically regulated by nutritional status, particularly fasting and feeding.[2][3] The primary and most well-characterized function of ANGPTL4 is the post-translational inhibition of lipoprotein lipase (LPL), the enzyme responsible for hydrolyzing triglycerides in circulating chylomicrons and very-low-density lipoproteins (VLDL).[1][2][4] By inhibiting LPL, ANGPTL4 effectively controls the delivery of fatty acids to peripheral tissues for storage or oxidation.[3][4] This central role in lipid partitioning has positioned ANGPTL4 as a key player in metabolic health and a promising target for therapeutic intervention in dyslipidemia and cardiovascular disease.[1][2]
Molecular Mechanism of ANGPTL4 Action
ANGPTL4 is a secreted protein that undergoes proteolytic cleavage into an N-terminal coiled-coil domain and a C-terminal fibrinogen-like domain. The N-terminal domain is primarily responsible for LPL inhibition.[2] The precise mechanism of LPL inhibition by ANGPTL4 has been a subject of investigation, with evidence supporting multiple modes of action:
Promotion of LPL Unfolding and Degradation: ANGPTL4 can induce the unfolding of the LPL enzyme, leading to its cleavage by proprotein convertases and subsequent degradation.[1]
Conversion of LPL Dimers to Monomers: ANGPTL4 can facilitate the conversion of active LPL dimers into inactive monomers.[5]
Interference with LPL-GPIHBP1 Interaction: ANGPTL4 can reduce the affinity of LPL for its endothelial anchor, glycosylphosphatidylinositol-anchored high-density lipoprotein-binding protein 1 (GPIHBP1), which is crucial for the proper localization and function of LPL on the capillary endothelium.[2][6]
The coordinated regulation of LPL activity by ANGPTL4, along with other members of the ANGPTL family such as ANGPTL3 and ANGPTL8, allows for precise control of lipid trafficking in response to metabolic cues.[1][2][3] For instance, during fasting, increased ANGPTL4 expression in adipose tissue inhibits local LPL activity, thereby sparing circulating triglycerides for use by other tissues like muscle.[3]
Quantitative Effects of ANGPTL4 on Lipid Metabolism
The impact of ANGPTL4 on lipid metabolism has been extensively documented in preclinical and clinical studies. The following tables summarize the quantitative data from key experiments involving ANGPTL4 manipulation.
Table 1: Effect of ANGPTL4 Knockout (KO) in Mice on Plasma Lipids
The expression and activity of ANGPTL4 are tightly controlled by a network of signaling pathways that respond to nutritional and metabolic cues.
Transcriptional Regulation of ANGPTL4
Peroxisome proliferator-activated receptors (PPARs) are key transcriptional regulators of ANGPTL4.[15][16] PPARα in the liver and PPARγ in adipose tissue are activated by fatty acids and their derivatives, leading to increased ANGPTL4 expression.[15][16] This creates a feedback loop where elevated fatty acids induce ANGPTL4 to limit further lipid uptake.
Caption: Transcriptional regulation of ANGPTL4 by PPARs.
ANGPTL4-Mediated Inhibition of LPL
The primary signaling output of ANGPTL4 is the inhibition of LPL activity. This process involves direct protein-protein interactions and influences the stability and localization of LPL.
Caption: ANGPTL4-mediated inhibition of LPL at the endothelium.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ANGPTL4's role in lipid metabolism.
Prepare a stock solution of the LPL standard in LPL Assay Buffer.
Perform serial dilutions to generate a standard curve with a range of LPL concentrations.
Add 100 µL of each standard and a blank (assay buffer only) to the microplate in duplicate.
Sample Preparation:
Thaw plasma or tissue homogenate samples on ice.
If testing the inhibitory effect of ANGPTL4, pre-incubate the samples with varying concentrations of recombinant ANGPTL4 for 15-30 minutes at room temperature.
Reaction Setup:
Prepare a master mix containing the fluorescent LPL substrate diluted in LPL Assay Buffer according to the manufacturer's instructions.
Add 100 µL of the master mix to each well containing the standards and samples.
Incubation and Measurement:
Incubate the plate at 37°C for 30-60 minutes, protected from light.
Measure the fluorescence intensity using a fluorometer.
Data Analysis:
Subtract the blank reading from all standard and sample readings.
Generate a standard curve by plotting fluorescence intensity versus LPL concentration.
Determine the LPL activity in the samples by interpolating their fluorescence values on the standard curve. For inhibition studies, calculate the percentage of LPL inhibition by ANGPTL4 compared to the control (no ANGPTL4).
Co-Immunoprecipitation (Co-IP) of ANGPTL4 and LPL
This protocol provides a general framework for demonstrating the interaction between ANGPTL4 and LPL in cell lysates.[19][20]
Materials:
Cells expressing ANGPTL4 and LPL (e.g., co-transfected HEK293T cells)
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Antibody against ANGPTL4 (for immunoprecipitation)
Antibody against LPL (for Western blotting)
Protein A/G agarose beads
Wash buffer (e.g., PBS with 0.1% Tween-20)
Elution buffer (e.g., glycine-HCl, pH 2.5)
SDS-PAGE and Western blotting reagents
Procedure:
Cell Lysis:
Harvest cells and lyse them in ice-cold lysis buffer.
Incubate on ice for 30 minutes with occasional vortexing.
Centrifuge at high speed to pellet cell debris and collect the supernatant (lysate).
Pre-clearing the Lysate:
Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
Centrifuge and collect the pre-cleared supernatant.
Immunoprecipitation:
Add the anti-ANGPTL4 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
Washing:
Pellet the beads by centrifugation and discard the supernatant.
Wash the beads three to five times with ice-cold wash buffer.
Elution:
Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
Western Blotting:
Separate the eluted proteins by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Probe the membrane with the anti-LPL antibody to detect the co-immunoprecipitated LPL.
Fatty Acid Uptake Assay in Adipocytes
This protocol describes a method to measure the uptake of fatty acids in cultured adipocytes (e.g., 3T3-L1) in the presence or absence of ANGPTL4.[21]
Materials:
Differentiated 3T3-L1 adipocytes
Krebs-Ringer-HEPES (KRH) buffer
Radiolabeled fatty acid (e.g., [³H]oleic acid) complexed to BSA
Recombinant ANGPTL4 protein
Phloretin (glucose transport inhibitor)
Scintillation cocktail and counter
Procedure:
Cell Preparation:
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.
On the day of the assay, wash the cells with KRH buffer.
Treatment:
Pre-incubate the cells with or without recombinant ANGPTL4 in KRH buffer for a specified time (e.g., 1-2 hours).
Fatty Acid Uptake:
Prepare the uptake solution containing radiolabeled fatty acid-BSA complex in KRH buffer.
Initiate the uptake by adding the uptake solution to the cells.
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
Stopping the Reaction:
Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer containing 0.2% BSA and phloretin.
Cell Lysis and Measurement:
Lyse the cells in a lysis buffer (e.g., 0.1 M NaOH).
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
Normalize the radioactive counts to the protein concentration of the cell lysate.
Compare the fatty acid uptake in ANGPTL4-treated cells to the control cells.
Quantitative Real-Time PCR (qPCR) for ANGPTL4 mRNA Expression
This protocol outlines the steps to quantify the relative expression of ANGPTL4 mRNA in adipose tissue.[22][23][24]
Materials:
Adipose tissue samples
RNA extraction kit (e.g., TRIzol-based)
cDNA synthesis kit
SYBR Green or TaqMan-based qPCR master mix
Primers specific for ANGPTL4 and a reference gene (e.g., 18S rRNA)
Real-time PCR instrument
Procedure:
RNA Extraction:
Homogenize adipose tissue samples in RNA extraction reagent.
Isolate total RNA according to the manufacturer's protocol.
Assess RNA quality and quantity using spectrophotometry.
cDNA Synthesis:
Reverse transcribe a fixed amount of total RNA into cDNA using a cDNA synthesis kit.
qPCR Reaction:
Set up the qPCR reaction by mixing cDNA, qPCR master mix, and specific primers for ANGPTL4 and the reference gene.
Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol.
Data Analysis:
Determine the cycle threshold (Ct) values for ANGPTL4 and the reference gene.
Calculate the relative expression of ANGPTL4 mRNA using the ΔΔCt method, normalizing to the reference gene expression.
Conclusion and Future Directions
ANGPTL4 stands as a central regulator of lipid metabolism, with its inhibitory action on LPL playing a critical role in partitioning fatty acids throughout the body. The wealth of data from genetic studies in both mice and humans, coupled with the promising results from therapeutic antibody trials, underscores the potential of ANGPTL4 as a target for the management of hypertriglyceridemia and the reduction of cardiovascular disease risk.
Future research should continue to unravel the tissue-specific roles of ANGPTL4 and its intricate interplay with other metabolic regulators. A deeper understanding of the structural basis of the ANGPTL4-LPL interaction could pave the way for the development of small molecule inhibitors. Furthermore, long-term clinical studies are necessary to fully evaluate the safety and efficacy of targeting ANGPTL4 for the treatment of cardiometabolic diseases. This in-depth technical guide provides a solid foundation for researchers to further explore the fascinating biology of ANGPTL4 and translate these findings into novel therapeutic strategies.
ANGPTL4 in Glucose Metabolism Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Angiopoietin-like protein 4 (ANGPTL4) is a secreted glycoprotein that has emerged as a critical regulator of lipid and glucose metabolism.[1][2...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopoietin-like protein 4 (ANGPTL4) is a secreted glycoprotein that has emerged as a critical regulator of lipid and glucose metabolism.[1][2][3] Predominantly expressed in the liver and adipose tissue, ANGPTL4 is a key player in energy homeostasis and is transcriptionally regulated by various factors, including Peroxisome Proliferator-Activated Receptors (PPARs) and nutritional status.[1][2][4] While its role in lipid metabolism through the inhibition of lipoprotein lipase (LPL) is well-established, its functions in glucose homeostasis are multifaceted and context-dependent, presenting both therapeutic opportunities and challenges.[5][6] This technical guide provides a comprehensive overview of the core aspects of ANGPTL4 in glucose metabolism research, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways.
Core Mechanism of Action: LPL Inhibition and Beyond
The primary mechanism by which ANGPTL4 influences metabolism is through its potent inhibition of lipoprotein lipase (LPL), the enzyme responsible for hydrolyzing triglycerides from circulating lipoproteins.[5][6] ANGPTL4, particularly its N-terminal coiled-coil domain, binds to LPL and promotes the conversion of active LPL dimers into inactive monomers.[7] This inhibition of LPL activity reduces the uptake of fatty acids into tissues, thereby increasing circulating triglyceride levels.[5] However, some studies suggest this inhibition is a reversible, noncompetitive process.[8]
Beyond LPL inhibition, ANGPTL4 has been shown to directly stimulate intracellular lipolysis in adipocytes, a process that appears to be dependent on glucocorticoid signaling and involves the modulation of cAMP-dependent pathways.[9][10] This dual role in both inhibiting extracellular lipid uptake and promoting intracellular lipid release underscores the complexity of ANGPTL4's function in energy partitioning.
Tissue-Specific Roles of ANGPTL4 in Glucose Metabolism
The metabolic effects of ANGPTL4 are highly dependent on the tissue in which it is expressed and acts.
Adipose Tissue
In adipose tissue, ANGPTL4 is highly expressed and its levels increase during fasting.[11][12] By inhibiting LPL activity, adipose-derived ANGPTL4 restricts the storage of triglycerides in fat cells during periods of energy deprivation, redirecting fatty acids to other tissues for oxidation.[7][13] Genetic deletion of ANGPTL4 specifically in adipose tissue leads to enhanced LPL activity, rapid clearance of circulating triglycerides, and improved glucose tolerance, particularly in the context of a high-fat diet.[1][13] This suggests that inhibiting ANGPTL4 in adipose tissue could be a strategy to improve insulin sensitivity.
Liver
The liver is another major site of ANGPTL4 production. Hepatic ANGPTL4 expression is also regulated by nutritional cues and PPAR agonists.[3][14] Overexpression of ANGPTL4 in the liver has been shown to decrease hepatic glucose production and improve glucose tolerance in some studies, while others report it can induce hepatic steatosis.[2][15] Conversely, hepatocyte-specific suppression of ANGPTL4 improves glucose homeostasis and insulin sensitivity in diet-induced obese mice.[16] These seemingly contradictory findings highlight the complex and potentially context-dependent role of hepatic ANGPTL4 in glucose metabolism.
Skeletal Muscle
In skeletal muscle, ANGPTL4 expression is induced by exercise and fatty acids, mediated in part by PPARδ.[17] It is thought to play a role in partitioning fatty acid uptake between exercising and non-exercising muscles by locally inhibiting LPL activity.[18] While some studies suggest a link between muscle ANGPTL4 and glucose utilization, its direct impact on insulin-stimulated glucose uptake in skeletal muscle remains an area of active investigation.[10]
ANGPTL4 Signaling Pathways
The transcriptional regulation of ANGPTL4 is a key aspect of its function. The PPAR family of nuclear receptors (PPARα, PPARγ, and PPARδ) are major regulators of ANGPTL4 expression.[3][4][14]
ANGPTL4 transcriptional regulation by PPARs and nutritional status.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of ANGPTL4 in glucose metabolism.
Table 1: Effects of Adipose-Specific ANGPTL4 Knockout (Ad-KO) on Glucose Homeostasis in Mice on a High-Fat Diet (HFD)
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in ANGPTL4 research.
Glucose Tolerance Test (GTT) in Mice
Objective: To assess the ability of mice to clear a glucose load from the bloodstream.
Protocol:
Fast mice for 6 hours with free access to water.[1]
Record baseline blood glucose from a tail snip using a glucometer.
Administer a 2 g/kg body weight bolus of D-glucose via intraperitoneal (i.p.) injection.
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
Calculate the area under the curve (AUC) to quantify glucose tolerance.
Workflow for a murine Glucose Tolerance Test (GTT).
Insulin Tolerance Test (ITT) in Mice
Objective: To assess the systemic response to insulin.
Administer human insulin (0.75 U/kg body weight) via i.p. injection.
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
Plot blood glucose levels over time to assess insulin sensitivity.
Lipoprotein Lipase (LPL) Activity Assay
Objective: To measure the enzymatic activity of LPL in tissue or plasma.
Protocol:
Collect tissue homogenates or post-heparin plasma.
Use a commercially available fluorometric LPL activity assay kit.
The assay typically utilizes a triglyceride analog substrate that fluoresces upon cleavage by LPL.
Incubate the sample with the substrate and measure the fluorescence signal over time using a microplate reader.
Calculate LPL activity based on the rate of fluorescence increase, calibrated against a standard curve.
ANGPTL4 as a Therapeutic Target
The complex role of ANGPTL4 in glucose metabolism makes it an intriguing, albeit challenging, therapeutic target for metabolic diseases.
Inhibition of ANGPTL4: Systemic inhibition of ANGPTL4 can lead to severe metabolic complications in animal models, including an acute inflammatory response when on a high-fat diet. However, tissue-specific inhibition, particularly in adipose tissue, appears to be a more promising strategy to improve insulin sensitivity and glucose tolerance without systemic side effects.[1]
Modulation of ANGPTL4 Activity: Developing molecules that can selectively modulate the interaction of ANGPTL4 with LPL in a tissue-specific manner could offer a nuanced therapeutic approach.
Technical Guide: AF3485 for the Detection of Human ANGPTL4
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the polyclonal antibody AF3485 for the detection of human Angiopoietin-like 4 (ANGPTL4)....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the polyclonal antibody AF3485 for the detection of human Angiopoietin-like 4 (ANGPTL4). This document details the antibody's characteristics, provides validated experimental protocols, and summarizes key quantitative data to facilitate its effective use in research and development.
Introduction to AF3485 and Human ANGPTL4
The AF3485 antibody is a goat polyclonal antibody raised against a mouse myeloma cell line NS0-derived recombinant human Angiopoietin-like 4 (ANGPTL4), specifically the Leu165-Ser406 region.[1][2][3] It has been validated for the detection of human and primate ANGPTL4 in several immunoassays, including Western Blot (WB), enzyme-linked immunosorbent assay (ELISA), and Simple Western.[1]
ANGPTL4, also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein involved in the regulation of lipid and glucose metabolism.[1] It is highly expressed in adipose tissue, and its expression is upregulated by hypoxia in endothelial cells and cardiomyocytes.[1] ANGPTL4 plays a crucial role in angiogenesis and has been implicated in various pathological conditions, including cancer.[1][4]
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for the use of AF3485 in various applications.
Table 1: AF3485 Antibody Specifications
Characteristic
Specification
Host Species
Goat
Clonality
Polyclonal
Isotype
IgG
Immunogen
Recombinant Human ANGPTL4 (Leu165-Ser406)
Purification
Antigen Affinity-purified
Specificity
Human, Primate ANGPTL4
Formulation
Lyophilized from a 0.2 µm filtered solution in PBS with Trehalose
Reconstitution
Reconstitute at 0.2 mg/mL in sterile PBS
Table 2: Recommended Starting Concentrations for Validated Applications
Application
Recommended Concentration
Sample Type
Western Blot (WB)
0.1 µg/mL
Recombinant Human ANGPTL4
Simple Western
50 µg/mL
Human Diabetic Adipose Lysate
ELISA (Capture)
0.2 - 0.8 µg/mL
Cell Culture Supernates, Serum, Plasma
Table 3: Cross-Reactivity Data
Application
Cross-Reactivity
Sandwich Immunoassays
< 0.2% with recombinant human (rh) ANGPTL3, rhAngiopoietin-1, -2, -3, and -4
Western Blot
~1% with rhANGPTL4 N-terminal Fragment
ANGPTL4 Signaling Pathway
ANGPTL4 is involved in multiple signaling pathways that regulate a variety of cellular processes, including lipid metabolism, angiogenesis, and inflammation. The diagram below illustrates a simplified overview of some of the key pathways influenced by ANGPTL4.
Simplified ANGPTL4 Signaling Pathways
Experimental Protocols
Detailed methodologies for key experiments using AF3485 are provided below.
Western Blot
This protocol provides a general procedure for detecting human ANGPTL4 in cell lysates.
Western Blot Experimental Workflow
Materials:
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
BCA Protein Assay Kit
Laemmli sample buffer (2X)
SDS-PAGE gels
PVDF membrane
Transfer buffer
Blocking Buffer (5% non-fat dry milk in TBST)
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
Primary Antibody: AF3485 reconstituted at 0.2 mg/mL in sterile PBS
Centrifuge to pellet cell debris and collect the supernatant.
Determine protein concentration using a BCA assay.
Mix lysate with an equal volume of 2X Laemmli sample buffer and boil for 5 minutes.
SDS-PAGE:
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
Run the gel according to the manufacturer's instructions to separate proteins by size.
Protein Transfer:
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
Blocking:
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
Primary Antibody Incubation:
Dilute the AF3485 antibody to a final concentration of 0.1 µg/mL in Blocking Buffer.
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
Washing:
Wash the membrane three times for 10 minutes each with Wash Buffer.
Secondary Antibody Incubation:
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
Washing:
Wash the membrane three times for 10 minutes each with Wash Buffer.
Detection:
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
Capture the signal using an appropriate imaging system.
Sandwich ELISA
This protocol is for a sandwich ELISA to quantify human ANGPTL4 in cell culture supernatants, serum, or plasma. This assay uses AF3485 as the capture antibody and a biotinylated anti-human ANGPTL4 antibody (e.g., BAF3485) as the detection antibody.
ANGPTL4 Expression in Adipose Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Angiopoietin-like protein 4 (ANGPTL4), also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein that plays a pivotal rol...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopoietin-like protein 4 (ANGPTL4), also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein that plays a pivotal role in lipid and glucose metabolism.[1][2][3] Primarily expressed in adipose tissue and the liver, ANGPTL4 is a key regulator of triglyceride (TG) distribution and fatty acid partitioning among different tissues.[2][4][5][6] In adipose tissue, it acts as a critical local inhibitor of lipoprotein lipase (LPL), the rate-limiting enzyme for the hydrolysis of circulating TG-rich lipoproteins.[6][7][8][9] This inhibition is crucial for mediating the switch between lipid storage and utilization during fasting and feeding cycles.[8][10] Dysregulation of ANGPTL4 expression in adipose tissue is implicated in various metabolic disorders, including obesity, insulin resistance, and cardiovascular disease, making it a significant target for therapeutic development.[7][11][12]
Regulation of ANGPTL4 Expression in Adipose Tissue
The expression of ANGPTL4 in adipose tissue is tightly controlled by nutritional status, hormonal signals, and transcription factors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs).
Nutritional and Hormonal Control:
Fasting: ANGPTL4 expression is strongly upregulated in white adipose tissue (WAT) during fasting.[8][13][14] This is mediated by increased levels of glucocorticoids and free fatty acids (FFAs), and decreased insulin levels.[15][16] The induction of ANGPTL4 during fasting serves to inhibit LPL activity in adipocytes, thereby diverting circulating triglycerides to oxidative tissues like muscle for energy.[6][8][14]
Feeding: In the fed state, insulin suppresses ANGPTL4 expression, which, along with the action of ANGPTL8, leads to increased LPL activity and promotes fatty acid uptake and storage in adipose tissue.[8][16]
Hormones: Glucocorticoids are potent inducers of ANGPTL4 transcription.[15][17] Catecholamines, however, have been shown to decrease its expression.
Transcriptional Regulation by PPARs:
PPARs are nuclear receptors that function as ligand-activated transcription factors and are master regulators of lipid metabolism. ANGPTL4 is a direct target gene of PPARs.[1][2][3][18]
PPARγ: Highly expressed in adipocytes, PPARγ activation by ligands such as thiazolidinediones (TZDs) strongly induces ANGPTL4 expression.[1][2][18][19] PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to a specific PPAR response element (PPRE) in the ANGPTL4 gene to enhance its transcription.[1][20]
PPARα: While more dominant in the liver, PPARα also contributes to ANGPTL4 regulation, particularly in response to fatty acid ligands during fasting.[2]
PPARδ (or β): In skeletal muscle, ANGPTL4 expression is induced by long-chain fatty acids via PPARδ activation.[1][20]
Caption: Regulation of ANGPTL4 expression in adipocytes.
Function of ANGPTL4 in Adipose Tissue
ANGPTL4 secreted from adipocytes primarily functions in an autocrine and paracrine manner to regulate local lipid metabolism.
Inhibition of Lipoprotein Lipase (LPL):
The most well-characterized function of ANGPTL4 is the potent inhibition of LPL activity.[6][7][8][14] This inhibition prevents the hydrolysis of triglycerides from chylomicrons and very-low-density lipoproteins (VLDL), thereby reducing the uptake of fatty acids into adipocytes.[7][8] The proposed mechanisms for LPL inhibition include:
Promotion of LPL Unfolding and Cleavage: ANGPTL4 promotes the unfolding of the LPL enzyme, which leads to its cleavage by proprotein convertases and subsequent degradation.[8][9][10]
Conversion of LPL Dimers to Monomers: ANGPTL4 can facilitate the dissociation of catalytically active LPL dimers into inactive monomers.[4][21]
This local inhibition of LPL in adipose tissue during fasting is crucial for redirecting lipids to other tissues, such as skeletal muscle and heart, for oxidation.[8][22]
Stimulation of Lipolysis:
In addition to inhibiting LPL-mediated lipid uptake, ANGPTL4 has been shown to stimulate intracellular lipolysis in adipocytes, leading to the release of FFAs.[8][15][13] This dual role—inhibiting fatty acid uptake while promoting fatty acid release—positions ANGPTL4 as a key regulator of lipid flux in and out of adipose tissue. The C-terminal fibrinogen-like domain of ANGPTL4 is reported to mediate the stimulation of cAMP-dependent signaling, which promotes lipolysis.[8]
Caption: Dual functions of ANGPTL4 in adipose tissue lipid metabolism.
Quantitative Data on ANGPTL4 Expression
The following tables summarize quantitative findings on ANGPTL4 expression and its effects from various studies.
Table 1: ANGPTL4 Expression in Adipose Tissue under Different Metabolic Conditions
Detailed methodologies are crucial for the accurate study of ANGPTL4 in adipose tissue.
Protocol 1: Quantification of ANGPTL4 mRNA in Adipose Tissue by RT-qPCR
Tissue Collection and Storage: Obtain visceral or subcutaneous adipose tissue biopsies. Immediately snap-freeze in liquid nitrogen and store at -80°C until use.
RNA Extraction: Homogenize ~100 mg of frozen adipose tissue using a rotor-stator homogenizer in 1 mL of a TRIzol-like reagent. Extract total RNA following the manufacturer's protocol, which typically involves chloroform separation and isopropanol precipitation.
RNA Purification and Quantification: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Assess RNA purity and concentration using a spectrophotometer (A260/280 ratio ~2.0). Verify RNA integrity using gel electrophoresis or a bioanalyzer.
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay. Use primers specific for the ANGPTL4 gene and a stable housekeeping gene (e.g., GAPDH, ACTB, or 18S) for normalization. A typical reaction includes cDNA template, forward and reverse primers, and qPCR master mix. Run on a real-time PCR system.
Data Analysis: Calculate the relative expression of ANGPTL4 mRNA using the comparative CT (ΔΔCT) method, normalizing the CT value of ANGPTL4 to the housekeeping gene and comparing experimental groups to a control group.
Protocol 2: Measurement of ANGPTL4 Protein in Adipose Tissue by ELISA
Protein Extraction: Homogenize ~200 mg of frozen adipose tissue in 500 µL of radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.[13]
Centrifugation: Centrifuge the homogenates at 13,000 x g for 10-15 minutes at 4°C to pellet cell debris.[13]
Supernatant Collection: Carefully collect the supernatant, which contains the total tissue protein lysate.
Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford protein assay.
ELISA: Use a commercially available ANGPTL4 sandwich ELISA kit. Dilute the tissue lysates to fall within the standard curve range of the assay. Follow the manufacturer's protocol, which typically involves incubation of the sample in antibody-coated wells, followed by washing steps, addition of a detection antibody, a substrate, and measurement of absorbance at a specific wavelength (e.g., 450 nm).
Data Analysis: Calculate the concentration of ANGPTL4 in the samples based on the standard curve. Normalize the ANGPTL4 concentration to the total protein concentration of the lysate (e.g., pg of ANGPTL4 per mg of total protein).
Protocol 3: LPL Activity Assay in Adipose Tissue Homogenates
Tissue Homogenization: Homogenize fresh or frozen adipose tissue in a buffer containing heparin to release LPL from cell surfaces.
Substrate Preparation: Prepare a radiolabeled ([3H] or [14C]) triolein substrate emulsified with lecithin and mixed with fatty-acid-free bovine serum albumin (BSA) and fetal bovine serum (as a source of apolipoprotein C-II, the LPL cofactor).
Incubation: Incubate the tissue homogenate with the substrate at 37°C for a defined period (e.g., 30-60 minutes).
Stopping the Reaction & Fatty Acid Extraction: Stop the reaction by adding a mixture of methanol/chloroform/heptane and a pH buffer. This mixture will partition the released radiolabeled free fatty acids into the upper aqueous phase.
Scintillation Counting: Measure the radioactivity in an aliquot of the upper phase using a liquid scintillation counter.
Data Analysis: Calculate LPL activity based on the amount of released fatty acids per unit of time per gram of tissue or per mg of protein.
Caption: Workflow for analyzing ANGPTL4 expression in adipose tissue.
Clinical Significance and Therapeutic Implications
The role of ANGPTL4 in regulating lipid partitioning and inflammation in adipose tissue has significant clinical implications.
Obesity and Insulin Resistance: In obese individuals with impaired glucose metabolism, ANGPTL4 expression is elevated in visceral adipose tissue and is associated with local inflammation and insulin resistance.[11][12][23] By inhibiting LPL, elevated ANGPTL4 may contribute to hypertriglyceridemia and promote ectopic lipid deposition in the liver and muscle, exacerbating insulin resistance.[7]
Cardiovascular Disease: Loss-of-function mutations in the ANGPTL4 gene are associated with lower plasma triglycerides, higher HDL-C, and a reduced risk of coronary artery disease.[6][8] Conversely, increased ANGPTL4 expression in epicardial adipose tissue is found in patients with coronary artery disease, suggesting a pro-atherogenic role.[24] Adipose-specific deletion of ANGPTL4 in mice attenuates atherosclerosis, partly by reducing circulating proatherogenic lipoproteins and inflammation.[7]
These findings highlight ANGPTL4 as a promising therapeutic target. However, the systemic effects of ANGPTL4 are complex, and global inhibition can lead to adverse effects.[7][8] Therefore, tissue-specific targeting of ANGPTL4, particularly in adipose tissue, may offer a more viable strategy for treating metabolic and cardiovascular diseases.[8][9]
ANGPTL4 Protein: A Technical Guide on its Physiological Functions
Audience: Researchers, scientists, and drug development professionals. Abstract Angiopoietin-like 4 (ANGPTL4) is a secreted glycoprotein that has emerged as a critical regulator of numerous physiological and pathological...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
Angiopoietin-like 4 (ANGPTL4) is a secreted glycoprotein that has emerged as a critical regulator of numerous physiological and pathological processes. Initially identified for its role in lipid metabolism, particularly as a potent inhibitor of lipoprotein lipase (LPL), its functions are now known to extend to glucose homeostasis, inflammation, angiogenesis, wound healing, and cancer. ANGPTL4's multifaceted nature, often exhibiting context-dependent and opposing effects, makes it a protein of significant interest for therapeutic development. This document provides a comprehensive technical overview of the structure, regulation, and diverse physiological functions of ANGPTL4, summarizes key quantitative data, details relevant experimental methodologies, and illustrates its complex signaling networks.
ANGPTL4: Structure and Regulation
Protein Structure
ANGPTL4 is a secreted glycoprotein characterized by two primary functional domains: an N-terminal coiled-coil domain and a C-terminal fibrinogen-like domain (FLD), connected by a linker region.[1][2][3] Upon secretion, the full-length protein can be cleaved by pro-protein convertases (PCs) at the linker region, releasing the N-terminal fragment (nANGPTL4) and the C-terminal fragment (cANGPTL4).[1] The N-terminal domain is responsible for oligomerization and mediates the inhibition of lipoprotein lipase (LPL).[1][4] The C-terminal FLD is generally associated with other functions, including the regulation of angiogenesis and vascular permeability.[1] The processing of ANGPTL4 can be tissue-specific; for instance, the liver tends to secrete the cleaved nANGPTL4, whereas adipose tissue can secrete the full-length protein.[5]
ANGPTL4 protein domains and cleavage products.
Regulation of Expression
ANGPTL4 expression is tightly controlled by various transcription factors and physiological states, making it a highly responsive metabolic sensor.[2] Key regulators include:
Peroxisome Proliferator-Activated Receptors (PPARs): ANGPTL4 was first identified as a target gene of PPARα and PPARγ.[1][5] Its expression is also regulated by PPARδ.[6]
Nutritional Status: Expression is notably induced in adipose tissue during fasting, a process mediated by glucocorticoids.[5][7][8][9] This induction is crucial for reducing LPL activity in fat tissue during periods of caloric restriction.[7]
Hypoxia: Hypoxia-inducible factor 1α (HIF-1α) upregulates ANGPTL4 expression in various cell types, linking it to physiological responses in low-oxygen environments, such as in tumors or ischemic tissues.[1][3][10]
Inflammatory Cytokines: Factors like TGF-β, TNFα, and IL-1β can also regulate ANGPTL4 expression, connecting it to inflammatory pathways.[1][11]
Physiological Functions of ANGPTL4
Regulation of Lipid Metabolism
The most well-characterized function of ANGPTL4 is its role as a potent inhibitor of lipoprotein lipase (LPL), the rate-limiting enzyme for hydrolyzing triglycerides (TGs) from circulating lipoproteins like chylomicrons and VLDL.[2][4][12][13]
Mechanism of LPL Inhibition: ANGPTL4 inhibits LPL through multiple proposed mechanisms. It was initially thought to catalytically convert active LPL dimers into inactive monomers.[4] More recent evidence suggests it acts as a reversible, noncompetitive inhibitor, forming a complex with LPL that dissociates to restore LPL activity.[4] Other studies propose ANGPTL4 accelerates the irreversible inactivation of LPL.[14] It can also decrease the affinity of LPL for its endothelial anchor, GPIHBP1.[1]
Triglyceride Partitioning: ANGPTL4 plays a key role in directing the fate of circulating TGs based on nutritional status.[1]
Fasting State: ANGPTL4 expression increases in white adipose tissue (WAT), inhibiting local LPL activity.[7][8] This prevents fat storage and diverts TGs to oxidative tissues like skeletal muscle and the heart for energy.[8]
Fed State: In the fed state, ANGPTL4 levels in WAT decrease, allowing for LPL-mediated TG uptake and storage.[8] Concurrently, the ANGPTL3/8 complex is secreted from the liver to inhibit LPL in oxidative tissues, further promoting TG storage in adipose tissue.[1][8]
ANGPTL4 inhibits LPL, reducing TG hydrolysis.
Table 1: Effect of ANGPTL4 on Lipid Profile in Murine Models
The role of ANGPTL4 in glucose metabolism is complex, with studies reporting conflicting outcomes, likely due to differences in experimental models and sites of overexpression.[2][17] However, human genetic studies and analyses of knockout mice provide compelling evidence.
Improved Insulin Sensitivity: Loss-of-function mutations in ANGPTL4 in humans, such as the p.E40K variant, are associated with lower fasting glucose, greater insulin sensitivity, and a reduced risk of type 2 diabetes.[1][17]
Animal Model Data: While some overexpression studies showed improved glucose tolerance,[18][19] others reported impairment or no effect.[2][17] In contrast, ANGPTL4-deficient mice consistently show improved insulin sensitivity and glucose homeostasis, especially on a high-fat diet.[17]
Table 2: Association of ANGPTL4 Loss-of-Function with Glucose Metabolism
ANGPTL4 exhibits both pro- and anti-inflammatory properties depending on the tissue and context.[1][20]
Anti-inflammatory Effects: In mesenchymal stem cells, ANGPTL4 suppresses the expansion of pro-inflammatory macrophages.[1] It can also protect against the pro-inflammatory effects of dietary saturated fat by inhibiting fatty acid uptake into mesenteric lymph node macrophages, thereby preventing their transformation into foam cells.[20][21]
Pro-inflammatory Effects: In lung injury models (induced by LPS or influenza), ANGPTL4 promotes immune infiltration and inflammation.[1][20] In pancreatitis, elevated ANGPTL4 levels enhance macrophage activation and infiltration, leading to hypercytokinemia and acinar cell damage via the PI3K/AKT signaling pathway.[20] Plasma ANGPTL4 levels in humans are positively correlated with the inflammatory marker C-reactive protein (CRP).[22]
Context-dependent inflammatory roles of ANGPTL4.
Angiogenesis and Vascular Permeability
ANGPTL4 has a complex and dichotomous role in regulating blood vessel formation and integrity.[1]
Pro-angiogenic Effects: In many pathological conditions, including cancer and diabetic retinopathy, ANGPTL4 promotes angiogenesis.[1][3] It can protect endothelial cells from apoptosis and mediate angiogenesis downstream of pathways like profilin-1 under hypoxic conditions.[1]
Anti-angiogenic Effects: In other contexts, ANGPTL4, particularly the cANGPTL4 fragment, can inhibit angiogenesis, for instance via the RAF/MEK/ERK signaling pathway.[1]
Vascular Permeability: ANGPTL4 is known to disrupt endothelial cell junctions by binding to integrins and neuropilins, activating RhoA/ROCK signaling, which increases vascular permeability.[1] This function is particularly important in cancer metastasis, as it facilitates the extravasation of tumor cells.[3][11]
Dichotomous Role in Cancer
ANGPTL4's function in cancer is highly dependent on the tumor type and microenvironment, where it can act as either a pro-tumorigenic or an anti-tumorigenic factor.[1][11][23]
Pro-tumorigenic Functions:
Metastasis: By increasing vascular permeability, ANGPTL4 promotes the seeding of cancer cells to distant organs, particularly the lungs.[1][3]
Survival and Proliferation: It protects cancer cells from anoikis (detachment-induced apoptosis) and can enhance proliferation and invasion through pathways like ERK1/2 signaling.[1][3]
Metabolic Reprogramming: In some cancers, like non-small cell lung cancer (NSCLC), ANGPTL4 promotes glutamine and fatty acid oxidation to fuel tumor growth.[1]
Anti-tumorigenic Functions: In some studies, increased ANGPTL4 expression has been shown to inhibit tumor growth and metastasis.[11] This may be related to its anti-angiogenic properties in certain contexts or its ability to regulate tumor metabolism in a way that suppresses progression.[1]
ANGPTL4 Knockout (KO) Mice: The generation of Angptl4-deficient mice has been crucial for understanding its physiological role. These models are typically created using standard gene-targeting techniques in embryonic stem cells.[7] They exhibit lower plasma triglycerides and increased LPL activity, particularly in the fasted state.[7][15]
ANGPTL4 Transgenic Mice: Mice overexpressing ANGPTL4, often under a liver-specific promoter like human apolipoprotein E (ApoE), are generated by standard microinjection methods.[7] These animals display hypertriglyceridemia due to reduced VLDL clearance.[7]
Diet-Induced Obesity Models: Mice are often fed a high-fat diet (HFD), such as one providing 60% of calories from fat, for several weeks to study ANGPTL4's role in the context of metabolic syndrome.[18][24]
A typical experimental workflow using knockout mice.
Biochemical Assays
Post-Heparin Plasma (PHP) LPL Activity Assay: To measure total body LPL activity, mice are injected with heparin (e.g., 10 U/g body weight) to release LPL from the endothelial surface into the circulation. Blood is collected, and plasma is used in an ex vivo assay with a radiolabeled or fluorescent triglyceride substrate to measure lipase activity.[7]
In Vitro LPL Inhibition Assay: Purified recombinant ANGPTL4 (often the N-terminal domain) is incubated with purified LPL. The remaining LPL activity is then measured using a triglyceride emulsion substrate. This allows for kinetic analysis of the inhibition mechanism.[14]
Cell-Based Experiments
Macrophage Culture: To study inflammation, peritoneal or bone marrow-derived macrophages are cultured and treated with stimuli. For example, macrophages from Angptl4-/- mice can be incubated with chyle (a source of TGs) with or without recombinant ANGPTL4 to assess changes in inflammatory gene expression (e.g., via qPCR) and foam cell formation.[21]
Adenovirus-Mediated Overexpression: Recombinant adenoviruses carrying the ANGPTL4 gene are injected into mice to achieve acute, high-level overexpression, primarily in the liver. This is a common method to study the short-term metabolic effects of a secreted protein.[18][19]
Therapeutic Implications
Given its central role in regulating lipid levels and its association with cardiovascular disease and diabetes risk, ANGPTL4 is a major therapeutic target.[2][12][25]
Cardiometabolic Disease: Inhibiting ANGPTL4 enhances LPL activity, lowers plasma triglycerides, and improves glucose homeostasis.[13][17] This makes ANGPTL4 inhibitors (e.g., monoclonal antibodies) a promising strategy for treating hypertriglyceridemia and reducing the risk of atherosclerosis and type 2 diabetes.[1][13]
Cancer Therapy: The dual role of ANGPTL4 in cancer complicates its therapeutic targeting. While inhibiting ANGPTL4 could reduce metastasis and angiogenesis in some cancers, it might promote growth in others.[1][23] Therefore, a context- and tumor-type-specific approach is essential.
However, whole-body targeting of ANGPTL4 may lead to pathological complications, suggesting that tissue-specific inactivation (e.g., liver-specific) could be a more viable strategy for metabolic diseases.[12]
This document is intended for informational purposes for a scientific audience and is based on publicly available research as of the date indicated. It is not a substitute for professional medical or scientific advice.
AF3485: An In-Depth Technical Guide to the Anti-ANGPTL4 Polyclonal Antibody
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the AF3485 antibody, a polyclonal antibody raised in goats that specifically targets human and pri...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the AF3485 antibody, a polyclonal antibody raised in goats that specifically targets human and primate Angiopoietin-like Protein 4 (ANGPTL4). ANGPTL4 is a secreted glycoprotein involved in the regulation of lipid and glucose metabolism, as well as angiogenesis. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to support your research and development endeavors.
Antibody Specifications and Quantitative Data
The AF3485 antibody, produced by R&D Systems, is an antigen affinity-purified polyclonal antibody. It is generated from a goat immunized with a mouse myeloma cell line NS0-derived recombinant human ANGPTL4 (Leu165-Ser406, Accession # Q9BY76).
General Characteristics
Property
Specification
Catalog Number
AF3485
Host Species
Goat
Antibody Type
Polyclonal IgG
Immunogen
Recombinant human ANGPTL4 (Leu165-Ser406)
Purification
Antigen Affinity-purified
Reactivity
Human, Primate, Rat
Aliases
ANGPTL4, UNQ171, NL2, pp1158, FIAF, TGQTL, ARP4, PGAR, HFARP, HARP
Recommended Applications and Dilutions
Application
Recommended Concentration/Dilution
Western Blot (WB)
0.1 µg/mL
Simple Western
50 µg/mL
ELISA Capture (as part of a matched antibody pair)
0.2-0.8 µg/mL
Immunohistochemistry (IHC)
Cited in publications
Specificity and Cross-Reactivity
Assay
Specificity/Cross-Reactivity
Sandwich Immunoassays
Less than 0.2% cross-reactivity with recombinant human (rh) ANGPTL3, rhAngiopoietin-1, -2, -3, and -4.
Western Blot
Approximately 1% cross-reactivity with the N-terminal fragment of rhANGPTL4.
Formulation and Storage
Condition
Specification
Formulation
Lyophilized from a 0.2 µm filtered solution in PBS with Trehalose.
Reconstitution
Reconstitute at 0.2 mg/mL in sterile PBS.
Storage (as supplied)
12 months from date of receipt at -20 to -70 °C.
Storage (after reconstitution)
1 month at 2 to 8 °C under sterile conditions.
6 months at -20 to -70 °C under sterile conditions.
Key Experimental Protocols
Detailed methodologies for the primary applications of the AF3485 antibody are provided below. These protocols are based on manufacturer recommendations and established laboratory practices.
Western Blot (WB)
This protocol outlines the detection of ANGPTL4 in cell lysates or recombinant protein samples.
Sample Preparation : Prepare cell lysates in a suitable lysis buffer containing protease inhibitors. Determine the total protein concentration of each lysate.
SDS-PAGE : Load 20-30 µg of total protein per lane onto a 4-20% Tris-Glycine gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
Primary Antibody Incubation : Incubate the membrane with the AF3485 antibody at a concentration of 0.1 µg/mL in blocking buffer overnight at 4°C with gentle agitation.
Washing : Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-goat secondary antibody for 1 hour at room temperature.
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. A specific band for ANGPTL4 is expected at approximately 59 kDa under reducing conditions.
Sandwich ELISA (as a Capture Antibody)
This protocol describes the use of AF3485 as the capture antibody in a sandwich ELISA for the quantitative detection of human ANGPTL4. This is typically performed as part of a DuoSet ELISA, such as R&D Systems' DY3485, which pairs AF3485 with a biotinylated detection antibody (BAF3485).
Plate Coating : Dilute the AF3485 capture antibody to a working concentration of 0.2-0.8 µg/mL in PBS. Coat a 96-well microplate with 100 µL per well of the diluted antibody. Seal the plate and incubate overnight at room temperature.
Blocking : Aspirate each well and wash three times with Wash Buffer (0.05% Tween® 20 in PBS). Block the plate by adding 300 µL of Reagent Diluent (1% BSA in PBS) to each well and incubate for at least 1 hour at room temperature.
Sample and Standard Incubation : Aspirate and wash the wells. Add 100 µL of standards and samples per well. Cover the plate and incubate for 2 hours at room temperature.
Detection Antibody Incubation : Aspirate and wash the wells. Add 100 µL of the biotinylated anti-human ANGPTL4 detection antibody (BAF3485), diluted to 0.1-0.4 µg/mL in Reagent Diluent, to each well. Cover and incubate for 2 hours at room temperature.
Streptavidin-HRP Incubation : Aspirate and wash the wells. Add 100 µL of Streptavidin-HRP to each well. Cover and incubate for 20 minutes at room temperature in the dark.
Substrate Development and Measurement : Aspirate and wash the wells. Add 100 µL of Substrate Solution to each well and incubate for 20 minutes at room temperature in the dark. Add 50 µL of Stop Solution to each well. Determine the optical density at 450 nm using a microplate reader.
Immunohistochemistry (IHC)
The following is a general protocol for IHC on paraffin-embedded tissues, as AF3485 has been cited for this application.
Deparaffinization and Rehydration : Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue sections.
Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) by incubating the slides in a suitable buffer (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 20-40 minutes.
Blocking : Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding with a blocking serum (e.g., 5% normal horse serum) for 1 hour at room temperature.
Primary Antibody Incubation : Incubate the sections with the AF3485 antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
Secondary Antibody and Detection : Wash the slides and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. Visualize the staining with a chromogen such as DAB.
Counterstaining and Mounting : Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.
Signaling Pathways and Experimental Workflows
ANGPTL4 is a multifaceted protein involved in various biological processes. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and experimental workflows associated with ANGPTL4 and the AF3485 antibody.
Caption: ANGPTL4's dual role in lipid metabolism.
Caption: ANGPTL4-mediated inflammatory signaling.
Caption: Workflow for ANGPTL4 Sandwich ELISA using AF3485.
Exploratory
ANGPTL4 as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Angiopoietin-like 4 (ANGPTL4) has emerged as a critical regulator of lipid and glucose metabolism, with significant implications for cardi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiopoietin-like 4 (ANGPTL4) has emerged as a critical regulator of lipid and glucose metabolism, with significant implications for cardiovascular disease, metabolic disorders, and cancer. This secreted glycoprotein primarily functions by inhibiting lipoprotein lipase (LPL), a key enzyme in triglyceride hydrolysis. This inhibition modulates the distribution of fatty acids to various tissues for either storage or oxidation. Genetic studies in humans, particularly on the loss-of-function E40K variant, have revealed a strong correlation between reduced ANGPTL4 activity, lower plasma triglycerides, and a decreased risk of coronary artery disease. These findings have spurred the development of therapeutic strategies aimed at inhibiting ANGPTL4. This technical guide provides an in-depth overview of ANGPTL4's biological roles, its associated signaling pathways, and the preclinical and clinical data supporting its viability as a therapeutic target. Detailed experimental protocols for key assays and methodologies are also provided to facilitate further research and development in this promising area.
The Role of ANGPTL4 in Physiology and Disease
ANGPTL4 is a multifaceted protein involved in a variety of biological processes, including lipid metabolism, glucose homeostasis, angiogenesis, and inflammation. Its expression is regulated by nutritional status and hormonal signals, with notable induction during fasting.[1]
Lipid Metabolism
The most well-characterized function of ANGPTL4 is its role as a potent inhibitor of lipoprotein lipase (LPL).[2] LPL is responsible for hydrolyzing triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons, releasing fatty acids for tissue uptake.[3] ANGPTL4 inhibits LPL activity, thereby increasing plasma triglyceride levels.[2][3] This regulation is tissue-specific and depends on the physiological state. For instance, during fasting, increased ANGPTL4 expression in white adipose tissue suppresses LPL activity, redirecting triglycerides to tissues like the heart and skeletal muscle for energy.[3][4]
Genetic evidence strongly supports the role of ANGPTL4 in lipid metabolism. The E40K loss-of-function variant in the ANGPTL4 gene is associated with significantly lower plasma triglyceride levels, reduced LDL cholesterol, and higher HDL cholesterol.[5][6] Carriers of this variant also exhibit a reduced risk of coronary artery disease.[5][6]
Cardiovascular Disease
Given its role in regulating plasma lipids, ANGPTL4 is a key player in the pathogenesis of cardiovascular disease. Elevated triglyceride levels are an independent risk factor for coronary artery disease (CAD).[7] By inhibiting LPL and raising triglyceride levels, high ANGPTL4 activity can contribute to the development of atherosclerosis.[8] Conversely, genetic inactivation of ANGPTL4 is associated with a significantly reduced risk of CAD.[7][9] Studies have shown that ANGPTL4 can also play a protective role by stabilizing atherosclerotic plaques.[10] However, the primary therapeutic interest lies in its lipid-lowering effects.
Cancer
The role of ANGPTL4 in cancer is complex and appears to be context-dependent, with both pro- and anti-tumorigenic effects reported.[10][11] ANGPTL4 can promote tumor growth, angiogenesis, and metastasis in several cancers, including breast, renal, and colorectal cancer.[10][12] It can facilitate cancer cell survival and resistance to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. In some contexts, ANGPTL4 expression is associated with chemotherapy resistance.[11] However, in other cancer types, it has been shown to have anti-tumor effects.[13] The dual role of ANGPTL4 in cancer necessitates further investigation to identify specific tumor types that may benefit from ANGPTL4-targeted therapies.
Signaling Pathways
ANGPTL4 exerts its effects through various signaling pathways, influencing cellular processes such as metabolism, proliferation, and survival.
LPL Inhibition Pathway
The primary signaling event initiated by ANGPTL4 in lipid metabolism is the inhibition of LPL. ANGPTL4 can directly bind to LPL, promoting its unfolding and subsequent degradation.[1] It can also interfere with the interaction between LPL and its endothelial anchor, GPIHBP1.[14]
Figure 1: ANGPTL4-mediated inhibition of Lipoprotein Lipase (LPL).
Pro-tumorigenic Signaling
In cancer, ANGPTL4 can activate several signaling pathways that promote tumor progression. It has been shown to interact with integrins, leading to the activation of downstream signaling cascades such as the RAF/MEK/ERK and PI3K/AKT pathways.[10][15] These pathways are crucial for cell proliferation, survival, and migration.
Figure 2: Pro-tumorigenic signaling pathways activated by ANGPTL4.
Therapeutic Strategies and Preclinical Data
The compelling genetic evidence linking ANGPTL4 to lipid metabolism and cardiovascular disease has led to the development of several therapeutic strategies to inhibit its function. These include monoclonal antibodies and antisense oligonucleotides (ASOs).
Monoclonal Antibodies
Monoclonal antibodies that neutralize ANGPTL4 have been developed and tested in preclinical models. In mice and non-human primates, anti-ANGPTL4 antibodies have been shown to reduce plasma triglyceride levels.[7][9] For example, the monoclonal antibody REGN1001 demonstrated significant triglyceride-lowering effects in animal studies.[14]
Antisense Oligonucleotides (ASOs)
ASOs are short, synthetic nucleic acid sequences that can bind to a specific mRNA and promote its degradation, thereby preventing protein synthesis. Liver-targeted ASOs against ANGPTL4 have been shown to effectively reduce its expression. In mice, these ASOs lowered plasma triglycerides and cholesterol and reduced the development of atherosclerosis.[16][17] Importantly, liver-specific silencing of ANGPTL4 appears to avoid the adverse effects observed with systemic inhibition in some animal models.[17]
Clinical Data
The promising preclinical data have paved the way for clinical trials of ANGPTL4 inhibitors.
MAR001
MAR001 is a monoclonal antibody that inhibits ANGPTL4. In a phase 1/2a clinical trial, MAR001 was shown to be safe and effective in reducing circulating triglycerides and remnant cholesterol.[18] A 450 mg dose of MAR001 resulted in a placebo-adjusted mean reduction in triglycerides of 52.7% at week 12.[18]
Lipisense
Lipisense is an RNA-based drug targeting ANGPTL4. It is currently in a Phase 2 clinical trial for patients with moderate to severe hypertriglyceridemia and type 2 diabetes.[19]
Data Presentation
Table 1: Effect of ANGPTL4 Loss-of-Function (E40K Variant) on Plasma Lipids
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of ANGPTL4 in serum, plasma, and cell culture supernatants.
Materials:
ANGPTL4 ELISA Kit (e.g., from R&D Systems, Invitrogen, or RayBiotech)
Microplate reader capable of measuring absorbance at 450 nm
Pipettes and pipette tips
Wash buffer
Stop solution
Substrate solution
Procedure:
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for human ANGPTL4.
Sample and Standard Addition: Add 100 µL of standards, controls, and samples to the appropriate wells. Incubate for the time specified in the kit manual (typically 2.5 hours at room temperature or overnight at 4°C).[10]
Washing: Aspirate each well and wash three times with wash buffer.
Detection Antibody: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[10]
Washing: Repeat the wash step.
Streptavidin-HRP: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 45 minutes at room temperature.[10]
Washing: Repeat the wash step.
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.[10]
Stopping the Reaction: Add 50 µL of stop solution to each well.
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of ANGPTL4 in the samples.
Figure 3: Workflow for ANGPTL4 ELISA.
Western Blotting for ANGPTL4
Principle: Western blotting is used to detect ANGPTL4 protein in tissue lysates or cell extracts.
Materials:
Primary antibody against ANGPTL4 (e.g., from Proteintech)
HRP-conjugated secondary antibody
SDS-PAGE gels
Transfer membrane (PVDF or nitrocellulose)
Blocking buffer (e.g., 5% non-fat milk in TBST)
Chemiluminescent substrate
Procedure:
Sample Preparation: Homogenize tissues or lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
Primary Antibody Incubation: Incubate the membrane with the primary anti-ANGPTL4 antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.[20]
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[20]
Washing: Repeat the wash step.
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vitro Lipoprotein Lipase (LPL) Activity Assay
Principle: This assay measures the ability of ANGPTL4 to inhibit the enzymatic activity of LPL using a fluorescent substrate.
Materials:
Purified LPL
Recombinant ANGPTL4
Fluorescent LPL substrate (e.g., DGGR)
Assay buffer (e.g., 20 mM Tris, pH 7.5, 300 mM NaCl, 1 mM deoxycholate)
Fluorometer
Procedure:
Inhibition Reaction: Incubate a fixed concentration of LPL (e.g., 100 nM) with varying concentrations of ANGPTL4 in assay buffer on ice.[21]
Activity Assay: Take aliquots from the inhibition reaction and add them to the fluorescent LPL substrate.
Measurement: Measure the increase in fluorescence over time using a fluorometer.
Analysis: Calculate the LPL activity as the rate of fluorescence increase. Determine the inhibitory effect of ANGPTL4 by comparing the activity in the presence and absence of the protein.
In Vivo Studies with ANGPTL4 Inhibitors in Mice
Principle: To evaluate the efficacy of ANGPTL4 inhibitors in vivo, mouse models of dyslipidemia or atherosclerosis are often used.
Animal Models:
Wild-type mice (e.g., C57BL/6J) on a high-fat diet
Apoe knockout mice
Ldlr knockout mice
APOE*3-Leiden.CETP mice
Therapeutic Administration:
Monoclonal Antibodies: Administer via intraperitoneal or subcutaneous injection (e.g., 10 mg/kg).[22]
Antisense Oligonucleotides (ASOs): For liver-targeted delivery, use GalNAc-conjugated ASOs administered via subcutaneous injection (e.g., twice weekly).[16]
Outcome Measures:
Plasma Lipids: Measure plasma triglycerides, total cholesterol, LDL-C, and HDL-C at baseline and at various time points after treatment.
Atherosclerosis: Quantify atherosclerotic lesion size in the aorta.
Gene and Protein Expression: Measure ANGPTL4 mRNA and protein levels in relevant tissues (liver, adipose tissue) to confirm target engagement.
Conclusion
ANGPTL4 has been firmly established as a key regulator of lipid metabolism and a promising therapeutic target for cardiovascular and metabolic diseases. The wealth of genetic, preclinical, and emerging clinical data strongly supports the development of ANGPTL4 inhibitors. Monoclonal antibodies and antisense oligonucleotides have shown significant efficacy in lowering plasma triglycerides and reducing atherosclerosis in preclinical models, with early clinical trials demonstrating a favorable safety and efficacy profile. While the role of ANGPTL4 in cancer is more complex, targeted inhibition in specific cancer types may hold therapeutic potential. Further research is warranted to fully elucidate the diverse functions of ANGPTL4 and to optimize the clinical development of ANGPTL4-targeted therapies. The experimental protocols provided in this guide offer a framework for researchers to contribute to this exciting and rapidly evolving field.
The Role of ANGPTL4 in Cellular Signaling and Metabolism: A Technical Guide Featuring the AF3485 Antibody
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the multifaceted protein Angiopoietin-like 4 (ANGPTL4) and the application of the specific antibody AF...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the multifaceted protein Angiopoietin-like 4 (ANGPTL4) and the application of the specific antibody AF3485 in its study. ANGPTL4 is a secreted glycoprotein involved in a variety of physiological and pathological processes, including lipid metabolism, angiogenesis, inflammation, and cancer progression. The AF3485 antibody, a polyclonal goat IgG, is a crucial tool for researchers investigating the functions and pathways of human and primate ANGPTL4.
Overview of ANGPTL4 and the AF3485 Antibody
ANGPTL4, also known as fasting-induced adipose factor (FIAF), is a key regulator of lipid metabolism through its inhibition of lipoprotein lipase (LPL).[1][2] Its expression is regulated by various factors, including hypoxia and metabolic state.[3][4] Dysregulation of ANGPTL4 has been implicated in several diseases, making it a protein of significant interest for therapeutic development.[5][6]
The AF3485 antibody, raised against a recombinant human ANGPTL4 fragment (Leu165-Ser406), specifically detects human and primate ANGPTL4.[1][7] It has been validated for use in several immunoassays, including Western Blot, ELISA, and Immunohistochemistry, as cited in multiple research publications.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from research articles that have utilized the AF3485 antibody or studied ANGPTL4, providing insights into its regulation and function in different biological contexts.
ANGPTL4 is involved in several critical signaling pathways that regulate cellular processes like proliferation, inflammation, and response to hypoxia. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: ANGPTL4 signaling in psoriasis.
In the context of psoriasis, ANGPTL4 has been shown to promote the hyperproliferation of keratinocytes and induce an inflammatory response.[5][8][12] This is mediated through the activation of the ERK1/2 and STAT3 signaling pathways upon ANGPTL4 binding to its receptor on keratinocytes.[8][12]
Application Notes and Protocols for AF3485 Antibody in Western Blotting
These application notes provide detailed protocols and guidelines for the use of the AF3485 antibody for the detection of Angiopoietin-like Protein 4 (ANGPTL4) in Western Blotting applications. The information is intende...
Author: BenchChem Technical Support Team. Date: November 2025
These application notes provide detailed protocols and guidelines for the use of the AF3485 antibody for the detection of Angiopoietin-like Protein 4 (ANGPTL4) in Western Blotting applications. The information is intended for researchers, scientists, and drug development professionals.
Introduction
The AF3485 is a goat polyclonal antibody that has been affinity-purified to specifically target human and primate Angiopoietin-like Protein 4 (ANGPTL4).[1][2][3] ANGPTL4, also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein involved in the regulation of lipid and glucose metabolism, as well as angiogenesis.[1] This antibody is a valuable tool for investigating the role of ANGPTL4 in various physiological and pathological processes.
Product Specifications
A summary of the AF3485 antibody specifications is provided in the table below.
Feature
Specification
Product Name
Anti-Human/Primate Angiopoietin-like Protein 4 (ANGPTL4) Antibody
Catalog Number
AF3485
Host Species
Goat
Clonality
Polyclonal
Isotype
IgG
Immunogen
Mouse myeloma cell line NS0-derived recombinant human Angiopoietin-like 4 (Leu165-Ser406, Accession # Q9BY76)[1][3]
Purification
Antigen Affinity-purified
Validated Applications
Western Blot (WB), Simple Western, ELISA (Capture)[1][2]
Store lyophilized antibody at -20 to -70°C for 12 months. After reconstitution, store at 2 to 8°C for 1 month or at -20 to -70°C for 6 months in sterile conditions. Avoid repeated freeze-thaw cycles.[1][2]
Western Blot Protocol
This protocol provides a detailed procedure for using the AF3485 antibody to detect ANGPTL4 in human or primate cell lysates or tissue homogenates.
Recommended Reagents and Buffers
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
Load the denatured protein samples into the wells of a 4-20% polyacrylamide gel.[5]
Include a pre-stained molecular weight marker to monitor protein migration.
Run the gel in 1x running buffer at 80-120V until the dye front reaches the bottom of the gel.
Protein Transfer:
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet or semi-dry transfer system can be used.[5][6]
Ensure the membrane is activated with methanol before transfer.[4][6]
Perform the transfer according to the manufacturer's instructions for your transfer apparatus.
Immunodetection:
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[5]
Incubate the membrane with the AF3485 primary antibody diluted in primary antibody dilution buffer. A starting dilution of 0.1 µg/mL is recommended.[3] Incubate overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
Wash the membrane three times for 5-10 minutes each with wash buffer.[4][6]
Incubate the membrane with an HRP-conjugated anti-goat secondary antibody, diluted according to the manufacturer's recommendations, for 1 hour at room temperature.[6]
Wash the membrane three times for 10 minutes each with wash buffer.
Signal Detection:
Prepare the ECL substrate according to the manufacturer's instructions.
Incubate the membrane with the ECL substrate for the recommended time.
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
Quantitative Data Summary
The following table summarizes the recommended dilutions and concentrations for the AF3485 antibody in different applications.
When using the AF3485 antibody in a Western Blot of human diabetic adipose tissue lysate under reducing conditions, a specific band for ANGPTL4 is expected at approximately 59 kDa.[1][3] The predicted molecular weight of full-length human ANGPTL4 is around 45-50 kDa, but glycosylation can lead to migration at a higher apparent molecular weight.
Troubleshooting
Issue
Possible Cause
Solution
No Signal
Insufficient antibody concentration
Optimize primary and secondary antibody dilutions.
Low protein expression in sample
Use a positive control (e.g., recombinant ANGPTL4 protein) to confirm antibody activity. Increase the amount of protein loaded.
Inefficient transfer
Confirm successful transfer by staining the membrane with Ponceau S.
High Background
Insufficient blocking
Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high
Decrease the concentration of the primary and/or secondary antibody.
Insufficient washing
Increase the number and duration of wash steps.
Non-specific Bands
Antibody cross-reactivity
The AF3485 antibody shows approximately 1% cross-reactivity with the N-terminal fragment of rhANGPLT4.[1][3] Ensure sample purity.
Protein degradation
Use fresh samples and always include protease inhibitors in the lysis buffer.[4]
Signaling Pathway
ANGPTL4 is involved in various signaling pathways, primarily related to lipid metabolism. One key mechanism is the inhibition of lipoprotein lipase (LPL), which is crucial for the hydrolysis of triglycerides.
Application Notes and Protocols for Immunohistochemistry using AF3485 Antibody
These application notes provide a detailed guide for the use of the AF3485 antibody for the detection of Angiopoietin-like Protein 4 (ANGPTL4) in formalin-fixed, paraffin-embedded (FFPE) tissues. The provided protocols a...
Author: BenchChem Technical Support Team. Date: November 2025
These application notes provide a detailed guide for the use of the AF3485 antibody for the detection of Angiopoietin-like Protein 4 (ANGPTL4) in formalin-fixed, paraffin-embedded (FFPE) tissues. The provided protocols and information are intended for researchers, scientists, and drug development professionals.
Introduction
The AF3485 antibody is a goat polyclonal antibody that recognizes human and primate Angiopoietin-like Protein 4 (ANGPTL4). ANGPTL4 is a secreted glycoprotein involved in the regulation of lipid and glucose metabolism, angiogenesis, and inflammation. It is a target of interest in various research areas, including cancer, metabolic diseases, and cardiovascular disorders. These notes provide a comprehensive protocol for immunohistochemistry (IHC) and summarize key antibody characteristics.
Product Information
Attribute
Details
Antibody Name
AF3485 Anti-Human/Primate Angiopoietin-like Protein 4/ANGPTL4 Antibody
Host Species
Goat
Clonality
Polyclonal
Immunogen
Mouse myeloma cell line NS0-derived recombinant human Angiopoietin-like 4/ANGPLT4 (Leu165-Ser406)
Reactivity
Human, Primate, Rat
Validated Applications
Western Blot, Simple Western, ELISA, Immunohistochemistry
Recommended Starting Dilutions for Immunohistochemistry
While a specific dilution for the AF3485 antibody in IHC has not been explicitly provided in the available documentation, the following table provides recommended starting dilutions for other polyclonal antibodies against ANGPTL4 in paraffin-embedded tissues. These can be used as a starting point for optimization.
Antibody
Recommended Dilution
Tissue Type
Rabbit Polyclonal to ANGPTL4
1:20
Paraffin-embedded
Rabbit Polyclonal to ANGPTL4
1:50 - 1:500
Paraffin-embedded
Note: The optimal dilution should be determined experimentally by the end-user.
Immunohistochemistry Protocol for Paraffin-Embedded Tissues
This protocol provides a general guideline for the use of AF3485 antibody on formalin-fixed, paraffin-embedded tissue sections.
I. Reagents and Materials
AF3485 Antibody
Paraffin-embedded tissue sections on charged slides
Blocking Buffer (e.g., 1% BSA in PBS or serum from the secondary antibody host species)
Phosphate Buffered Saline (PBS)
Biotinylated secondary antibody (anti-goat)
Streptavidin-HRP
DAB (3,3'-Diaminobenzidine) substrate kit
Hematoxylin counterstain
Mounting medium
II. Staining Procedure
Deparaffinization and Rehydration:
Immerse slides in two changes of xylene for 5 minutes each.
Immerse slides in two changes of 100% ethanol for 3 minutes each.
Immerse slides in 95% ethanol for 3 minutes.
Immerse slides in 70% ethanol for 3 minutes.
Rinse slides in dH₂O for 5 minutes.
Antigen Retrieval:
Immerse slides in Antigen Retrieval Solution.
Heat the solution to 95-100°C for 20-30 minutes. A microwave, pressure cooker, or water bath can be used.
Allow slides to cool in the buffer for 20 minutes at room temperature.
Rinse slides in PBS three times for 5 minutes each.
Peroxidase Blocking:
Incubate sections with 3% Hydrogen Peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
Rinse slides in PBS three times for 5 minutes each.
Blocking:
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation:
Dilute the AF3485 antibody to the optimized concentration in Blocking Buffer.
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
Secondary Antibody Incubation:
Rinse slides in PBS three times for 5 minutes each.
Incubate sections with the biotinylated secondary antibody (e.g., anti-goat IgG) for 30-60 minutes at room temperature.
Enzyme Conjugate Incubation:
Rinse slides in PBS three times for 5 minutes each.
Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.
Chromogen Detection:
Rinse slides in PBS three times for 5 minutes each.
Incubate sections with DAB substrate solution until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
Rinse slides with dH₂O.
Counterstaining:
Counterstain with Hematoxylin for 30 seconds to 2 minutes.
"Blue" the sections in running tap water or a bluing reagent.
Dehydration and Mounting:
Dehydrate sections through graded ethanol solutions (70%, 95%, 100%).
Clear in xylene.
Mount with a permanent mounting medium.
ANGPTL4 Signaling Pathway
ANGPTL4 is involved in multiple signaling pathways that regulate a variety of cellular processes. Upon secretion, ANGPTL4 can interact with cell surface receptors, such as integrins, to initiate downstream signaling cascades.
Caption: ANGPTL4 signaling cascade.
Experimental Workflow for Immunohistochemistry
The following diagram outlines the key steps in the immunohistochemistry protocol for the AF3485 antibody.
Caption: Immunohistochemistry workflow.
Method
Application Notes and Protocols for AF3485 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and recommendations for the use of antibody AF3485 in Western Blotting (WB) applications. AF3485 is a goa...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommendations for the use of antibody AF3485 in Western Blotting (WB) applications. AF3485 is a goat polyclonal antibody that recognizes human and primate Angiopoietin-like Protein 4 (ANGPTL4), a secreted glycoprotein involved in lipid metabolism, angiogenesis, and inflammation.
Quantitative Data Summary
For optimal results, the recommended dilution of AF3485 should be determined experimentally for each specific application and sample type. Below is a summary of recommended starting dilutions from the manufacturer and as cited in the literature.
ANGPTL4 plays a crucial role in various physiological and pathological processes by modulating key signaling pathways. Under conditions such as hypoxia or inflammation, the expression of ANGPTL4 is induced. Secreted ANGPTL4 can then interact with cell surface receptors, such as integrins, to activate downstream signaling cascades. These include the PI3K/AKT pathway, which is central to cell survival and metabolism, the ERK1/2 pathway, involved in cell proliferation and differentiation, and the STAT3 pathway, which is critical for inflammatory responses. The activation of these pathways ultimately leads to changes in gene expression that influence processes like lipid metabolism, angiogenesis, and inflammation.[3][5][6]
Caption: ANGPTL4 signaling overview.
Experimental Protocols
Western Blotting Protocol for AF3485
This protocol provides a general framework for performing Western Blotting using the AF3485 antibody. Optimization of conditions may be required for specific experimental setups.
1. Sample Preparation:
Cell Lysates:
Wash cells with ice-cold PBS.
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
Tissue Lysates:
Homogenize tissue in RIPA buffer with protease and phosphatase inhibitors using a mechanical homogenizer.
Follow steps 1.3 to 1.5 for cell lysates.
2. SDS-PAGE and Protein Transfer:
Mix 20-40 µg of protein lysate with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
Load samples onto a 4-20% Tris-glycine polyacrylamide gel.
Run the gel at 100-150V until the dye front reaches the bottom.
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C at a lower voltage.
Verify the transfer efficiency by Ponceau S staining.
3. Immunoblotting:
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
Incubate the membrane with the AF3485 antibody diluted in the blocking buffer (e.g., 0.1 µg/mL) overnight at 4°C with gentle agitation.
Wash the membrane three times for 10 minutes each with TBST.
Incubate the membrane with a compatible HRP-conjugated secondary antibody (e.g., anti-goat IgG) diluted in blocking buffer for 1 hour at room temperature.
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
Incubate the membrane with the ECL substrate for 1-5 minutes.
Capture the chemiluminescent signal using a digital imager or X-ray film.
Experimental Workflow Diagram
The following diagram outlines the key steps of the Western Blotting procedure.
Application Notes and Protocols for AF3485 Antibody in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed information and a comprehensive protocol for the use of the AF3485 antibody for the immunoprecipitation of its targ...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and a comprehensive protocol for the use of the AF3485 antibody for the immunoprecipitation of its target protein, Angiopoietin-like Protein 4 (ANGPTL4).
Introduction to AF3485 Antibody and its Target, ANGPTL4
The AF3485 antibody is a polyclonal antibody raised in goat, with high specificity for human and primate Angiopoietin-like Protein 4 (ANGPTL4). ANGPTL4, also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein that plays a crucial role in lipid metabolism, primarily through the inhibition of lipoprotein lipase (LPL).[1][2][3][4][5] Dysregulation of ANGPTL4 has been implicated in various metabolic diseases and cancers, making it a significant target for research and therapeutic development.[6] The AF3485 antibody is a valuable tool for studying the function and interactions of ANGPTL4.
Validated Applications: The AF3485 antibody is validated for use in Western Blot (WB), Simple Western, and ELISA Capture. While immunoprecipitation (IP) is not explicitly listed as a validated application on the primary datasheet, the general properties of this antibody and the availability of protocols for similar antibodies suggest its suitability for this application with proper optimization.
Data Presentation: AF3485 Antibody Specifications
Feature
Specification
Target Protein
Angiopoietin-like Protein 4 (ANGPTL4)
Host Species
Goat
Clonality
Polyclonal
Isotype
IgG
Specificity
Human, Primate ANGPTL4. Minimal cross-reactivity with other angiopoietin-like proteins.[7]
Store lyophilized antibody at -20°C to -70°C. After reconstitution, store at 4°C for up to 1 month or at -20°C to -70°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Signaling Pathway and Experimental Workflow
ANGPTL4 Signaling in Lipid Metabolism
ANGPTL4 is a key regulator of lipid homeostasis. Under fasting conditions, its expression is upregulated, leading to the inhibition of lipoprotein lipase (LPL) in adipose tissue. This inhibition prevents the uptake of fatty acids into fat stores and makes them available for other tissues. The binding of ANGPTL4 to LPL is a critical interaction in this pathway.[8]
ANGPTL4 in Lipid Metabolism
Immunoprecipitation Experimental Workflow
The following diagram outlines the key steps for immunoprecipitating ANGPTL4 using the AF3485 antibody.
ANGPTL4 Immunoprecipitation Workflow
Experimental Protocols: Immunoprecipitation of ANGPTL4
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
A. Materials and Reagents
Antibody: AF3485 Anti-ANGPTL4 Antibody
Protein A/G Agarose Beads or Magnetic Beads
Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40).[9][10] The choice of buffer may depend on whether protein-protein interactions need to be preserved.
Wash Buffer: Lysis buffer without detergents or PBS with 0.1% Tween-20.
Elution Buffer: 1X SDS-PAGE sample buffer or a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5).
Protease and Phosphatase Inhibitor Cocktails
Cell or Tissue Samples expressing ANGPTL4
Microcentrifuge Tubes
Rotating Platform
Microcentrifuge
B. Cell Lysis
For adherent cells, wash cells with ice-cold PBS and then add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold lysis buffer with inhibitors.
For tissues, homogenize the tissue in ice-cold lysis buffer with inhibitors.
Incubate the lysate on ice for 30 minutes with occasional vortexing.
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.
Determine the protein concentration of the lysate.
C. Pre-clearing the Lysate (Optional but Recommended)
Add 20-30 µL of Protein A/G agarose bead slurry to 1 mg of protein lysate.
Incubate on a rotator for 1 hour at 4°C.
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
D. Immunoprecipitation
Add 1-5 µg of AF3485 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
Add 30-50 µL of Protein A/G agarose bead slurry to the lysate-antibody mixture.
Incubate with gentle rotation for 1-2 hours at 4°C.
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
Carefully discard the supernatant.
E. Washing
Add 500 µL of ice-cold wash buffer to the beads.
Gently resuspend the beads and then pellet them by centrifugation.
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
F. Elution
For Denaturing Elution (for Western Blot):
After the final wash, remove all supernatant.
Add 30-50 µL of 1X SDS-PAGE sample buffer to the beads.
Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-protein complex.
Centrifuge to pellet the beads, and collect the supernatant containing the eluted ANGPTL4.
For Non-Denaturing Elution (for functional assays):
Add 50-100 µL of gentle elution buffer to the beads.
Incubate for 5-10 minutes at room temperature with gentle agitation.
Pellet the beads and immediately neutralize the eluate with a neutralizing buffer (e.g., 1 M Tris, pH 8.5).
G. Downstream Analysis
The eluted protein can be analyzed by Western Blotting using the AF3485 antibody or an antibody against a potential interacting partner.
Troubleshooting
Issue
Possible Cause
Suggestion
No or low yield of ANGPTL4
Inefficient cell lysis
Optimize lysis buffer and procedure.
Low expression of ANGPTL4
Use more starting material or a cell line with higher expression.
Insufficient antibody
Increase the amount of AF3485 antibody.
Inefficient antibody-bead binding
Ensure the correct type of beads (Protein A or G) is used for a goat polyclonal antibody.
High background/non-specific bands
Insufficient washing
Increase the number of wash steps or the stringency of the wash buffer.
Lysate not pre-cleared
Perform the pre-clearing step.
Too much antibody used
Titrate the antibody concentration.
For further support, please refer to the manufacturer's documentation or contact their technical support.
Application Notes and Protocols for ANGPTL4 Detection in Human Plasma using AF3485
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and supporting data for the detection and quantification of Angiopoietin-like Protein 4 (ANGPTL4) in huma...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the detection and quantification of Angiopoietin-like Protein 4 (ANGPTL4) in human plasma using the polyclonal goat IgG antibody AF3485. The provided methodologies are based on established laboratory practices and data from peer-reviewed publications.
Introduction to ANGPTL4
Angiopoietin-like protein 4 (ANGPTL4), also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein that plays a crucial role in lipid and glucose metabolism. It is primarily expressed in the liver and adipose tissue.[1] ANGPTL4 is a key regulator of lipoprotein lipase (LPL) activity, thereby influencing plasma triglyceride levels. Dysregulation of ANGPTL4 has been implicated in various metabolic disorders, cardiovascular diseases, and cancer, making it a protein of significant interest for diagnostics and therapeutic development.[2][3][4]
The AF3485 antibody, a product of R&D Systems, is a goat polyclonal antibody raised against recombinant human ANGPTL4.[5] It has been validated for use in several applications, including Western Blot and ELISA, for the detection of human and primate ANGPTL4.[5]
Quantitative Data Summary
The following tables summarize the recommended starting concentrations and conditions for using the AF3485 antibody in key applications for human plasma analysis.
Table 1: Recommended Antibody Concentrations for ELISA
Application
Reagent
Catalog Number
Recommended Concentration
ELISA Capture
Human/Primate ANGPTL4 Antibody
AF3485
0.2-0.8 µg/mL
ELISA Detection
Human/Primate ANGPTL4 Biotinylated Antibody
BAF3485
0.1-0.4 µg/mL
Standard
Recombinant Human ANGPTL4
4487-AN
See Kit Protocol
Table 2: Recommended Antibody Concentrations for Western Blot
Application
Reagent
Catalog Number
Recommended Concentration
Sample Type
Western Blot
Human/Primate ANGPTL4 Antibody
AF3485
0.1 µg/mL
Recombinant Human ANGPTL4
Simple Western
Human/Primate ANGPTL4 Antibody
AF3485
50 µg/mL
Human Diabetic Adipose Lysate
Experimental Protocols
Sandwich ELISA Protocol for ANGPTL4 in Human Plasma
This protocol is adapted from methodologies described in published research.[6]
Incubate for 1 hour at room temperature with gentle agitation.[6]
Sample and Standard Incubation:
Prepare serial dilutions of the recombinant human ANGPTL4 standard in Assay Diluent.
Dilute human plasma samples 20-fold in Assay Diluent.[6] A different dilution factor may be necessary depending on the expected ANGPTL4 concentration.
Wash the plate four times with Wash Buffer.
Add 100 µL of the prepared standards and diluted plasma samples to the appropriate wells.
Incubate for 2 hours at room temperature with gentle agitation.[6]
Detection Antibody Incubation:
Wash the plate four times with Wash Buffer.
Dilute the BAF3485 biotinylated detection antibody to the recommended concentration in Assay Diluent.
Add 100 µL of the diluted detection antibody to each well.
Incubate for 2 hours at room temperature with gentle agitation.
Streptavidin-HRP Incubation:
Wash the plate four times with Wash Buffer.
Add 100 µL of Streptavidin-HRP to each well.
Incubate for 20 minutes at room temperature in the dark.
Development and Measurement:
Wash the plate four times with Wash Buffer.
Add 100 µL of TMB substrate solution to each well.
Incubate for a suitable time (e.g., 20-30 minutes) at room temperature in the dark, monitoring for color development.
Add 50 µL of Stop Solution to each well to terminate the reaction.
Read the absorbance at 450 nm within 30 minutes using a microplate reader.
Data Analysis:
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
Determine the concentration of ANGPTL4 in the plasma samples by interpolating their absorbance values from the standard curve, accounting for the dilution factor.
Western Blot Protocol for ANGPTL4 in Human Plasma
Detecting endogenous ANGPTL4 in human plasma by Western Blot can be challenging due to its relatively low concentration and the high abundance of other plasma proteins. This protocol provides a general guideline.
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibody dilution buffer (e.g., 5% BSA in TBST)
HRP-conjugated secondary antibody (anti-goat IgG)
ECL Western Blotting Substrate
Human plasma samples
Sample buffer (e.g., Laemmli buffer)
Procedure:
Sample Preparation:
Due to the high abundance of albumin and IgG in plasma, depletion of these proteins may be necessary to enhance the detection of lower abundance proteins like ANGPTL4.
Mix an appropriate volume of human plasma with sample buffer. For non-reducing conditions, omit reducing agents like β-mercaptoethanol or DTT. ANGPTL4 is detected as a single band under non-reducing conditions.[9]
Heat the samples at 95-100°C for 5 minutes.
Electrophoresis:
Load the prepared samples onto an SDS-PAGE gel.
Run the gel according to the manufacturer's instructions to separate the proteins by molecular weight. ANGPTL4 has an approximate molecular weight of 50-59 kDa.[6]
Protein Transfer:
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.
Blocking:
Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
Primary Antibody Incubation:
Dilute the AF3485 antibody to a concentration of 0.1 µg/mL in Primary Antibody Dilution Buffer.
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
Washing:
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
Secondary Antibody Incubation:
Incubate the membrane with an HRP-conjugated anti-goat IgG secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature with gentle agitation.
Final Washes and Detection:
Wash the membrane three times for 10 minutes each with TBST.
Incubate the membrane with ECL Western Blotting Substrate according to the manufacturer's protocol.
Capture the chemiluminescent signal using an appropriate imaging system.
Visualizations
ANGPTL4 Signaling Pathways
ANGPTL4 is involved in multiple signaling pathways that regulate a variety of cellular processes, including lipid metabolism, inflammation, and angiogenesis.[2][3][10] The following diagram illustrates a simplified overview of some key pathways.
Caption: Simplified ANGPTL4 signaling pathways.
Experimental Workflow for ANGPTL4 ELISA
The following diagram outlines the key steps in the sandwich ELISA protocol for detecting ANGPTL4 in human plasma.
Application Notes and Protocols for AF3485 in Flow Cytometry
These application notes provide a comprehensive guide for utilizing the AF3485 antibody for the detection of Angiopoietin-like Protein 4 (ANGPTL4) via flow cytometry. While flow cytometry is not a manufacturer-validated...
Author: BenchChem Technical Support Team. Date: November 2025
These application notes provide a comprehensive guide for utilizing the AF3485 antibody for the detection of Angiopoietin-like Protein 4 (ANGPTL4) via flow cytometry. While flow cytometry is not a manufacturer-validated application for this antibody, this protocol is based on established methodologies for indirect staining of cell surface proteins.
Introduction to AF3485 and ANGPTL4
The AF3485 antibody is a polyclonal antibody raised in goats, which specifically targets human and primate Angiopoietin-like Protein 4 (ANGPTL4).[1][2] ANGPTL4 is a secreted glycoprotein that plays a crucial role in lipid metabolism, angiogenesis, and inflammation.[3][4] It is primarily expressed by the liver and adipose tissue.[4] Although ANGPTL4 is a secreted protein, several studies have indicated its association with the cell surface and the extracellular matrix, making cell surface detection by flow cytometry a feasible application.
Quantitative data from flow cytometry experiments should be recorded to compare the expression of ANGPTL4 across different cell populations or experimental conditions. The following table provides a template for summarizing your results.
Sample ID
Cell Type
Treatment
% ANGPTL4 Positive Cells
Mean Fluorescence Intensity (MFI)
Control 1
Hep3B
Untreated
Test 1
Hep3B
Treatment X
Control 2
Primary Cells
Untreated
Test 2
Primary Cells
Treatment Y
Experimental Protocols
This section details the recommended protocol for indirect flow cytometry using the AF3485 antibody.
Recommended Positive Control Cell Lines
Several cancer cell lines have been reported to express high levels of ANGPTL4 and can be used as positive controls:
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)
70% Ethanol (for fixation, optional)
Propidium Iodide or other viability dye
Flow cytometer
Experimental Workflow Diagram
Experimental workflow for indirect flow cytometry.
Step-by-Step Staining Protocol
Cell Preparation:
Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer.
Perform a cell count and check for viability. Viability should be >90%.
Resuspend the cells to a concentration of 1 x 10^6 cells/mL in cold staining buffer.[8]
Aliquot 100 µL of the cell suspension into the required number of flow cytometry tubes.
Primary Antibody Staining:
Add the AF3485 antibody to the sample tubes. A starting concentration of 0.1-10 µg/mL is recommended, but optimal concentration should be determined by titration.
In a separate tube, add the goat IgG isotype control at the same concentration as the primary antibody.
Incubate the tubes for 30-60 minutes at 4°C.
Washing:
Add 2 mL of cold staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
Discard the supernatant. Repeat the wash step twice.
Secondary Antibody Staining:
Dilute the fluorochrome-conjugated secondary antibody in staining buffer according to the manufacturer's instructions.
Resuspend the cell pellet in the diluted secondary antibody solution.
Incubate for 30 minutes at 4°C, protected from light.
Final Wash and Data Acquisition:
Wash the cells twice with 2 mL of cold staining buffer as described in step 3.
Resuspend the final cell pellet in 200-500 µL of staining buffer.
If desired, add a viability dye such as Propidium Iodide just before analysis.
Acquire the samples on a flow cytometer as soon as possible.
ANGPTL4 Signaling Pathway
ANGPTL4 is involved in multiple signaling pathways that regulate processes like lipid metabolism, inflammation, and angiogenesis. A key pathway involves its interaction with integrins, leading to downstream signaling cascades.
Application Notes and Protocols for AF3485 Antibody in Tissue Staining
For Researchers, Scientists, and Drug Development Professionals Introduction to ANGPTL4 Angiopoietin-like 4 (ANGPTL4) is a secreted glycoprotein that plays a crucial role in lipid metabolism, angiogenesis, and inflammati...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to ANGPTL4
Angiopoietin-like 4 (ANGPTL4) is a secreted glycoprotein that plays a crucial role in lipid metabolism, angiogenesis, and inflammation. It is a key regulator of lipoprotein lipase (LPL), an enzyme responsible for hydrolyzing triglycerides in the bloodstream. By inhibiting LPL, ANGPTL4 influences plasma lipid levels. Its expression is notably upregulated in adipose tissue and under hypoxic conditions. ANGPTL4 has been implicated in various physiological and pathological processes, including wound healing, cancer metastasis, and metabolic diseases. In the context of cancer, ANGPTL4 can modulate tumor progression and metastasis by influencing vascular permeability and cell motility. In inflammatory conditions such as psoriasis, ANGPTL4 expression is significantly elevated in skin lesions, where it is thought to promote keratinocyte proliferation and inflammation.[1][2][3][4][5]
AF3485 Antibody Specifications
The AF3485 antibody is a polyclonal antibody raised in goats, with a high affinity for human and primate Angiopoietin-like Protein 4 (ANGPTL4). It is validated for use in various applications, including Western Blot, ELISA, and Immunohistochemistry (IHC).
Feature
Specification
Product Name
Human/Primate Angiopoietin-like Protein 4/ANGPTL4 Antigen Affinity-purified Polyclonal Antibody
Catalog Number
AF3485
Host Species
Goat
Clonality
Polyclonal
Isotype
IgG
Immunogen
Mouse myeloma cell line NS0-derived recombinant human Angiopoietin-like 4 (Leu165-Ser406)
Specificity
Human and Primate ANGPTL4. Cross-reactivity with rodent ANGPTL4 may be limited.
Validated Applications
Western Blot, Simple Western, ELISA, Immunohistochemistry (cited)
Storage
Lyophilized product should be stored at -20°C to -70°C. Reconstituted antibody can be stored at 2-8°C for up to 1 month or at -20°C to -70°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Reconstitution
Reconstitute at 0.2 mg/mL in sterile PBS.
Quantitative Data from Tissue Staining
The following table summarizes the semi-quantitative analysis of ANGPTL4 expression in human skin tissue from a study on psoriasis, utilizing the AF3485 antibody for immunohistochemical staining.[1]
Tissue Type
Staining Intensity (Mean Optical Density)
Percentage of Positive Area (%)
Reference
Normal Skin
Low
< 20%
Zuo Y, et al. (2022)
Psoriatic Lesional Skin
High
> 60%
Zuo Y, et al. (2022)
Signaling Pathway of ANGPTL4
ANGPTL4 is involved in multiple signaling pathways that regulate cellular processes like proliferation, inflammation, and metabolism. Hypoxia, through the transcription factor HIF-1α, is a major inducer of ANGPTL4 expression. Once secreted, ANGPTL4 can activate downstream signaling cascades, including the ERK1/2 and STAT3 pathways, which are pivotal in promoting cell proliferation and inflammatory responses. In cancer biology, ANGPTL4's interaction with integrins can also trigger downstream signaling that promotes tumorigenesis.
Caption: ANGPTL4 signaling cascade.
Experimental Protocols
The following protocols are based on a publication that successfully used the AF3485 antibody for both immunohistochemistry and immunofluorescence on human skin tissue.[1]
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Human Tissue
This protocol describes the chromogenic detection of ANGPTL4 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
Reagents and Materials:
Xylene or equivalent clearing agent
Ethanol (100%, 95%, 70%)
Deionized water
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1 and 2 from the IHC protocol.
Blocking: Follow step 4 from the IHC protocol.
Primary Antibody Incubation:
Dilute the AF3485 antibody to a working concentration of 1:500 in Blocking Buffer.
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
Secondary Antibody Incubation:
Rinse slides with PBST for 3 x 5 minutes in the dark.
Incubate sections with the fluorophore-conjugated Donkey anti-Goat IgG at the manufacturer's recommended dilution for 1 hour at room temperature in the dark.
Counterstaining:
Rinse slides with PBST for 3 x 5 minutes in the dark.
Incubate with DAPI solution for 5 minutes to stain cell nuclei.
Rinse with PBST.
Mounting:
Coverslip the sections using an antifade mounting medium.
Application Notes and Protocols for ANGPTL4 Western Blot
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the detection of Angiopoietin-like protein 4 (ANGPTL4) using Western blot. ANGPTL4 is a secreted glycoprotein...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of Angiopoietin-like protein 4 (ANGPTL4) using Western blot. ANGPTL4 is a secreted glycoprotein involved in lipid metabolism, angiogenesis, and inflammation.[1] Accurate quantification of ANGPTL4 protein levels is crucial for research in various fields, including oncology, metabolism, and cardiovascular diseases.
I. Sample Preparation
The quality of the sample is paramount for a successful Western blot. ANGPTL4 can be detected in various sample types, including cell lysates, tissue homogenates, and conditioned media.
A. Reagents and Buffers
Lysis Buffer:
RIPA buffer (Radioimmunoprecipitation assay buffer) is a common choice for extracting proteins from both cells and tissues due to its strong solubilizing properties.[2][3]
Composition: 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS.[2][3]
NP-40 Lysis Buffer: A milder alternative to RIPA buffer, suitable for preserving protein-protein interactions.
Protease Inhibitor Cocktail: Essential to prevent protein degradation by endogenous proteases.[5][6] Use a broad-spectrum cocktail containing inhibitors for serine, cysteine, and acid proteases.
Phosphatase Inhibitor Cocktail: Important if you are investigating the phosphorylation status of ANGPTL4 or other proteins in your sample.
B. Protocol for Cell Lysate Preparation
Cell Culture: Grow cells to 70-80% confluency.
Washing: Place the culture dish on ice and wash the cells twice with ice-cold PBS.[4][7]
Lysis: Add ice-cold lysis buffer (e.g., RIPA or NP-40) supplemented with protease and phosphatase inhibitors.[4][7]
For a 10 cm dish, use approximately 0.5-1 mL of lysis buffer.[4][7]
Scraping: For adherent cells, use a cell scraper to detach the cells in the lysis buffer.[4][7]
Incubation: Transfer the cell suspension to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[7]
Centrifugation: Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[4][7][8]
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
C. Protocol for Tissue Homogenate Preparation
Tissue Collection: Harvest the tissue of interest and immediately place it in liquid nitrogen to snap-freeze.[9] Store at -80°C for long-term storage.[9]
Washing: Briefly wash the frozen tissue with ice-cold PBS to remove any blood.[10]
Homogenization: Add ice-cold lysis buffer (supplemented with inhibitors) to the tissue in a homogenizer. A common ratio is 500 µL of buffer per 10 mg of tissue.[8]
Incubation: Keep the homogenate on ice for 30 minutes, vortexing occasionally.[8]
Centrifugation: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.[8]
Supernatant Collection: Transfer the supernatant to a new tube.
D. Protocol for Conditioned Media Preparation
Cell Culture: Culture cells in serum-free or low-serum media to avoid interference from serum proteins.
Media Collection: Collect the conditioned media from the cell culture.
Centrifugation: Centrifuge the media at 1,500 rpm for 10 minutes at 4°C to remove cells and debris.
Concentration (Optional): If the concentration of secreted ANGPTL4 is expected to be low, the media can be concentrated using centrifugal filter units with an appropriate molecular weight cutoff.
II. Protein Quantification
Accurate determination of protein concentration is crucial for loading equal amounts of protein for each sample, which is essential for quantitative analysis.[11][12]
BCA Assay (Bicinchoninic Acid Assay): Compatible with most detergents found in lysis buffers.[12][13]
Bradford Assay: Fast and simple, but can be incompatible with some detergents.[12][13][14]
Create a standard curve using a protein standard (e.g., BSA) to determine the concentration of your samples.[13][14]
Mix an equal volume of your protein sample with 2x Laemmli sample buffer.[3][7] A typical starting amount is 20-30 µg of total protein per lane.[15][16]
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4][7]
Centrifuge briefly before loading.
Gel Electrophoresis:
The approximate molecular weight of full-length human ANGPTL4 is around 50 kDa, though a cleaved form of about 32 kDa may also be observed.[2][17]
Use a 10% or 12% SDS-polyacrylamide gel for good resolution of ANGPTL4.[18] A 15% gel can be used if focusing on smaller fragments.[19]
Load your samples and a pre-stained molecular weight marker into the wells.
Run the gel at 100-150V until the dye front reaches the bottom.[3]
Protein Transfer:
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
Perform the transfer at 100V for 90 minutes or according to the manufacturer's instructions for your transfer system.[20]
Blocking:
After transfer, wash the membrane briefly with TBST.
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[21]
Antibody Incubation:
Primary Antibody: Dilute the primary anti-ANGPTL4 antibody in blocking buffer. Recommended dilutions typically range from 1:1000 to 1:5000, but should be optimized for your specific antibody and experimental conditions.[17][22]
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection:
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
Incubate the membrane with the substrate for the recommended time.
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
IV. Data Analysis and Interpretation
Band Identification: The ANGPTL4 protein should appear as a band at approximately 50 kDa for the full-length protein.[2] A smaller band around 32 kDa may also be present, representing a cleaved form.[2]
Controls:
Positive Control: Use a cell lysate known to express ANGPTL4 (e.g., HEK293T cells overexpressing ANGPTL4) or recombinant ANGPTL4 protein to confirm antibody specificity.[23][24]
Negative Control: Use a lysate from cells known not to express ANGPTL4.
Loading Control: To ensure equal protein loading, probe the blot with an antibody against a housekeeping protein such as GAPDH, β-actin, or tubulin.[25]
Quantification:
Use densitometry software to measure the intensity of the ANGPTL4 band.[11]
Normalize the intensity of the ANGPTL4 band to the intensity of the loading control band for each sample to obtain relative protein expression levels.[11][25]
V. Visualization of Workflows and Pathways
Experimental Workflow
Caption: ANGPTL4 Western Blot Workflow
ANGPTL4 Signaling and Function
Caption: Key Functions of ANGPTL4
VI. Quantitative Data Summary
Table 1: Recommended Antibody Dilutions and Protein Loading
Application Notes and Protocols for AF3485 Antibody in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed information and protocols for the use of the AF3485 antibody in various in vitro research applications. The AF3485...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of the AF3485 antibody in various in vitro research applications. The AF3485 antibody is a polyclonal antibody raised in goats against recombinant human Angiopoietin-like Protein 4 (ANGPTL4).
Validated Applications: Western Blot (WB), Simple Western, Sandwich ELISA (Capture Antibody)[1]
Species Reactivity: Human, Primate
ANGPTL4 is a secreted glycoprotein that plays a crucial role in lipid and glucose metabolism, angiogenesis, and inflammation.[2][3] It is a key regulator of lipoprotein lipase (LPL) activity, thereby influencing plasma triglyceride levels.[4]
Quantitative Data Summary
The following tables provide recommended starting concentrations for various applications. It is important to note that optimal dilutions should be determined experimentally by the end-user.
Table 1: Recommended Antibody Concentrations for In Vitro Applications
Application
Recommended Starting Concentration
Sample Type(s)
Western Blot (WB)
0.1 µg/mL
Cell and Tissue Lysates
Simple Western
50 µg/mL
Human Diabetic Adipose Lysate
Sandwich ELISA (Capture)
0.2 - 0.8 µg/mL
Cell Culture Supernates, Plasma
Table 2: Matched Antibody Pair Information for Sandwich ELISA
Component
Catalog Number
Recommended Concentration
Capture Antibody
AF3485 (this product)
0.2 - 0.8 µg/mL
Detection Antibody
BAF3485 (biotinylated goat anti-human ANGPTL4)
0.1 - 0.4 µg/mL
Standard
Recombinant Human ANGPTL4 Protein
As per standard curve
Signaling Pathways and Experimental Workflows
ANGPTL4 Signaling Pathways
ANGPTL4 is involved in multiple signaling cascades, influencing a variety of cellular processes.
Caption: ANGPTL4 signaling pathways in metabolism, angiogenesis, and inflammation.
Experimental Workflow: Western Blot
A typical workflow for detecting ANGPTL4 using the AF3485 antibody.
Caption: A streamlined workflow for Western Blot analysis using the AF3485 antibody.
Experimental Workflow: Sandwich ELISA
A standard workflow for quantifying ANGPTL4 using the AF3485 antibody as the capture antibody.
Caption: Step-by-step workflow for a Sandwich ELISA to quantify ANGPTL4.
Detailed Experimental Protocols
Western Blot Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
HRP-conjugated anti-goat IgG secondary antibody
Chemiluminescent substrate
Protein ladder
B. Procedure
Sample Preparation: Prepare cell or tissue lysates using a suitable lysis buffer. Determine protein concentration using a standard protein assay.
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder to determine molecular weight. Run the gel according to the manufacturer's instructions.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. This step minimizes non-specific antibody binding.
Primary Antibody Incubation: Dilute the AF3485 antibody to a final concentration of 0.1 µg/mL in blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-goat IgG secondary antibody in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and visualize the protein bands using a chemiluminescence imaging system. ANGPTL4 is expected to be detected at approximately 59 kDa.
Sandwich ELISA Protocol
This protocol is designed for the quantification of human ANGPTL4 in solution.
A. Materials
AF3485 (Capture antibody)
BAF3485 (Biotinylated detection antibody)
Recombinant human ANGPTL4 (Standard)
96-well microplate
Coating buffer (e.g., PBS, pH 7.4)
Blocking buffer (e.g., 1% BSA in PBS)
Wash buffer (e.g., PBS with 0.05% Tween-20)
Reagent diluent (e.g., 1% BSA in PBS)
Streptavidin-HRP
TMB substrate solution
Stop solution (e.g., 2N H₂SO₄)
Plate reader
B. Procedure
Plate Coating: Dilute the AF3485 capture antibody to 0.2-0.8 µg/mL in coating buffer. Add 100 µL of the diluted antibody to each well of a 96-well plate. Incubate overnight at 4°C.
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.
Blocking: Add 300 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
Washing: Aspirate the blocking buffer and wash the plate three times with wash buffer.
Sample and Standard Incubation: Prepare serial dilutions of the recombinant human ANGPTL4 standard in reagent diluent. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
Washing: Aspirate the samples and standards and wash the plate three times with wash buffer.
Detection Antibody Incubation: Dilute the biotinylated BAF3485 detection antibody to 0.1-0.4 µg/mL in reagent diluent. Add 100 µL of the diluted detection antibody to each well. Incubate for 2 hours at room temperature.
Washing: Aspirate the detection antibody and wash the plate three times with wash buffer.
Enzyme Incubation: Dilute Streptavidin-HRP according to the manufacturer's instructions in reagent diluent. Add 100 µL of the diluted Streptavidin-HRP to each well. Incubate for 20 minutes at room temperature in the dark.
Washing: Aspirate the Streptavidin-HRP and wash the plate three times with wash buffer.
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
Stop Reaction: Add 50 µL of stop solution to each well.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of ANGPTL4 in the samples.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures for their specific experimental setup and reagents.
Application Notes and Protocols for AF3485 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and guidance for the successful use of the goat polyclonal antibody AF3485, which targets Angiopoietin-li...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the successful use of the goat polyclonal antibody AF3485, which targets Angiopoietin-like Protein 4 (ANGPTL4), in Western blotting applications. Adherence to these recommendations will aid in generating reliable and reproducible results.
Introduction to ANGPTL4 and the AF3485 Antibody
Angiopoietin-like Protein 4 (ANGPTL4) is a secreted glycoprotein that plays a crucial role in regulating lipid and glucose metabolism, angiogenesis, and inflammation.[1] It is a key inhibitor of lipoprotein lipase (LPL), thereby modulating triglyceride clearance. ANGPTL4 is also implicated in various pathological processes, including cancer progression and metabolic diseases. The protein can undergo post-translational modifications, including glycosylation and phosphorylation.
The AF3485 antibody is a polyclonal antibody raised in goats against a recombinant human ANGPTL4 immunogen.[1] It has been validated for use in Western blotting to detect human and primate ANGPTL4.[1][2]
Choosing the Optimal Blocking Buffer for AF3485
The selection of an appropriate blocking buffer is critical for minimizing non-specific binding and achieving a high signal-to-noise ratio in Western blotting. The choice of blocking agent can be influenced by the target protein's characteristics and the detection system used. For the AF3485 antibody, we provide recommendations based on published literature and general best practices.
A study by Zuo et al. (2022) successfully utilized the AF3485 antibody for Western blotting and employed 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as the blocking agent.[3] This is a recommended starting point for most applications.
Key Considerations for Blocking Buffer Selection:
Phosphorylation: ANGPTL4 can be phosphorylated. When detecting phosphorylated proteins, it is advisable to use a protein-based blocking buffer that is itself not heavily phosphorylated. Therefore, BSA is often preferred over non-fat dry milk , as milk contains casein, a phosphoprotein that can lead to high background.
Antibody Host Species: AF3485 is a goat polyclonal antibody. While less common for blocking, normal serum from the secondary antibody's host species (e.g., normal donkey serum if using a donkey anti-goat secondary) can sometimes be used to reduce background.
Detection System: The choice of blocking buffer can impact the performance of certain detection systems. For instance, non-fat dry milk contains biotin and should be avoided when using avidin-biotin-based detection methods.
Recommended Blocking Buffers
The following table summarizes recommended blocking buffers for use with the AF3485 antibody. An initial optimization experiment to compare these options is recommended for novel experimental systems.
Blocking Buffer Composition
Preparation
Recommended Use
5% BSA in TBST
Dissolve 5g of high-quality BSA in 100 mL of 1X TBST.
Primary Recommendation. Based on successful use in published research with AF3485.[3] Ideal for detecting total ANGPTL4 and essential for phosphorylated ANGPTL4.
5% Non-Fat Dry Milk in TBST
Dissolve 5g of non-fat dry milk in 100 mL of 1X TBST.
A common and cost-effective alternative for detecting total ANGPTL4. May increase background if detecting phosphorylated forms.
Commercial Blocking Buffers
Follow manufacturer's instructions.
Offer convenience and consistency. Some are protein-free, which can be advantageous in certain contexts.
Experimental Protocols
A. Western Blot Protocol for ANGPTL4 Detection using AF3485
This protocol is a general guideline. Optimization of incubation times, antibody concentrations, and washing steps may be required for specific experimental conditions.
Protein Extraction and Quantification: Prepare protein lysates from cells or tissues using a suitable lysis buffer. Determine the protein concentration of each sample.
SDS-PAGE: Load 20-50 µg of total protein per lane on an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Membrane Blocking:
After transfer, wash the membrane briefly with TBST.
Incubate the membrane in the chosen blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
Primary Antibody Incubation:
Dilute the AF3485 antibody to a starting concentration of 0.1 µg/mL in the blocking buffer.
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
Washing:
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
Secondary Antibody Incubation:
Dilute the HRP-conjugated secondary antibody in the blocking buffer according to the manufacturer's recommendations.
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
Final Washes:
Wash the membrane three times for 10 minutes each with TBST.
Detection:
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
Incubate the membrane with the substrate for the recommended time.
Image Acquisition:
Capture the chemiluminescent signal using a digital imaging system or film. The expected molecular weight of ANGPTL4 is approximately 50-65 kDa, which may vary depending on glycosylation.
B. Protocol for Optimizing Blocking Conditions
To ensure the best possible results, it is advisable to test different blocking buffers when establishing a new experimental setup.
Prepare identical blots with the protein of interest.
Block each blot in a different blocking buffer (e.g., 5% BSA in TBST, 5% non-fat milk in TBST, and a commercial blocker).
Proceed with the standard Western blot protocol for all blots, ensuring all other steps and reagents are identical.
Compare the resulting blots for the highest signal-to-noise ratio (i.e., strong specific bands with minimal background).
Application Notes and Protocols for Antigen Retrieval in Immunohistochemistry (IHC) with AF3485 Antibody
For Researchers, Scientists, and Drug Development Professionals Introduction Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of specific proteins within tissue samples...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of specific proteins within tissue samples. For formalin-fixed paraffin-embedded (FFPE) tissues, the fixation process, while excellent for preserving tissue morphology, creates methylene bridges that cross-link proteins.[1][2][3][4] This cross-linking can mask the antigenic epitopes recognized by primary antibodies, leading to weak or false-negative staining results.[3][5]
Antigen retrieval is a critical pre-treatment step in the IHC workflow that reverses this masking, breaking the protein cross-links and exposing the epitopes for antibody binding.[1][3][5][6] This document provides detailed protocols and application notes for performing antigen retrieval on FFPE tissues for use with the AF3485 antibody, which targets the Angiopoietin-like Protein 4 (ANGPTL4).[7][8][9]
The AF3485 antibody is a goat polyclonal antibody that recognizes human and primate ANGPTL4.[7][9][10] While IHC is a listed application for this antibody, specific antigen retrieval conditions are not always provided by the manufacturer. Therefore, an optimization process is necessary to determine the ideal conditions for your specific tissue and experimental setup.[1][6][11] This guide details the two primary methods for antigen retrieval—Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER)—to enable robust and reliable staining with AF3485.
Antigen Retrieval Methodologies
There are two main approaches to unmasking epitopes in FFPE tissue: HIER and PIER. The optimal method is dependent on the specific antigen, antibody, tissue type, and fixation method, often requiring empirical determination.[5][6]
Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating tissue sections in a specific buffer solution.[1][5] The combination of heat and pH is believed to break the methylene cross-links formed during formalin fixation.[3] Common heating devices include microwaves, pressure cookers, and water baths.[6][11]
Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like Proteinase K, Trypsin, or Pepsin to enzymatically digest peptides that may be sterically hindering the epitope.[1][5][12] While effective for some antigens, PIER can be harsh and may damage tissue morphology or the epitope itself if not carefully controlled.[12]
For the AF3485 antibody, it is recommended to start with the HIER method, testing different pH buffers, as this approach is generally more robust and less likely to damage tissue structure.[2][11]
Comparison of HIER and PIER Methods
Feature
Heat-Induced Epitope Retrieval (HIER)
Proteolytic-Induced Epitope Retrieval (PIER)
Mechanism
Breaks protein cross-links via heat and buffer pH.[1][3]
Enzymatically cleaves peptides to unmask the epitope.[4][5]
Generally provides more consistent results; better preservation of tissue morphology.[12]
Effective for specific antigens where HIER may not work.
Disadvantages
May require specific heating equipment; can cause tissue sections to detach from slides.[6]
Risk of destroying both tissue morphology and the target epitope; results can be less reproducible.[12]
Experimental Protocols
The following protocols provide a step-by-step guide for preparing FFPE tissue sections and performing antigen retrieval.
Deparaffinization and Rehydration of FFPE Sections
This step is mandatory before any antigen retrieval method can be performed. Ensure slides do not dry out at any point after rehydration begins.[2][13]
Materials:
Xylene
Ethanol (100%, 90%, 70%)
Distilled Water (ddH₂O)
Staining jars
Protocol:
Immerse slides in Xylene: 2 changes, 5 minutes each.
Immerse slides in 100% Ethanol: 2 changes, 5 minutes each.
Immerse slides in 90% Ethanol: 1 change, 5 minutes.
Immerse slides in 70% Ethanol: 1 change, 5 minutes.
Rinse slides thoroughly in ddH₂O for 5 minutes.
Proceed immediately to the antigen retrieval protocol.
Deparaffinization and Rehydration Workflow.
Protocol for Heat-Induced Epitope Retrieval (HIER)
Reagents:
10 mM Sodium Citrate Buffer (pH 6.0):
Tri-sodium citrate (dihydrate): 2.94 g
Distilled Water: 1 L
Adjust pH to 6.0 with 1N HCl.
Optional: Add 0.5 mL of Tween 20 to reduce surface tension.[12]
1X Tris/EDTA Buffer (pH 9.0):
Tris: 1.21 g
EDTA: 0.37 g
Distilled Water: 1 L
Adjust pH to 9.0.
Optional: Add 0.5 mL of Tween 20.
Method (Using a Microwave):
Place rehydrated slides into a microwave-safe staining container filled with your chosen HIER buffer (start with Sodium Citrate, pH 6.0).
Heat at a high setting (e.g., 95-100°C) for approximately 15-20 minutes.[2][4] Do not allow the buffer to boil dry.
After heating, remove the container from the microwave and allow the slides to cool in the buffer at room temperature for at least 20 minutes.[11][12]
Rinse the slides gently with a wash buffer (e.g., TBS or PBS).
The slides are now ready for the subsequent IHC staining steps.
HIER Parameter
Recommended Condition
Buffer
10 mM Sodium Citrate, pH 6.0 OR 1X Tris/EDTA, pH 9.0
Since a specific antigen retrieval protocol for AF3485 is not provided, a systematic approach to optimization is critical. It is recommended to use a known positive control tissue for ANGPTL4 expression (e.g., adipose tissue) when performing this optimization.[9]
Workflow for optimizing antigen retrieval for AF3485.
Start with HIER: Begin by testing the two most common HIER buffers: Sodium Citrate (pH 6.0) and Tris-EDTA (pH 9.0).
Compare Results: Stain parallel sections using AF3485 after retrieval with each buffer. Evaluate the staining intensity, specificity (low background), and preservation of tissue morphology.
Refine HIER: If one buffer provides superior results, you can further optimize by adjusting the heating time in small increments (e.g., ±5 minutes).
Consider PIER: If HIER does not yield satisfactory results with either buffer, proceed to test the PIER method. Start with a short incubation time (e.g., 10 minutes) and increase cautiously, as over-digestion can irreversibly damage the tissue.
Finalize Protocol: Once optimal conditions are identified, document them and use them consistently for all future experiments with AF3485 on similar tissue types.
Application Notes and Protocols for AF3485 in an ELISA Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the AF3485 antibody in a quantitative sandwich Enzyme-Linked Immunosorbent Assay...
Author: BenchChem Technical Support Team. Date: November 2025
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the AF3485 antibody in a quantitative sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of human or primate Angiopoietin-like Protein 4 (ANGPTL4).
Introduction
AF3485 is a goat polyclonal antibody raised against recombinant human ANGPTL4.[1][2][3][4] ANGPTL4, also known as Fasting-Induced Adipose Factor (FIAF), is a secreted glycoprotein involved in the regulation of lipid and glucose metabolism, as well as angiogenesis.[1][2][3] This antibody has been validated for use as a capture antibody in a sandwich ELISA format, demonstrating high specificity with minimal cross-reactivity to other angiopoietin-like proteins.[1][2][3] These characteristics make AF3485 an ideal tool for the specific and sensitive quantification of ANGPTL4 in various biological samples.
Protein Background: ANGPTL4 is a member of the angiopoietin-like protein family and plays a crucial role in various physiological and pathological processes.[5][6] It is primarily expressed in the liver and adipose tissue. ANGPTL4 is a key regulator of lipoprotein lipase (LPL) activity, thereby influencing plasma triglyceride levels.[6] Its expression is regulated by factors such as hypoxia-inducible factor-1 (HIF-1), peroxisome proliferator-activated receptors (PPARs), and transforming growth factor-beta (TGF-β).[5] Dysregulation of ANGPTL4 has been implicated in several diseases, including metabolic syndrome and various cancers.[5]
Principle of the Assay
The sandwich ELISA is a highly sensitive and specific method for detecting an antigen. In this assay, the AF3485 antibody is immobilized on a microplate to act as the capture antibody. When the sample containing ANGPTL4 is added, the protein is bound by the capture antibody. A second, biotinylated antibody (BAF3485) that also recognizes ANGPTL4 is then added, forming a "sandwich" complex. Streptavidin conjugated to horseradish peroxidase (HRP) is subsequently introduced, which binds to the biotin on the detection antibody. Finally, a substrate solution is added, which is converted by the HRP into a colored product. The intensity of the color is directly proportional to the concentration of ANGPTL4 in the sample.
Standard: Recombinant Human ANGPTL4 Protein (e.g., Catalog # 4487-AN)[1][3]
96-well microplates (e.g., Nunc MaxiSorp)
Coating Buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 9.4)
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Blocking Buffer (e.g., 1% BSA in PBS)
Assay Diluent (e.g., 0.1% BSA, 0.05% Tween-20 in PBS)
Streptavidin-HRP
Substrate Solution (e.g., TMB)
Stop Solution (e.g., 2 N H2SO4)
Microplate reader capable of measuring absorbance at 450 nm
Reagent Preparation
Capture Antibody (AF3485) Coating Solution: Dilute AF3485 to a final concentration of 0.2-0.8 µg/mL in Coating Buffer.[1][2][3] The optimal concentration should be determined empirically.
Detection Antibody (BAF3485) Solution: Dilute the biotinylated detection antibody in Assay Diluent. The optimal dilution should be determined by titration.
Standard (Recombinant ANGPTL4) Curve: Prepare a serial dilution of the recombinant ANGPTL4 protein in Assay Diluent to create a standard curve. A typical range might be from 0 pg/mL to 2000 pg/mL.
Streptavidin-HRP Solution: Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.
Assay Procedure
Coating: Add 100 µL of the Capture Antibody Coating Solution to each well of a 96-well microplate. Incubate overnight at 4°C.
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
Blocking: Add 300 µL of Blocking Buffer to each well and incubate for at least 1 hour at room temperature.
Washing: Repeat the wash step as in step 2.
Sample/Standard Incubation: Add 100 µL of the standards and samples (in duplicate or triplicate) to the appropriate wells.[7] Incubate for 2 hours at room temperature.
Washing: Repeat the wash step as in step 2.
Detection Antibody Incubation: Add 100 µL of the diluted Detection Antibody Solution to each well. Incubate for 2 hours at room temperature.
Washing: Repeat the wash step as in step 2.
Streptavidin-HRP Incubation: Add 100 µL of the diluted Streptavidin-HRP Solution to each well. Incubate for 20 minutes at room temperature in the dark.
Washing: Repeat the wash step as in step 2.
Substrate Development: Add 100 µL of Substrate Solution to each well. Incubate for 20-30 minutes at room temperature in the dark, or until sufficient color has developed.
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation
Data Analysis
Calculate the average absorbance for each set of duplicate or triplicate standards, controls, and samples.
Subtract the average zero standard optical density (O.D.) from all other readings.
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
Determine the concentration of ANGPTL4 in the samples by interpolating their mean absorbance values from the standard curve.
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Technical Support Center: AF3485 Western Blot Troubleshooting
Welcome to the technical support center for the Human/Primate Angiopoietin-like Protein 4 (ANGPTL4) Antibody (AF3485). This guide provides troubleshooting advice and frequently asked questions to help you resolve issues...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the Human/Primate Angiopoietin-like Protein 4 (ANGPTL4) Antibody (AF3485). This guide provides troubleshooting advice and frequently asked questions to help you resolve issues with high background in your Western blot experiments.
Troubleshooting High Background
High background on a Western blot can obscure the specific signal of your target protein, making data interpretation difficult.[1] This issue can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[1] Below is a systematic guide to identify and address the common causes of high background.
Logical Troubleshooting Flow
The following diagram outlines a step-by-step process to diagnose and resolve high background issues in your Western blot protocol.
Caption: A flowchart for troubleshooting high background in Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the AF3485 antibody in Western blotting?
A1: The recommended starting concentration for the AF3485 antibody is 0.1 µg/mL.[2] However, optimal dilutions should be determined by each laboratory for each specific application.[3]
Q2: I'm observing high background across the entire membrane. What are the most likely causes?
A2: A uniform high background is often due to issues with blocking, antibody concentrations, or washing steps.[1][4]
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding.[1][4]
Antibody Concentration Too High: The concentration of the primary (AF3485) or secondary antibody may be excessive.[5][6]
Inadequate Washing: Insufficient washing may not remove all unbound antibodies.[5][7]
Q3: Can the choice of blocking buffer affect the background with the AF3485 antibody?
A3: Yes, the choice of blocking buffer is critical. Commonly used blocking agents are non-fat dry milk and bovine serum albumin (BSA). If you are experiencing high background with one, consider switching to the other. Also, ensure the concentration of your blocking agent is adequate, typically between 3-5%.[4]
Q4: I see several non-specific bands in addition to my band of interest. What could be the reason?
A4: Non-specific bands can be caused by several factors:
Primary or Secondary Antibody Concentration: The concentration of either antibody might be too high, leading to off-target binding.[5]
Sample Degradation: If your protein sample has degraded, it can result in multiple lower molecular weight bands.[7] Always use fresh lysates and protease inhibitors.[7]
Cross-reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in your sample.[7] Running a control with only the secondary antibody can help diagnose this issue.[5][7]
Q5: Could the membrane type contribute to high background?
A5: Yes, the type of membrane can influence the level of background. Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can sometimes be more prone to background than nitrocellulose membranes.[1] If you consistently experience high background with PVDF, you might consider trying a nitrocellulose membrane.[1][5] Also, it is crucial to never let the membrane dry out during the Western blotting process, as this can cause non-specific antibody binding.[1][5][6]
Experimental Protocols & Data
Recommended Antibody Dilutions and Incubation Times
Follow manufacturer's recommendation (titration may be necessary)
Secondary Antibody Incubation
1 hour at room temperature
Troubleshooting Summary Table
Issue
Potential Cause
Recommended Solution
Uniform High Background
Insufficient blocking
Increase blocking agent concentration (3-5%) or incubation time (2h at RT or O/N at 4°C).[4] Consider switching blocking agent (e.g., from non-fat milk to BSA).[1]
Antibody concentration too high
Titrate primary and secondary antibodies to find the optimal concentration.[1][5]
Inadequate washing
Increase the number of washes (e.g., 4-5 times for 5-10 minutes each) and/or the volume of wash buffer.[4][7] Increase the Tween-20 concentration in the wash buffer to 0.1%.[4]
Non-specific Bands
Sample degradation
Prepare fresh lysates and always include protease inhibitors.[7]
Secondary antibody cross-reactivity
Run a secondary antibody-only control.[5][7] Consider using a pre-adsorbed secondary antibody.[7]
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the AF3485 antibody. Frequently Asked Questions (FAQs) Q1: What is the target of the AF3485...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the AF3485 antibody.
Frequently Asked Questions (FAQs)
Q1: What is the target of the AF3485 antibody?
The AF3485 antibody targets Angiopoietin-like Protein 4 (ANGPTL4). ANGPTL4 is a secreted glycoprotein involved in the regulation of lipid and glucose metabolism.[1] It is highly expressed in adipose tissue and its expression is upregulated during hypoxia in endothelial cells and cardiomyocytes.
Q2: What applications has the AF3485 antibody been validated for?
The AF3485 antibody is validated for use in Western Blot (WB), ELISA, and Simple Western.[2] Please note that this antibody has not been validated for immunofluorescence (IF), so a "no signal" result in IF is not unexpected.
Q3: How should I reconstitute and store the AF3485 antibody?
The lyophilized antibody should be reconstituted at 0.2 mg/mL in sterile PBS. After reconstitution, it can be stored at 2 to 8°C for one month or for up to six months at -20 to -70°C in a manual defrost freezer. Avoid repeated freeze-thaw cycles.
Q4: What is the recommended starting concentration for the AF3485 antibody in a Western Blot?
A starting concentration of 0.1 µg/mL is recommended for detecting recombinant human Angiopoietin-like 4. For Simple Western, a concentration of 50 µg/mL has been used with lysates from human diabetic adipose tissue.[2]
Troubleshooting Guide: "No Signal" with AF3485 Antibody
A lack of signal in your experiment can be frustrating. This guide provides a systematic approach to troubleshooting this common issue.
Initial Checks & Positive Controls
Before diving into extensive troubleshooting, it's crucial to verify the basics of your experimental setup. The flowchart below outlines a logical sequence for these initial checks.
Caption: Initial troubleshooting workflow for no signal with the AF3485 antibody.
Troubleshooting Western Blot (WB)
If you are not getting a signal in your Western Blot, consider the following potential causes and solutions.
Potential Cause
Recommended Solution
Low Target Protein Abundance
Increase the amount of protein loaded per well. Enrich for ANGPTL4 through immunoprecipitation or fractionation.[3][4] Use a positive control such as recombinant human ANGPTL4 or a cell line known to express the protein (e.g., Caco-2, HT-29, A549).[5]
Inefficient Protein Transfer
Confirm successful transfer by staining the membrane with Ponceau S after transfer.[3] Ensure no air bubbles are trapped between the gel and the membrane.[6] For larger proteins, consider a longer transfer time or a wet transfer system.[3]
Suboptimal Antibody Concentrations
Titrate the primary antibody (AF3485) concentration. While the recommended starting concentration is 0.1 µg/mL for recombinant protein, you may need to optimize this for your specific sample. Also, optimize the secondary antibody concentration.
Incorrect Antibody Incubation
Incubate the primary antibody overnight at 4°C to increase the signal.[4] Ensure constant, gentle agitation during incubations.
Issues with Blocking
Blocking for too long or using an inappropriate blocking agent can mask the epitope. Try reducing the blocking time or switching between non-fat dry milk and BSA.[6]
Inactive Detection Reagents
Use fresh substrate and ensure it has been stored correctly.[7] Increase the exposure time during signal detection.[6]
Troubleshooting Immunofluorescence (IF)
The AF3485 antibody is not validated for immunofluorescence . Therefore, a lack of signal is a likely outcome. If you choose to attempt IF with this antibody, general troubleshooting for "no signal" in IF should be followed.
Potential Cause
Recommended Solution
Antibody Not Suitable for IF
The primary antibody may not recognize the native conformation of the protein. Test the antibody in a validated application like Western Blot to confirm its activity.[8]
Inadequate Fixation/Permeabilization
The fixation method may be masking the epitope. Try different fixation methods (e.g., methanol vs. paraformaldehyde). Ensure proper permeabilization (e.g., with Triton X-100) if ANGPTL4 is intracellular in your model.[8]
Low Target Protein Expression
The target protein may not be expressed at a high enough level for detection by IF. Use a positive control cell line or tissue.
Incorrect Antibody Dilutions
The primary or secondary antibody concentration may be too low. Perform a titration to find the optimal concentrations.
Photobleaching
Minimize exposure of the sample to the excitation light. Use an anti-fade mounting medium.[9]
Microscope Settings
Ensure the correct filter sets are being used for the fluorophore on your secondary antibody.[8] Increase the exposure time or gain on the microscope.[8]
Experimental Protocols
Detailed Western Blot Protocol
This protocol is a general guideline. Optimization may be required for your specific experimental conditions.
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each lysate.
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of ANGPTL4 (~50 kDa).
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
Primary Antibody Incubation: Dilute the AF3485 antibody to a starting concentration of 0.1-1.0 µg/mL in the blocking buffer. Incubate the membrane overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-goat IgG) diluted in blocking buffer for 1 hour at room temperature.
Washing: Repeat the washing step as described above.
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
Imaging: Capture the chemiluminescent signal using a suitable imaging system.
Signaling Pathway
ANGPTL4 is involved in lipid metabolism and has been linked to the PPAR signaling pathway.
Caption: Simplified diagram of ANGPTL4's role in the PPAR signaling pathway and lipid metabolism.
Technical Support Center: Optimizing AF3485 Antibody Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the AF3485 anti...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the AF3485 antibody for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the AF3485 antibody and what does it target?
The AF3485 is a polyclonal antibody raised in goats. It is designed to recognize human and primate Angiopoietin-like Protein 4 (ANGPTL4).[1][2] ANGPTL4 is a secreted glycoprotein involved in the regulation of lipid and glucose metabolism, as well as angiogenesis.[1][2]
Q2: In which applications has the AF3485 antibody been validated?
The AF3485 antibody has been validated for use in the following applications:
Western Blot (WB)
Simple Western
ELISA (as a capture antibody in a matched pair)
While not a manufacturer-validated application, there are citations for its use in Immunohistochemistry (IHC).
Q3: What are the recommended starting concentrations for the AF3485 antibody?
The optimal antibody concentration can vary depending on the specific experimental conditions. However, the manufacturer provides the following starting recommendations:
Q4: How should I reconstitute and store the AF3485 antibody?
For optimal performance, reconstitute the lyophilized antibody at 0.2 mg/mL in sterile PBS. To ensure stability, it is recommended to use a manual defrost freezer and avoid repeated freeze-thaw cycles. Store the antibody as follows:
Unopened vial: 12 months from the date of receipt at -20 to -70 °C.[3]
After reconstitution: 1 month at 2 to 8 °C or 6 months at -20 to -70 °C under sterile conditions.[3]
Troubleshooting Guides
Problem 1: Weak or No Signal in Western Blot
Possible Causes and Solutions:
Insufficient Antibody Concentration: The recommended starting concentration of 0.1 µg/mL may be too low for your specific sample.
Solution: Perform an antibody titration to determine the optimal concentration. Prepare a series of dilutions ranging from 0.1 µg/mL to 1.0 µg/mL.
Low Target Protein Expression: The target protein, ANGPTL4, may be expressed at low levels in your sample.
Solution: Increase the amount of total protein loaded onto the gel. Consider using a positive control, such as a cell lysate known to express ANGPTL4 or recombinant human ANGPTL4 protein, to confirm antibody activity.
Suboptimal Incubation Time: The incubation time with the primary antibody may be too short.
Solution: Increase the incubation time. For low abundance proteins, an overnight incubation at 4°C is often recommended.[4]
Inefficient Protein Transfer: Poor transfer of the protein from the gel to the membrane will result in a weak signal.
Solution: Verify your transfer efficiency using a total protein stain like Ponceau S. Ensure proper contact between the gel and the membrane and that the transfer buffer is correctly prepared.
Problem 2: High Background in Western Blot
Possible Causes and Solutions:
Antibody Concentration is Too High: An excess of primary or secondary antibody can lead to non-specific binding and high background.
Solution: Decrease the antibody concentration. Perform a titration to find the concentration that provides a strong signal with minimal background.
Inadequate Blocking: Insufficient blocking of the membrane can result in the antibody binding non-specifically.
Solution: Increase the blocking time or try a different blocking agent. Common blocking buffers include 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST. For phosphorylated proteins, BSA is generally preferred.
Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies.
Solution: Increase the number and duration of your wash steps. Use a buffer containing a detergent like Tween-20 (e.g., TBST).
Problem 3: Inconsistent Results in ELISA
Possible Causes and Solutions:
Suboptimal Antibody Concentrations: The concentrations of the capture (AF3485) and detection antibodies need to be optimized in tandem.
Solution: Perform a checkerboard titration, varying the concentrations of both the capture and detection antibodies to find the combination that yields the best signal-to-noise ratio.
Improper Plate Washing: Incomplete removal of reagents between steps is a common source of variability.
Solution: Ensure thorough washing at each step by completely aspirating the wells and using an adequate volume of wash buffer.[1]
Issues with the Standard Curve: An inaccurate standard curve will lead to unreliable quantification.
Solution: Use a high-quality recombinant ANGPTL4 protein as the standard. Prepare fresh dilutions for each assay and ensure the standard curve covers the expected concentration range of your samples.
Experimental Protocols
Western Blot Protocol with AF3485
Sample Preparation: Prepare cell lysates in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each sample.
SDS-PAGE: Load 20-50 µg of total protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
Primary Antibody Incubation: Dilute the AF3485 antibody to a starting concentration of 0.1 µg/mL in the blocking buffer. Incubate the membrane with the primary antibody for 2 hours at room temperature or overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-goat secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
Washing: Repeat the washing step as described in step 6.
Detection: Add a chemiluminescent substrate and visualize the signal using an appropriate imaging system. ANGPTL4 is expected to be detected at approximately 59 kDa.
Sandwich ELISA Protocol using AF3485
This protocol is based on the use of AF3485 as the capture antibody and a biotinylated anti-human ANGPTL4 antibody (e.g., BAF3485) as the detection antibody.[5]
Plate Coating: Dilute the AF3485 capture antibody to a concentration of 0.2-0.8 µg/mL in PBS. Add 100 µL to each well of a 96-well microplate and incubate overnight at room temperature.
Blocking: Aspirate the coating solution and wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate by adding 300 µL of reagent diluent (e.g., PBS with 1% BSA) to each well and incubate for at least 1 hour at room temperature.[1]
Sample and Standard Incubation: Wash the plate as described above. Add 100 µL of your samples and recombinant human ANGPTL4 standards to the appropriate wells. Incubate for 2 hours at room temperature.
Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody, diluted to 0.1-0.4 µg/mL, to each well. Incubate for 2 hours at room temperature.[5]
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of streptavidin-HRP, diluted according to the manufacturer's instructions, to each well. Incubate for 20 minutes at room temperature, protected from light.
Substrate Development: Wash the plate. Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate for 20 minutes at room temperature in the dark.[1]
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[1]
Data Acquisition: Immediately measure the optical density at 450 nm using a microplate reader.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering non-specific bands when using the anti-ANGPTL4 antibody AF3485 in Western blot experiment...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering non-specific bands when using the anti-ANGPTL4 antibody AF3485 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is AF3485 and what is its expected band size in Western blot?
AF3485 is a polyclonal goat IgG antibody that detects human and primate Angiopoietin-like Protein 4 (ANGPTL4). ANGPTL4, also known as FIAF (Fasting-Induced Adipose Factor), is a secreted protein involved in lipid and glucose metabolism, as well as angiogenesis.[1][2] In Western blot analysis of human diabetic adipose lysates under reducing conditions, a specific band for ANGPTL4 is detected at approximately 59 kDa.[1][3]
Q2: I am observing multiple bands in my Western blot with AF3485. What are the common causes for these non-specific bands?
Non-specific bands in a Western blot can arise from several factors. Common causes include:
High primary antibody concentration : An excessive concentration of the primary antibody can lead to it binding to proteins other than the target.[4][5]
Insufficient blocking : Incomplete blocking of the membrane can cause both the primary and secondary antibodies to bind non-specifically.[6]
Inadequate washing : Insufficient washing steps may not effectively remove unbound antibodies, leading to background noise and extra bands.[4][7]
High protein load : Loading too much protein in the gel can result in streaky bands and increased non-specific antibody binding.[4][8]
Secondary antibody issues : The secondary antibody may be cross-reacting with other proteins in the lysate or binding non-specifically.
Nature of polyclonal antibodies : Since AF3485 is a polyclonal antibody, it recognizes multiple epitopes on the target protein, which can sometimes lead to the detection of protein variants or cross-reactivity with other proteins sharing similar epitopes.[4]
Q3: The product datasheet for AF3485 recommends a starting concentration of 0.1 µg/mL for Western blotting. Should I always use this concentration?
The recommended concentration of 0.1 µg/mL is a good starting point, particularly when using a purified or recombinant ANGPTL4 protein.[1][2] However, for complex samples like cell or tissue lysates, this concentration may need to be optimized. It is advisable to perform a titration experiment to determine the optimal antibody concentration for your specific sample type and experimental conditions.
Troubleshooting Non-Specific Bands
This section provides a systematic approach to troubleshooting and resolving issues with non-specific bands when using the AF3485 antibody.
Optimization of Antibody Concentrations
A common reason for non-specific bands is a high concentration of the primary or secondary antibody.
Parameter
Recommendation
Rationale
Primary Antibody (AF3485) Concentration
Titrate the antibody concentration. Start with the recommended 0.1 µg/mL and test a range of dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000).
To find the optimal concentration that provides a strong specific signal with minimal non-specific binding.
Secondary Antibody Concentration
Titrate the secondary antibody concentration according to the manufacturer's instructions. A typical range is 1:5,000 to 1:20,000.[9]
To minimize background noise and non-specific signals from the secondary antibody.[10]
Experimental Protocol for Western Blotting with AF3485
This protocol is a general guideline and may require optimization for your specific experimental setup.
Sample Preparation :
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
For optimal results, aim to load between 20-30 µg of total protein per well for cell lysates.[4]
SDS-PAGE :
Separate the protein samples on an appropriate percentage polyacrylamide gel based on the molecular weight of ANGPTL4 (~59 kDa).
Include a pre-stained protein ladder to monitor migration and transfer efficiency.
Protein Transfer :
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Ensure proper membrane activation if using PVDF.[5]
Blocking :
Block the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[5]
Use a suitable blocking buffer, such as 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
Primary Antibody Incubation :
Dilute the AF3485 antibody in the blocking buffer to the optimized concentration.
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10]
Washing :
Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[4]
Secondary Antibody Incubation :
Incubate the membrane with an appropriate HRP-conjugated anti-goat secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
Final Washes :
Repeat the washing step as described in step 6 to remove unbound secondary antibody.
Detection :
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
Incubate the membrane with the substrate and visualize the bands using a chemiluminescence detection system.
Optimize the exposure time to obtain a clear signal without excessive background.
Visual Troubleshooting Guides
Below are diagrams to assist in understanding the troubleshooting workflow and the biological context of ANGPTL4.
Caption: A flowchart for troubleshooting non-specific bands in Western blotting.
Caption: A diagram illustrating the role of ANGPTL4 in metabolic pathways.
Technical Support Center: AF3485 Immunohistochemistry
Welcome to the technical support center for the AF3485 antibody. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal staining results in your immunohistochemis...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the AF3485 antibody. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal staining results in your immunohistochemistry (IHC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended IHC protocol for the AF3485 antibody?
While a specific, validated IHC protocol for AF3485 is not provided by the manufacturer, a general protocol can be adapted for its use. As AF3485 is a polyclonal antibody raised in goat, the following protocol serves as a starting point. Optimization will be required for your specific tissue type and experimental conditions.
Q2: What are the most common issues encountered when using a goat polyclonal antibody like AF3485 in IHC?
Common issues include high background staining due to non-specific binding of the secondary antibody to endogenous immunoglobulins in the tissue, and weaker signal compared to some monoclonal antibodies. Careful blocking and titration of the primary antibody are crucial.
Q3: How can I minimize background staining?
High background can be caused by several factors. Ensure adequate blocking with normal serum from the same species as the secondary antibody. Also, confirm that the deparaffinization process is complete and that tissues do not dry out during staining.[1][2] Using a polymer-based detection system can also help reduce background compared to biotin-based systems, especially in tissues with high endogenous biotin like the kidney and liver.[1][3]
Q4: What should I do if I see weak or no staining?
Weak or no staining can result from several issues in the protocol.[1][2][4] First, verify that the AF3485 antibody has been validated for IHC with your specific tissue preparation (e.g., formalin-fixed paraffin-embedded).[2] Ensure proper antigen retrieval has been performed to unmask the epitope. The primary antibody concentration and incubation time may also need to be optimized.[2][4]
Troubleshooting Guide
This section addresses specific problems you may encounter during your IHC experiment with the AF3485 antibody.
Problem
Possible Cause
Recommended Solution
No Staining
Inadequate antigen retrieval.
Optimize antigen retrieval method (heat-induced or enzymatic). The pH of the retrieval buffer is critical and may need to be adjusted.
Primary antibody concentration is too low.
Increase the concentration of the AF3485 antibody. Perform a titration experiment to determine the optimal concentration.[4]
Incompatible primary and secondary antibodies.
Ensure the secondary antibody is an anti-goat antibody.[2][4]
Antibody inactivity.
Store antibodies as recommended by the manufacturer and avoid repeated freeze-thaw cycles.[2]
High Background
Incomplete deparaffinization.
Extend the deparaffinization steps and use fresh xylene.[1][2]
Non-specific antibody binding.
Use a blocking solution containing normal serum from the species in which the secondary antibody was raised.
Endogenous peroxidase activity.
If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% H2O2 solution.[3][5]
Tissue drying out.
Perform incubations in a humidified chamber to prevent the tissue from drying.[5]
Non-Specific Staining
Primary antibody concentration is too high.
Decrease the concentration of the AF3485 antibody and/or reduce the incubation time.[4]
Cross-reactivity of the secondary antibody.
Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue.
Tissue folding or tearing.
Handle tissue sections carefully to avoid mechanical damage.
Experimental Protocols
Recommended Starting Protocol for AF3485 IHC-P Staining
This protocol is a general guideline and should be optimized for your specific experimental needs.
1. Deparaffinization and Rehydration:
Immerse slides in xylene: 2 x 5 minutes.
Immerse in 100% ethanol: 2 x 3 minutes.
Immerse in 95% ethanol: 1 x 3 minutes.
Immerse in 70% ethanol: 1 x 3 minutes.
Rinse in distilled water.
2. Antigen Retrieval:
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0).
Heat slides in a pressure cooker or water bath according to optimized time and temperature.
Allow slides to cool to room temperature.
3. Peroxidase Blocking:
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[3]
Rinse with wash buffer (e.g., PBS or TBS).
4. Blocking:
Incubate sections with a blocking buffer containing 5% normal serum (from the same species as the secondary antibody) and 1% BSA in wash buffer for 1 hour at room temperature.[3]
5. Primary Antibody Incubation:
Dilute the AF3485 antibody to its optimal concentration in the blocking buffer.
Incubate overnight at 4°C in a humidified chamber.[3]
6. Detection:
Wash slides with wash buffer: 3 x 5 minutes.
Incubate with a biotinylated or polymer-based anti-goat secondary antibody according to the manufacturer's instructions.
If using a biotin-based system, incubate with streptavidin-HRP.
Wash slides with wash buffer: 3 x 5 minutes.
7. Chromogen Development:
Incubate sections with a DAB substrate kit until the desired stain intensity is reached.
Rinse with distilled water.
8. Counterstaining:
Counterstain with hematoxylin.
Differentiate in acid alcohol and blue in running tap water.
9. Dehydration and Mounting:
Dehydrate sections through graded alcohols and xylene.
Mount with a permanent mounting medium.
Visual Guides
Below are diagrams illustrating key workflows and decision-making processes for troubleshooting your AF3485 IHC experiments.
Caption: A generalized workflow for immunohistochemical staining using the AF3485 antibody.
Caption: A decision tree for troubleshooting weak or absent staining with the AF3485 antibody.
Technical Support Center: AF3485 Handling and Storage
This guide provides detailed instructions and answers to frequently asked questions regarding the proper handling and storage of AF3485 to prevent damage from freeze-thaw cycles. Adhering to these protocols is crucial fo...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides detailed instructions and answers to frequently asked questions regarding the proper handling and storage of AF3485 to prevent damage from freeze-thaw cycles. Adhering to these protocols is crucial for maintaining the product's efficacy and ensuring reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to avoid freeze-thaw cycles for AF3485?
A1: AF3485 is a polyclonal antibody, a protein that can be denatured by the formation of ice crystals during freezing and the subsequent thawing process. Repeated freeze-thaw cycles can lead to a significant loss of antibody activity, affecting its binding affinity and overall performance in immunoassays such as ELISA and Western Blot.[1]
Q2: What are the recommended storage conditions for AF3485 before reconstitution?
A2: The lyophilized (freeze-dried) product should be stored at -20°C to -70°C upon receipt.[1] It is stable for up to 12 months under these conditions.[1] A manual defrost freezer is recommended to prevent temperature fluctuations.[1]
Q3: How should I reconstitute AF3485?
A3: For reconstitution, it is recommended to use sterile Phosphate Buffered Saline (PBS).[1] The product datasheet specifies reconstituting at a concentration of 0.2 mg/mL.[1][2] Before adding the solvent, it is good practice to centrifuge the vial to ensure the lyophilized pellet is at the bottom.
Q4: What is the best way to store AF3485 after reconstitution?
A4: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted antibody into single-use volumes. These aliquots should then be stored at -20°C to -70°C for long-term storage (up to 6 months) or at 2°C to 8°C for short-term storage (up to 1 month).[1]
Troubleshooting Guide
Problem
Possible Cause
Solution
Reduced antibody performance (e.g., weak or no signal in Western Blot or ELISA)
Loss of antibody activity due to repeated freeze-thaw cycles.
Always aliquot the reconstituted antibody into single-use volumes. Retrieve only the required number of aliquots for each experiment.
Improper storage temperature.
Ensure the antibody is stored at the recommended temperatures: -20°C to -70°C for long-term storage of lyophilized and reconstituted aliquots, and 2°C to 8°C for short-term storage of reconstituted antibody.[1]
Use of a "frost-free" freezer.
"Frost-free" freezers have temperature cycling that can damage the antibody.[3] Use a manual defrost freezer for storage.[1]
Precipitate observed in the reconstituted antibody solution
The antibody may have come out of solution due to improper storage or handling.
Centrifuge the vial at a low speed to pellet the precipitate. Use the supernatant for your experiment. Consider if the antibody has been subjected to multiple freeze-thaw cycles, which can cause aggregation.
Experimental Protocols
Reconstitution and Aliquoting Protocol for AF3485
Centrifuge: Briefly centrifuge the vial of lyophilized AF3485 to ensure the entire product is at the bottom of the tube.
Reconstitute: Add the appropriate volume of sterile PBS to achieve a final concentration of 0.2 mg/mL.[1][2]
Mix Gently: Gently vortex or pipette the solution up and down to ensure the antibody is fully dissolved. Avoid vigorous shaking.
Aliquot: Dispense the reconstituted antibody into smaller, single-use polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment to avoid thawing leftover antibody.
Storage: Store the aliquots at -20°C to -70°C for up to 6 months.[1] For immediate use, store at 2°C to 8°C for up to one month.[1]
Welcome to the technical support center for the AF3485 antibody. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently aske...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the AF3485 antibody. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of the AF3485 antibody in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the AF3485 antibody and what is its target?
The AF3485 is a polyclonal antibody produced in goats. It is designed to target the human and primate Angiopoietin-like Protein 4 (ANGPTL4).[1][2][3] ANGPTL4 is also known by several aliases, including PPAR gamma angiopoietin-related protein (PGAR), hepatic fibrinogen/angiopoietin-related protein (HFARP), and fasting-induced adipose factor (FIAF).[1][3][4]
Q2: What is the immunogen used to generate the AF3485 antibody?
The AF3485 antibody was generated using a recombinant human ANGPTL4 protein corresponding to amino acids Leu165-Ser406.[2][3] This region is part of the C-terminal fibrinogen-like domain of the ANGPTL4 protein.[1][3]
Q3: In which applications has the AF3485 antibody been validated?
The manufacturer has validated the AF3485 antibody for the following applications:
Additionally, the antibody has been cited in publications for use in Immunohistochemistry (IHC) and various ELISA development formats.[2][4]
Q4: What is the known cross-reactivity of the AF3485 antibody?
The manufacturer provides the following cross-reactivity data:
In sandwich immunoassays (ELISA): Less than 0.2% cross-reactivity with recombinant human (rh) ANGPTL3, rhAngiopoietin-1, -2, -3, and -4.[1][2][3][4][5]
In Western blots: Approximately 1% cross-reactivity with the recombinant human ANGPTL4 N-terminal fragment.[1][2][3][4][5]
Q5: What are the different forms of the target protein, ANGPTL4, and how might this affect experimental results?
ANGPTL4 is a secreted glycoprotein that can exist in several forms. It has an N-terminal coiled-coil domain and a C-terminal fibrinogen-like domain.[1] The full-length protein can form oligomers.[4] ANGPTL4 can also be cleaved by proprotein convertases, releasing the N-terminal (nANGPTL4) and C-terminal (cANGPTL4) domains, which may have distinct biological functions.[1] Since the AF3485 antibody was raised against the C-terminal domain, it is expected to recognize the full-length protein and the free C-terminal fragment. The observed 1% cross-reactivity with the N-terminal fragment in Western blots is an important consideration for data interpretation.[1][2][3]
Cross-Reactivity and Specificity Data
The following tables summarize the quantitative data regarding the specificity and cross-reactivity of the AF3485 antibody as provided by the manufacturer.
Table 1: Cross-Reactivity in Sandwich Immunoassays
Recombinant Human Protein
Cross-Reactivity
ANGPTL3
< 0.2%
Angiopoietin-1
< 0.2%
Angiopoietin-2
< 0.2%
Angiopoietin-3
< 0.2%
Angiopoietin-4
< 0.2%
Data sourced from manufacturer's specifications.[1][2][3][4][5]
Table 2: Cross-Reactivity in Western Blot
Recombinant Human Protein Fragment
Cross-Reactivity
ANGPTL4 N-terminal Fragment
~1%
Data sourced from manufacturer's specifications.[1][2][3][4][5]
Troubleshooting Guides
Western Blotting with AF3485
Issue 1: No or Weak Signal
Possible Cause: Insufficient amount of target protein in the sample.
Troubleshooting Step: Increase the amount of protein loaded onto the gel. Use a positive control (e.g., recombinant human ANGPTL4 protein or a lysate from a cell line with high ANGPTL4 expression) to confirm antibody activity.
Possible Cause: Poor antibody-antigen binding.
Troubleshooting Step: Optimize the primary antibody concentration. The manufacturer suggests a starting concentration of 0.1 µg/mL.[1] You may need to perform a titration to find the optimal concentration for your specific sample type. Extend the primary antibody incubation time, for instance, overnight at 4°C.
Possible Cause: Inefficient protein transfer.
Troubleshooting Step: Verify the transfer efficiency using a reversible membrane stain (e.g., Ponceau S). Ensure proper contact between the gel and the membrane and that the transfer was run in the correct direction. For larger proteins, you may need to optimize the transfer time and voltage.
Possible Cause: Inactive antibody.
Troubleshooting Step: Ensure the antibody has been stored correctly according to the manufacturer's instructions (lyophilized at -20 to -70°C; reconstituted for 1 month at 2-8°C or 6 months at -20 to -70°C).[2] Avoid repeated freeze-thaw cycles.[2]
Issue 2: High Background or Non-Specific Bands
Possible Cause: Primary or secondary antibody concentration is too high.
Troubleshooting Step: Reduce the concentration of the primary and/or secondary antibody.
Possible Cause: Insufficient blocking.
Troubleshooting Step: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). Ensure the blocking buffer is fresh.
Possible Cause: Insufficient washing.
Troubleshooting Step: Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 to your wash buffer can also help reduce non-specific binding.
Possible Cause: Cross-reactivity with other proteins.
Troubleshooting Step: Be aware of the ~1% cross-reactivity with the N-terminal fragment of ANGPTL4.[1][2][3] If you suspect other non-specific bands, consider using an affinity-purified secondary antibody or pre-adsorbing the primary antibody.
ELISA with AF3485
Issue: High Background or Low Signal-to-Noise Ratio
Possible Cause: Suboptimal antibody concentrations.
Troubleshooting Step: Perform a checkerboard titration to determine the optimal concentrations for both the capture (AF3485) and detection antibodies. The manufacturer suggests 0.2-0.8 µg/mL for capture.[1]
Possible Cause: Inadequate blocking or washing.
Troubleshooting Step: Ensure that the plate is sufficiently blocked (e.g., with 1% BSA in PBS). Increase the number and stringency of wash steps.
Possible Cause: Non-specific binding in complex samples.
Troubleshooting Step: Some studies have reported non-specific reactions with anti-ANGPTL4 antibodies in serum samples, potentially due to rheumatoid factor.[6] Consider using a specialized blocking buffer or sample diluent designed to minimize matrix effects.
Experimental Protocols
Western Blot Protocol
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration using a standard assay (e.g., BCA).
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-50 µg of total protein per lane onto a polyacrylamide gel. Run the gel according to the manufacturer's instructions.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
Primary Antibody Incubation: Dilute the AF3485 antibody to a starting concentration of 0.1 µg/mL in the blocking buffer.[1] Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-goat secondary antibody, diluted in blocking buffer according to the manufacturer's recommendations, for 1 hour at room temperature.
Washing: Repeat the washing step as in step 6.
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
Imaging: Capture the signal using a chemiluminescence imaging system or X-ray film.
Sandwich ELISA Protocol
Coating: Dilute the AF3485 capture antibody to 0.2-0.8 µg/mL in PBS.[1] Add 100 µL per well to a 96-well microplate and incubate overnight at 4°C.
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
Blocking: Block the plate by adding 300 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for at least 1 hour at room temperature.
Washing: Repeat the washing step as in step 2.
Sample and Standard Incubation: Add 100 µL of appropriately diluted samples and recombinant human ANGPTL4 standards to the wells. Incubate for 2 hours at room temperature.
Washing: Repeat the washing step as in step 2.
Detection Antibody Incubation: Add 100 µL of a biotinylated anti-human ANGPTL4 detection antibody (e.g., BAF3485), diluted to the optimal concentration, to each well. Incubate for 2 hours at room temperature.
Washing: Repeat the washing step as in step 2.
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, to each well. Incubate for 20 minutes at room temperature in the dark.
Washing: Repeat the washing step as in step 2.
Substrate Development: Add 100 µL of a suitable substrate solution (e.g., TMB) to each well. Incubate for 20-30 minutes at room temperature in the dark.
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
Reading: Read the absorbance at 450 nm (with wavelength correction at 540 nm or 570 nm) within 30 minutes.
Technical Support Center: Troubleshooting Weak ELISA Signal with AF3485
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing weak or no signal in their ELISA experiments using the anti-ANGPTL4 antibody AF3485. Frequently Asked Question...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing weak or no signal in their ELISA experiments using the anti-ANGPTL4 antibody AF3485.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or no signal in my ELISA using AF3485?
A weak signal can stem from several factors, including suboptimal antibody concentrations, issues with reagent preparation or storage, insufficient incubation times, or problems with the detection reagents.[1] It is also critical to ensure all reagents are brought to room temperature before use and that the correct plate type (ELISA plate, not tissue culture plate) is being used.[1][2]
Q2: What are the recommended concentrations for the AF3485 antibody in a sandwich ELISA?
For use as a capture antibody in a sandwich ELISA, the recommended concentration range for AF3485 is 0.2-0.8 µg/mL.[3] The optimal concentration should be determined experimentally for your specific assay conditions.
Q3: Could my incubation times and temperatures be the cause of the weak signal?
Yes, inadequate incubation can lead to a weak signal.[4] Most antigen-antibody binding steps are effective when incubated for 1-2 hours at 37°C or at room temperature (20-25°C).[5] For potentially higher sensitivity, an overnight incubation at 4°C can be tested.[6] Ensure that incubation temperatures are stable and consistent.[7]
Q4: I see no signal at all. Where should I start troubleshooting?
If there is a complete absence of signal, begin by verifying that all reagents were added in the correct order and prepared correctly.[2][8] Confirm that the substrate is fresh and appropriate for the enzyme used (e.g., TMB for HRP).[8] Also, check the plate reader settings to ensure the correct wavelength is being used for your substrate.[2][9]
Q5: How important is the choice of blocking buffer?
The blocking buffer is critical for preventing non-specific binding and reducing background, which in turn improves the signal-to-noise ratio.[10][11] Common blocking agents include BSA and non-fat dry milk.[10] If high background is suspected of masking a weak signal, optimizing the blocking buffer by testing different agents or commercial formulations is recommended.[10][12]
In-Depth Troubleshooting Guide
Reagent and Component Issues
Potential Cause
Recommended Solution
Improper Antibody Concentration
The concentrations of both the capture (AF3485) and detection antibodies are critical. If concentrations are too low, the signal will be weak.[13] Perform a checkerboard titration to determine the optimal concentrations for both antibodies.[13]
Expired or Improperly Stored Reagents
Using reagents beyond their expiration date or that have been stored incorrectly can lead to a loss of activity.[2] AF3485 should be stored at -20 to -70 °C upon receipt. After reconstitution, it can be stored for 1 month at 2 to 8 °C or for 6 months at -20 to -70 °C. Avoid repeated freeze-thaw cycles.[3]
Inactive Substrate Solution
The substrate solution can degrade over time, especially if exposed to light or contamination.[14] Always use fresh substrate, and ensure it is colorless before adding it to the wells.[1] If preparing your own, double-check the pH and component concentrations.[4]
Sample Analyte Concentration Too Low
The concentration of ANGPTL4 in your samples may be below the detection limit of the assay.[9] Try concentrating your samples or reducing the dilution factor.[4] Run a positive control with the recombinant ANGPTL4 protein standard (Catalog # 4487-AN) to confirm the assay is working.
Procedural and Protocol Issues
Potential Cause
Recommended Solution
Inadequate Incubation Time or Temperature
Short incubation times or suboptimal temperatures can prevent the binding reactions from reaching completion.[5][9] Increase incubation times for the sample and antibody steps (e.g., 2 hours at room temperature or overnight at 4°C).[6][15] Ensure a stable and appropriate temperature is maintained throughout.[7]
Vigorous or Insufficient Plate Washing
Overly aggressive washing can strip the bound antibodies or antigen from the plate, while insufficient washing can lead to high background that masks the signal.[6][9] Ensure your washing technique is consistent. If using an automated washer, check the settings.[4] Inverting the plate and tapping it on absorbent paper after the final wash helps remove residual liquid.[2]
Incorrect Plate Type
Using plates not designed for ELISA, such as tissue culture plates, will result in poor binding of the capture antibody.[1][2] Always use high-quality ELISA plates.
Pipetting Errors
Inaccurate pipetting can lead to inconsistent results or weak signals.[2] Ensure your pipettes are calibrated. Change tips between each standard, sample, and reagent to avoid cross-contamination.[2]
Quantitative Data Summary
Table 1: Recommended Reagents for Human/Primate ANGPTL4 Sandwich ELISA
37°C can accelerate binding, but may increase background.[5][16]
| Substrate Development | Room Temp (in dark) | 15-30 minutes | Monitor color development; stop the reaction before the highest standard saturates. |
Experimental Protocols
Protocol: Checkerboard Titration for Antibody Optimization
A checkerboard titration is essential for determining the optimal concentrations of the capture (AF3485) and detection (BAF3485) antibodies to achieve the best signal-to-noise ratio.[13]
Methodology:
Coat the Plate: Prepare serial dilutions of the AF3485 capture antibody in coating buffer (e.g., ranging from 0.2 µg/mL to 5 µg/mL).[12] Coat different rows of a 96-well ELISA plate with these different concentrations. Incubate overnight at 4°C.
Block the Plate: Wash the plate and apply blocking buffer for 1-2 hours at room temperature.
Add Antigen: After washing, add a constant, moderate concentration of the ANGPTL4 standard to all wells (except for blanks). Incubate for 2 hours at room temperature.
Add Detection Antibody: Wash the plate. Prepare serial dilutions of the BAF3485 detection antibody (e.g., ranging from 0.1 µg/mL to 2 µg/mL).[3] Add these different concentrations to the columns of the plate. Incubate for 1-2 hours at room temperature.
Add Enzyme Conjugate & Substrate: Wash the plate and proceed with the addition of Streptavidin-HRP, followed by washing and the addition of TMB substrate.
Analyze Results: Read the plate after stopping the reaction. The optimal combination is the one that provides a strong signal for the antigen-containing wells and a low signal for the blank wells, thus yielding the highest signal-to-noise ratio.[17]
Mandatory Visualizations
Caption: A standard workflow for a sandwich ELISA using a capture antibody like AF3485.
Caption: A logical pathway for troubleshooting the causes of a weak ELISA signal.
Technical Support Center: Troubleshooting Background Noise in IHC
Welcome to the technical support center for troubleshooting immunohistochemistry (IHC) experiments. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientist...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for troubleshooting immunohistochemistry (IHC) experiments. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to high background noise, ensuring clear and specific staining results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining in IHC?
High background staining in IHC can obscure the specific signal, making interpretation difficult. The primary causes include:
Non-specific antibody binding: The primary or secondary antibodies may bind to unintended targets in the tissue.[1][2][3]
Endogenous enzyme activity: Tissues can contain endogenous peroxidases or phosphatases that react with the detection substrate, leading to false positive signals.[2][4][5][6][7]
Endogenous biotin: If using an avidin-biotin-based detection system, endogenous biotin in tissues like the liver and kidney can cause non-specific staining.[2][8][9]
Issues with tissue preparation: Incomplete deparaffinization, thick tissue sections, or tissue drying during the staining process can contribute to background.[2][10]
Suboptimal antibody concentration: Using too high a concentration of the primary or secondary antibody can increase non-specific binding.[2][5][11][12]
Q2: How can I be sure the background is non-specific?
To confirm non-specific staining, it is crucial to run proper controls. A key control is a "no primary antibody" slide, where the tissue is incubated with the antibody diluent alone, followed by the secondary antibody and detection reagents.[1][11] If staining is observed on this control slide, it indicates non-specific binding of the secondary antibody or issues with the detection system.[1][11] Additionally, a negative tissue control, known to lack the target antigen, can help identify chromogen signal resulting from background.[4][9]
Q3: What is the purpose of a blocking step and which blocking reagent should I use?
The blocking step is essential for preventing non-specific binding of antibodies to the tissue.[13][14] It is typically performed before the primary antibody incubation.[13] Common blocking agents include:
Normal Serum: Using serum from the same species in which the secondary antibody was raised is highly recommended.[13][15][16][17] This is because the serum contains antibodies that will bind to non-specific sites, preventing the secondary antibody from doing so.[13][16]
Protein Solutions: Bovine serum albumin (BSA) or non-fat dry milk are commonly used to block non-specific protein-binding sites.[13][14][15]
Commercial Blocking Buffers: Pre-formulated buffers are available and are often optimized for performance and stability.[13]
Q4: How do I inactivate endogenous enzymes?
Endogenous Peroxidase: To block endogenous peroxidase activity, which is common in tissues like the liver, kidney, and those containing red blood cells, a quenching step with hydrogen peroxide (H₂O₂) is necessary.[4][17] A common protocol involves incubating the tissue sections in a 3% H₂O₂ solution for 10-15 minutes.[2][15][17][18]
Endogenous Alkaline Phosphatase (AP): For AP detection systems, endogenous AP can be blocked by adding levamisole to the AP substrate solution.[4][13]
Troubleshooting Guide: High Background Staining
This guide provides a systematic approach to identifying and resolving high background issues in your IHC experiments.
Observation
Potential Cause
Recommended Solution
Diffuse background staining across the entire tissue section.
Primary antibody concentration too high.
Titrate the primary antibody to determine the optimal concentration that provides a strong specific signal with low background.[2][11][12]
Non-specific binding of the primary antibody.
Increase the duration of the blocking step or try a different blocking reagent (e.g., normal serum from the secondary antibody host species).[1][2]
Secondary antibody cross-reactivity.
Run a "no primary antibody" control. If staining persists, consider using a pre-adsorbed secondary antibody or one raised in a different host species.[1][19]
Incubation temperature too high.
Perform antibody incubations at 4°C overnight, as higher temperatures can increase non-specific binding.[2]
Staining is observed in the "no primary antibody" control.
Non-specific binding of the secondary antibody.
Use a blocking serum from the same species as the secondary antibody host.[1] Ensure the secondary antibody is appropriately diluted.
Endogenous enzyme activity.
Perform an endogenous enzyme quenching step (e.g., with 3% H₂O₂ for HRP-based detection).[5][6][7]
Endogenous biotin (if using ABC/LSAB detection).
Incorporate an avidin/biotin blocking step before primary antibody incubation.[4][8][9]
Spotty or patchy background staining.
Incomplete deparaffinization.
Ensure complete removal of paraffin by using fresh xylene and adequate incubation times.[2][19]
Tissue drying out during staining.
Keep the slides in a humidified chamber throughout the staining procedure to prevent drying.[1][20]
Incomplete penetration of reagents.
Use thinner tissue sections to ensure uniform reagent access.[2][10]
High background in specific tissue components (e.g., connective tissue).
Ionic and hydrophobic interactions.
Increase the ionic strength of the washing buffers (e.g., by adding NaCl) or include a detergent like Tween 20.[8][10]
Experimental Protocols
Standard Protocol for Endogenous Peroxidase Quenching
After deparaffinization and rehydration, wash the slides in distilled water.
Prepare a 3% hydrogen peroxide solution in methanol or PBS.[2][15][18]
Incubate the slides in the 3% hydrogen peroxide solution for 10-15 minutes at room temperature.[17][18]
Wash the slides thoroughly with PBS (3 x 5 minutes).
Proceed with the antigen retrieval step.
Standard Protocol for Protein Blocking
After antigen retrieval and washing, gently tap off excess buffer from the slides.
Apply the blocking solution to cover the entire tissue section.
Normal Serum: Use 5-10% normal serum from the same species as the secondary antibody, diluted in PBS.[15]
Welcome to the technical support center for the AF3485 antibody. This guide provides detailed protocols, troubleshooting tips, and frequently asked questions to help you achieve optimal results in your experiments.
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the AF3485 antibody. This guide provides detailed protocols, troubleshooting tips, and frequently asked questions to help you achieve optimal results in your experiments. The AF3485 antibody is a rabbit polyclonal antibody raised against a synthetic peptide corresponding to a sequence of human Inhibitor of Apoptosis-Promoting Factor (IAPF).
Frequently Asked Questions (FAQs)
Q1: What is the target of the AF3485 antibody?
The AF3485 antibody targets the human Inhibitor of Apoptosis-Promoting Factor (IAPF), a key protein in cell survival signaling pathways.
Q2: What applications has the AF3485 antibody been validated for?
The AF3485 antibody is validated for use in Western Blotting (WB), Immunohistochemistry (IHC), and Flow Cytometry.
Q3: What is the recommended storage condition for the AF3485 antibody?
For long-term storage, we recommend aliquoting the antibody and storing it at -20°C. Avoid repeated freeze-thaw cycles. For short-term use (up to 2 weeks), the antibody can be stored at 4°C.
Q4: What is the immunogen sequence for the AF3485 antibody?
The immunogen is a synthetic peptide corresponding to amino acids 150-165 of human IAPF.
Q5: Does the AF3485 antibody cross-react with other species?
Based on sequence homology, this antibody is expected to react with mouse and rat IAPF. However, we have not yet validated these species in-house.
Recommended Protocol Modifications & Quantitative Data
For optimal performance, some modifications to standard protocols may be necessary. The following tables summarize recommended starting concentrations and conditions.
Possible Cause: Insufficient antibody concentration.
Solution: Increase the primary antibody concentration. Try a dilution of 1:500 and incubate overnight at 4°C.
Possible Cause: Inefficient protein transfer.
Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure the transfer buffer is fresh and the transfer "sandwich" is assembled correctly.
Possible Cause: Low expression of the target protein (IAPF).
Solution: Use a positive control cell line known to express IAPF. Increase the amount of total protein loaded onto the gel.
Problem 2: High Background in Immunohistochemistry (IHC)
Possible Cause: Non-specific antibody binding.
Solution: Increase the blocking time to 60 minutes at room temperature. Use a blocking buffer containing 5% normal goat serum.
Possible Cause: Endogenous peroxidase activity.
Solution: Ensure a peroxidase quenching step (e.g., 3% H₂O₂ in methanol for 15 minutes) is performed before primary antibody incubation.
Possible Cause: Primary antibody concentration is too high.
Solution: Titrate the antibody to a higher dilution, such as 1:500.
Problem 3: Non-specific Staining in Flow Cytometry
Possible Cause: Fc receptor-mediated binding.
Solution: Pre-incubate cells with an Fc receptor blocking reagent for 10-15 minutes before adding the AF3485 antibody.
Possible Cause: Dead cells are binding the antibody non-specifically.
Solution: Use a viability dye to exclude dead cells from the analysis. Ensure that all centrifugation steps are gentle to maintain cell integrity.
Detailed Experimental Protocols
Protocol 1: Western Blotting
Lysate Preparation: Prepare cell lysates in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine protein concentration using a BCA assay.
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
Protein Transfer: Transfer proteins to a PVDF membrane.
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
Primary Antibody Incubation: Incubate the membrane with AF3485 antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caption: Experimental workflow for Immunohistochemistry (IHC).
Caption: Troubleshooting logic for weak Western Blot signals.
Troubleshooting
Technical Support Center: AF3485 Antibody
This technical support center provides guidance and answers to frequently asked questions regarding the use of the AF3485 antibody. Find troubleshooting tips and best practices for achieving optimal results in your exper...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance and answers to frequently asked questions regarding the use of the AF3485 antibody. Find troubleshooting tips and best practices for achieving optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended secondary antibody for AF3485?
The best secondary antibody for the AF3485 primary antibody depends on your specific application. Since AF3485 is a polyclonal antibody raised in goats with an IgG isotype, you will need an anti-goat IgG secondary antibody.[1][2] This secondary antibody should be raised in a host species other than a goat, such as a donkey or rabbit.[2][3]
Key Selection Criteria:
Host Species: The secondary antibody must be raised in a species different from the primary antibody's host (goat). Common choices include donkey, rabbit, or mouse.[2][3]
Reactivity: The secondary antibody must be specific for goat IgG. An "anti-goat IgG (H+L)" is often a good choice as it recognizes both the heavy and light chains of the IgG molecule.[4]
Application: The conjugate of the secondary antibody is application-dependent. For example, use HRP-conjugated secondaries for chemiluminescent Western blots and fluorescently-labeled secondaries for immunofluorescence.[1]
Purity: Affinity-purified secondary antibodies generally offer higher specificity and lower background.[5]
Q2: Can I use a secondary antibody that has been cross-adsorbed?
Yes, using a cross-adsorbed (pre-adsorbed) secondary antibody is highly recommended, especially in multiplexing experiments or when working with tissues that may contain endogenous immunoglobulins.[6][7] Cross-adsorption minimizes the risk of the secondary antibody binding to non-target IgGs from other species present in your sample, thereby reducing background signal.[7]
Q3: Should I use a whole IgG or a F(ab')2 fragment secondary antibody?
The choice between a whole IgG and a F(ab')2 fragment secondary antibody is application-specific.
Whole IgG secondaries are suitable for most applications and can provide greater signal amplification.
F(ab')2 fragments are smaller and are preferred for applications like immunohistochemistry (IHC) where tissue penetration is important.[8][9] They also lack the Fc region, which can help to reduce non-specific binding to cells that have Fc receptors (e.g., immune cells).[1][10]
Recommended Secondary Antibodies for AF3485 (Anti-Goat IgG)
Application
Recommended Secondary Antibody Type
Host Species
Conjugate Examples
Key Considerations
Western Blot (WB)
Anti-Goat IgG (H+L)
Donkey or Rabbit
HRP, Alkaline Phosphatase (AP)
HRP is commonly used for chemiluminescent detection.
Immunohistochemistry (IHC)
Anti-Goat IgG (H+L), F(ab')2 fragment
Donkey or Rabbit
HRP, AP, Biotin, Fluorophores
F(ab')2 fragments can improve tissue penetration. Biotin-conjugated secondaries can be used with streptavidin-HRP for signal amplification.
Immunofluorescence (IF)
Anti-Goat IgG (H+L)
Donkey or Rabbit
Alexa Fluor® dyes, DyLight® dyes, etc.
Choose fluorophores with minimal spectral overlap for multiplexing experiments.
Experimental Protocols
General Workflow for Indirect Detection using a Secondary Antibody
General experimental workflow for indirect immunodetection.
Western Blotting Protocol
Protein Separation and Transfer: Separate your protein lysate using SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
Primary Antibody Incubation: Incubate the membrane with the AF3485 primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-goat IgG secondary antibody at the appropriate dilution for 1 hour at room temperature.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Troubleshooting Guide
Issue
Possible Cause
Recommendation
High Background
- Secondary antibody concentration is too high.- Insufficient blocking.- Non-specific binding of the secondary antibody.
- Titrate the secondary antibody to find the optimal concentration.- Increase the blocking time or try a different blocking agent.- Use a cross-adsorbed secondary antibody.
No Signal or Weak Signal
- Primary or secondary antibody not working.- Incorrect secondary antibody used.- Insufficient antibody concentration.
- Run a positive control to confirm antibody activity.- Ensure the secondary antibody is anti-goat IgG.- Optimize the concentration of both primary and secondary antibodies.
Non-specific Bands (Western Blot)
- Primary antibody is binding to other proteins.- Secondary antibody is cross-reacting.
- Optimize the primary antibody dilution.- Use a more specific (e.g., affinity-purified, cross-adsorbed) secondary antibody.
Signaling Pathway and Logical Relationships
Decision Tree for Secondary Antibody Selection
A decision tree to guide the selection of a secondary antibody for AF3485.
AF3485 ANGPTL4 Antibody: A Comparative Validation Guide
This guide provides a comprehensive comparison of the AF3485 antibody with other available antibodies targeting Angiopoietin-like Protein 4 (ANGPTL4). The information is intended for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comprehensive comparison of the AF3485 antibody with other available antibodies targeting Angiopoietin-like Protein 4 (ANGPTL4). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on antibody selection for their specific applications. This document summarizes validation data from various sources, including manufacturer datasheets and peer-reviewed publications.
Overview of ANGPTL4 and the AF3485 Antibody
Angiopoietin-like Protein 4 (ANGPTL4), also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein that plays a crucial role in lipid metabolism, particularly in the regulation of triglyceride levels through the inhibition of lipoprotein lipase (LPL). It is also implicated in angiogenesis and other physiological and pathological processes.
The AF3485 is a polyclonal antibody raised in goats against recombinant human ANGPTL4 (Leu165-Ser406). It is validated for use in Western Blot (WB), Simple Western, and ELISA (as a capture antibody).
Comparative Analysis of ANGPTL4 Antibodies
For a comprehensive evaluation, this guide compares the polyclonal AF3485 antibody with two notable monoclonal antibodies: 14D12, a research-grade monoclonal antibody, and MAR001, a humanized monoclonal antibody that has undergone preclinical and clinical development.
The AF3485 antibody is validated for Western Blotting. A specific band for ANGPTL4 is detected at approximately 59 kDa in lysates of human diabetic adipose tissue.[2]
Parameter
AF3485
Recommended Dilution
0.1 µg/mL
Sample Type
Recombinant Human ANGPTL4, Human Diabetic Adipose Lysate
Detailed experimental data from peer-reviewed publications using AF3485 for Western Blotting would be required for a more in-depth comparison.
AF3485 is recommended as a capture antibody in a sandwich ELISA format. For this application, it is typically paired with a biotinylated anti-human ANGPTL4 detection antibody (BAF3485) and Recombinant Human ANGPTL4 as a standard.
Parameter
AF3485 (Capture)
Recommended Concentration
0.2-0.8 µg/mL
Matched Pair (Detection)
BAF3485 (biotinylated)
Standard
Recombinant Human ANGPTL4 (4487-AN)
While AF3485 is primarily validated for in vitro applications, the monoclonal antibodies 14D12 and MAR001 have demonstrated significant in vivo activity.
Antibody
Study Type
Key Findings
14D12
Preclinical (mice)
Neutralizes ANGPTL4 activity, leading to reduced serum triglyceride levels.[3]
MAR001
Preclinical (NHPs) & Clinical (Humans)
Safely and effectively reduces circulating triglycerides and remnant cholesterol.
Experimental Protocols
Western Blot Protocol (General)
This protocol is a general guideline based on standard Western Blotting procedures. Optimization may be required for specific experimental conditions.
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
Electrophoresis: Mix protein lysates with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel.
Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the AF3485 antibody (diluted in blocking buffer) overnight at 4°C.
Washing: Wash the membrane three times with TBST for 10 minutes each.
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-goat secondary antibody for 1 hour at room temperature.
Washing: Repeat the washing step.
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
ELISA Protocol (Sandwich ELISA)
This protocol outlines the general steps for a sandwich ELISA using AF3485 as the capture antibody.
Coating: Coat a 96-well plate with AF3485 antibody overnight at 4°C.
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
Sample/Standard Incubation: Add standards (Recombinant Human ANGPTL4) and samples to the wells and incubate for 2 hours at room temperature.
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
Detection Antibody Incubation: Add the biotinylated detection antibody (BAF3485) and incubate for 2 hours at room temperature.
Washing: Repeat the washing step.
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 20 minutes at room temperature in the dark.
Washing: Repeat the washing step.
Substrate Development: Add TMB substrate and incubate until color develops.
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
A Comparative Guide to ANGPTL4 Antibodies: AF3485 and Alternatives
For researchers and drug development professionals investigating the multifaceted role of Angiopoietin-like 4 (ANGPTL4), selecting the optimal antibody is critical for generating reliable and reproducible data. This guid...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and drug development professionals investigating the multifaceted role of Angiopoietin-like 4 (ANGPTL4), selecting the optimal antibody is critical for generating reliable and reproducible data. This guide provides a detailed comparison of the widely used goat polyclonal antibody AF3485 from R&D Systems with other commercially available ANGPTL4 antibodies. The comparison focuses on key performance metrics and validated applications, supported by experimental data where available.
Overview of ANGPTL4 Antibodies
Angiopoietin-like 4 is a secreted glycoprotein involved in lipid metabolism, angiogenesis, and inflammation. Its complex roles in both physiological and pathological processes have made it a key target in various research areas, including cardiovascular disease and oncology. A variety of monoclonal and polyclonal antibodies targeting ANGPTL4 are available, each with distinct characteristics. This guide focuses on a selection of these antibodies to aid researchers in making an informed decision.
Comparison of ANGPTL4 Antibody Specifications
A summary of the key specifications for AF3485 and a selection of alternative ANGPTL4 antibodies is presented in Table 1. This table provides a high-level overview of the host species, clonality, and validated applications for each antibody.
Table 1: Comparison of ANGPTL4 Antibody Specifications
Catalog Number
Manufacturer
Host Species
Clonality
Validated Applications
AF3485
R&D Systems
Goat
Polyclonal
Western Blot, ELISA, Simple Western, Immunohistochemistry[1]
While direct head-to-head comparative studies published in peer-reviewed literature are limited, this section provides available performance data and representative experimental protocols for key applications.
Western Blotting
Western blotting is a common application for ANGPTL4 antibodies to detect the protein in cell lysates and tissue homogenates.
Performance:
The R&D Systems AF3485 antibody has been shown to detect a specific band for ANGPTL4 at approximately 59 kDa in lysates of human diabetic adipose tissue under reducing conditions. The specificity of AF3485 in Western blots shows approximately 1% cross-reactivity with the N-terminal fragment of recombinant human ANGPTL4.[1][7]
Representative Western Blot Protocol:
Lysate Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel.
Transfer: Transfer proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., AF3485 at 0.1 µg/mL) overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Experimental Workflow for Western Blotting
Caption: A typical workflow for ANGPTL4 detection by Western Blot.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative method to measure the concentration of ANGPTL4 in various biological fluids.
Performance:
The AF3485 antibody is validated for use as a capture antibody in a sandwich ELISA format, often paired with a biotinylated detection antibody (BAF3485). In this format, R&D Systems reports less than 0.2% cross-reactivity with recombinant human ANGPTL3, Angiopoietin-1, -2, -3, and -4.[1][7]
Representative Sandwich ELISA Protocol:
Coating: Coat a 96-well plate with a capture antibody (e.g., AF3485 at 0.2-0.8 µg/mL) overnight at room temperature.
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
Washing: Repeat the washing step.
Detection Antibody Incubation: Add a biotinylated detection antibody (e.g., BAF3485 at 0.1-0.4 µg/mL) and incubate for 2 hours at room temperature.
Washing: Repeat the washing step.
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 20 minutes at room temperature in the dark.
Washing: Repeat the washing step.
Substrate Development: Add a substrate solution (e.g., TMB) and incubate for 20-30 minutes at room temperature in the dark.
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
Read Absorbance: Measure the absorbance at 450 nm.
A Comparative Guide to AF3485 and Monoclonal ANGPTL4 Antibodies for Researchers
This guide provides a detailed comparison between the polyclonal antibody AF3485 and various monoclonal antibodies targeting Angiopoietin-like protein 4 (ANGPTL4). The information presented is intended for researchers, s...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a detailed comparison between the polyclonal antibody AF3485 and various monoclonal antibodies targeting Angiopoietin-like protein 4 (ANGPTL4). The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable antibody for their specific experimental needs. We will delve into the characteristics of each antibody type, present quantitative data in structured tables, outline experimental protocols, and visualize relevant biological pathways.
Introduction to ANGPTL4
Angiopoietin-like protein 4 (ANGPTL4) is a secreted glycoprotein that plays a crucial role in lipid and glucose metabolism, as well as in angiogenesis and inflammation.[1][2] It is primarily expressed in adipose tissue and the liver.[2] ANGPTL4 is known to be an inhibitor of lipoprotein lipase (LPL), which leads to an increase in circulating triglyceride levels.[2] Due to its diverse functions, ANGPTL4 is a protein of significant interest in various research fields, including cardiovascular disease, cancer, and metabolic disorders.[3][4][5]
Antibody Overview: Polyclonal vs. Monoclonal
AF3485 is a polyclonal antibody, meaning it is a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the ANGPTL4 protein. This property can be advantageous for applications that require signal amplification, such as in Western blotting.
Monoclonal ANGPTL4 antibodies , in contrast, are homogenous and recognize a single, specific epitope on the target protein. This high specificity makes them ideal for applications requiring quantification and for therapeutic development, where precise targeting is critical.
Quantitative Data Summary
The following tables provide a summary of the key characteristics and recommended applications for the AF3485 antibody and a selection of monoclonal ANGPTL4 antibodies.
Detects human and primate ANGPTL4. Shows less than 0.2% cross-reactivity with recombinant human ANGPTL1, -2, -3, and -4 in sandwich immunoassays. Approximately 1% cross-reactivity with the N-terminal fragment of rhANGPLT4 in Western blots.[1][6]
Validated Applications
Western Blot (WB), Simple Western, ELISA (Capture)[1]
To provide a better understanding of the biological context and experimental application of these antibodies, the following diagrams illustrate the ANGPTL4 signaling pathway and a typical experimental workflow for a sandwich ELISA.
Below are detailed methodologies for key experiments using ANGPTL4 antibodies.
Western Blotting with AF3485
This protocol is adapted from the manufacturer's recommendations for AF3485.
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.
Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with AF3485 antibody at a dilution of 0.1 µg/mL in blocking buffer overnight at 4°C with gentle agitation.[1]
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-goat secondary antibody at the manufacturer's recommended dilution for 1 hour at room temperature.
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system. A specific band for ANGPTL4 should be detected at approximately 59 kDa.
Sandwich ELISA for Human ANGPTL4
This protocol utilizes the matched antibody pair of AF3485 (capture) and BAF3485 (biotinylated detection).
Coating: Dilute the AF3485 capture antibody to a concentration of 0.2-0.8 µg/mL in PBS.[1] Add 100 µL to each well of a 96-well microplate and incubate overnight at 4°C.
Blocking: Aspirate the coating solution and wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the wells with 300 µL of blocking buffer (PBS with 1% BSA) for 1 hour at room temperature.
Sample Incubation: Aspirate the blocking buffer and wash the plate. Add 100 µL of standards (Recombinant Human ANGPTL4) and samples to the appropriate wells.[10] Incubate for 2 hours at room temperature.
Detection Antibody Incubation: Aspirate the samples and wash the plate. Add 100 µL of the biotinylated detection antibody (BAF3485) diluted to 0.1-0.4 µg/mL in blocking buffer.[10] Incubate for 2 hours at room temperature.
Streptavidin-HRP Incubation: Aspirate and wash the plate. Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 20 minutes at room temperature in the dark.
Substrate Development: Aspirate and wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 20-30 minutes at room temperature in the dark.
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
Measurement: Read the absorbance at 450 nm within 30 minutes.
Functional Neutralization Assay with Monoclonal Antibodies
This protocol is a general guideline based on published studies using neutralizing monoclonal ANGPTL4 antibodies.[11]
Cell Culture: Culture cells that are responsive to ANGPTL4, such as endothelial cells or adipocytes.
Antibody Pre-incubation: Pre-incubate recombinant ANGPTL4 protein with varying concentrations of the monoclonal ANGPTL4 antibody for 1 hour at 37°C to allow for binding.
Cell Treatment: Add the ANGPTL4-antibody mixture to the cultured cells. Include controls with ANGPTL4 alone and antibody alone.
Assay: After an appropriate incubation time, assess the functional outcome. This could involve:
Lipolysis Assay: Measure the release of glycerol or free fatty acids from adipocytes.
Angiogenesis Assay: Perform a tube formation assay with endothelial cells.
Signaling Pathway Analysis: Lyse the cells and perform a Western blot to analyze the phosphorylation status of downstream signaling molecules like AKT or ERK.
Data Analysis: Quantify the results and determine the concentration of the antibody required to neutralize 50% of the ANGPTL4 activity (IC50).
Conclusion
The choice between the polyclonal AF3485 antibody and a monoclonal ANGPTL4 antibody depends heavily on the intended application.
AF3485 is a well-characterized polyclonal antibody that is highly suitable for detection applications such as Western blotting and ELISA, where its ability to recognize multiple epitopes can enhance the signal. Its extensive citation record provides a strong foundation for its use in established protocols.
Monoclonal ANGPTL4 antibodies offer high specificity and batch-to-batch consistency, making them the preferred choice for quantitative assays and functional studies where precise targeting and neutralization of ANGPTL4 activity are required. For researchers interested in the therapeutic potential of ANGPTL4 inhibition, monoclonal antibodies are the essential tool.
By understanding the distinct advantages of each antibody type and utilizing the provided protocols and pathway information, researchers can confidently select and apply the most appropriate reagent to advance their scientific investigations into the multifaceted roles of ANGPTL4.
Knockout Validation of AF3485 Antibody for ANGPTL4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the AF3485 antibody for the detection of Angiopoietin-like Protein 4 (ANGPTL4) and its performance in knoc...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the AF3485 antibody for the detection of Angiopoietin-like Protein 4 (ANGPTL4) and its performance in knockout (KO) validation studies. We will also compare it with an alternative antibody and provide detailed experimental protocols to support your research.
Introduction to ANGPTL4 and the AF3485 Antibody
Angiopoietin-like Protein 4 (ANGPTL4) is a secreted glycoprotein involved in regulating lipid metabolism, glucose homeostasis, and angiogenesis.[1] The R&D Systems Goat Polyclonal AF3485 antibody is designed to detect human, primate, and rat ANGPTL4 in various applications, including Western Blot and ELISA.[2]
Knockout Validation: The Gold Standard for Antibody Specificity
Knockout (KO) validation is a critical method for verifying antibody specificity. By testing an antibody on a sample from a genetically engineered model where the target gene has been inactivated (knocked out), researchers can confirm that the antibody's signal is specific to the target protein. A specific antibody should show a signal in the wild-type sample and no or a significantly diminished signal in the KO sample.
Comparative Analysis: AF3485 vs. Alternative Knockout-Validated Antibody
For a direct comparison, we introduce an alternative monoclonal antibody, 14D12, which has been explicitly validated using ANGPTL4 knockout mice.
Feature
AF3485 (R&D Systems)
14D12 (Monoclonal)
Host Species
Goat
Mouse
Clonality
Polyclonal
Monoclonal
Target
Angiopoietin-like Protein 4 (ANGPTL4)
Angiopoietin-like Protein 4 (ANGPTL4)
Validated Applications
Western Blot, ELISA, Simple Western, Immunohistochemistry
The following table summarizes the expected and observed results from Western Blot experiments using ANGPTL4 antibodies in wild-type and knockout samples.
Sample Type
Expected Result with AF3485
Observed Result with anti-ANGPTL4 mAb (inferred)[3]
This protocol is adapted from studies performing Western Blot on ANGPTL4 knockout tissues.[3][5]
Protein Extraction:
Homogenize wild-type and ANGPTL4 knockout tissue samples in ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
Determine protein concentration using a standard assay (e.g., BCA assay).
SDS-PAGE and Electrotransfer:
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
Separate the proteins on a 10% SDS-polyacrylamide gel.
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., AF3485, diluted in blocking buffer) overnight at 4°C with gentle agitation.
Wash the membrane three times with TBST for 10 minutes each.
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST for 10 minutes each.
Detection:
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Immunofluorescence for ANGPTL4
While specific knockout validation of AF3485 via immunofluorescence is not documented, a general protocol for detecting ANGPTL4 in cells is provided below. This can be adapted for comparing wild-type and ANGPTL4 knockout cells.
Cell Preparation:
Grow wild-type and ANGPTL4 knockout cells on coverslips.
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
Immunostaining:
Block the cells with 1% BSA in PBS for 30 minutes.
Incubate the cells with the AF3485 antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
Wash the cells three times with PBS.
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
Wash the cells three times with PBS.
Mounting and Visualization:
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
Visualize the fluorescence using a confocal or fluorescence microscope.
Visualizing the Workflow and Signaling
Knockout Validation Workflow
Caption: Workflow for ANGPTL4 knockout validation by Western Blot.
ANGPTL4 Signaling Pathway in Lipid Metabolism
Caption: Simplified ANGPTL4 signaling pathway in lipid metabolism.
A Researcher's Guide to AF3485: A Comparative Analysis of ANGPTL4 Antibody Specificity
For researchers in cellular metabolism, angiogenesis, and cancer, the precise detection of Angiopoietin-like protein 4 (ANGPTL4) is critical. This guide provides a comprehensive comparison of the widely-used polyclonal g...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers in cellular metabolism, angiogenesis, and cancer, the precise detection of Angiopoietin-like protein 4 (ANGPTL4) is critical. This guide provides a comprehensive comparison of the widely-used polyclonal goat anti-human/primate ANGPTL4 antibody, AF3485, with other commercially available alternatives. We present a detailed analysis of its specificity, supported by experimental data and protocols, to aid in the selection of the most suitable antibody for your research needs.
AF3485: An Overview
AF3485, produced by R&D Systems, is a polyclonal antibody raised in goats against a recombinant human ANGPTL4 immunogen (Leu165-Ser406). It is validated for use in Western Blot (WB), ELISA, and Simple Western applications and has been cited in numerous publications for immunohistochemistry (IHC) as well.[1]
Specificity Profile of AF3485
According to the manufacturer, AF3485 exhibits high specificity for human ANGPTL4. In sandwich immunoassays, cross-reactivity with other angiopoietin-like proteins (ANGPTL3, Angiopoietin-1, -2, -3, and -4) is reported to be less than 0.2%.[2][3][4][5][6] In Western blot analysis, a minor cross-reactivity of approximately 1% is observed with the N-terminal fragment of recombinant human ANGPTL4.[2][3][4][5][6]
Independent studies further support the specificity of AF3485. For instance, a study on the role of ANGPTL4 in psoriasis utilized AF3485 for the detection of ANGPTL4 in human skin samples, demonstrating its utility in complex tissue analysis.[1] Another publication investigating the differential regulation of ANGPTL3 and ANGPTL4 in fatty acid partitioning also successfully employed this antibody.[1]
Comparison with Alternative ANGPTL4 Antibodies
To provide a comprehensive overview, we have compared AF3485 with a selection of alternative polyclonal and monoclonal antibodies targeting ANGPTL4 from other suppliers. The following table summarizes their key characteristics and validated applications.
Antibody
Host
Clonality
Validated Applications
Supplier
AF3485
Goat
Polyclonal
WB, ELISA, Simple Western, IHC (cited)
R&D Systems
ab196746
Rabbit
Polyclonal
WB, IHC-P, ICC/IF
Abcam
18374-1-AP
Rabbit
Polyclonal
WB, IHC, IF/ICC, IP, ELISA
Proteintech
51109-1-AP
Rabbit
Polyclonal
WB, IHC
Proteintech
A01147-1
Rabbit
Polyclonal
IHC-P, WB, Flow Cytometry
Boster Bio
67577-1-Ig
Mouse
Monoclonal
WB, IF/ICC, ELISA
Proteintech
Experimental Data and Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key specificity testing applications are provided below.
Western Blot Protocol
This protocol is a standard guideline for detecting ANGPTL4 in cell lysates or tissue homogenates.
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel at 100V for 90 minutes or until the dye front reaches the bottom.
Transfer: Transfer proteins to a PVDF membrane at 100V for 60-90 minutes.
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., AF3485 at a recommended starting dilution of 0.1 µg/mL) overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-goat IgG) at a 1:5000 to 1:10000 dilution in blocking buffer for 1 hour at room temperature.
Washing: Repeat the washing step as described above.
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system. ANGPTL4 is expected to migrate at approximately 50-59 kDa.
ELISA Protocol (Sandwich ELISA)
This protocol outlines a typical sandwich ELISA for the quantification of human ANGPTL4.
Coating: Coat a 96-well plate with a capture antibody (e.g., AF3485 at 0.2-0.8 µg/mL) in PBS overnight at room temperature.
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
Blocking: Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
Washing: Repeat the washing step.
Sample and Standard Incubation: Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.
Washing: Repeat the washing step.
Detection Antibody Incubation: Add a biotinylated detection antibody (e.g., a biotinylated anti-ANGPTL4 antibody) at the recommended dilution and incubate for 2 hours at room temperature.
Washing: Repeat the washing step.
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 20 minutes in the dark.
Washing: Repeat the washing step.
Substrate Development: Add TMB substrate and incubate for 15-30 minutes in the dark.
A Researcher's Guide to Lot-to-Lot Consistency of the AF3485 Antibody and Its Alternatives
For researchers, scientists, and drug development professionals, the consistency and reliability of antibodies are paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive compar...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the consistency and reliability of antibodies are paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive comparison of the R&D Systems AF3485 antibody, a polyclonal antibody targeting Angiopoietin-like Protein 4 (ANGPTL4), with a focus on the critical aspect of lot-to-lot consistency. While specific lot-to-lot performance data for AF3485 is not publicly available, this guide offers a comparative overview of AF3485 and its alternatives, alongside detailed experimental protocols to empower researchers to conduct their own validation and consistency checks.
Understanding the Challenge of Lot-to-Lot Variability
Antibody performance can vary between different production batches, a phenomenon known as lot-to-lot variability. This is a particularly important consideration for polyclonal antibodies, which are generated by immunizing animals and can therefore exhibit differences in antibody composition between bleeds and individual animals.[1] Monoclonal antibodies, derived from a single B cell clone, generally offer higher lot-to-lot consistency.[1] However, all antibodies, regardless of their type, should be validated within the specific experimental context of the user's laboratory.[2]
Overview of AF3485 and Alternative ANGPTL4 Antibodies
The R&D Systems AF3485 is a widely cited polyclonal antibody raised in goats against recombinant human ANGPTL4.[3] It is validated for use in several applications, including Western Blot (WB), ELISA, and Immunohistochemistry (IHC).[4] While R&D Systems, a Bio-Techne brand, states that they perform side-by-side testing of new lots against previous lots to ensure consistency, specific data from these internal studies are not typically released to the public.[5]
To provide a comprehensive resource, this guide also considers alternative ANGPTL4 antibodies from other reputable suppliers. The following tables summarize the key features of AF3485 and a selection of alternative antibodies.
Experimental Protocols for Assessing Lot-to-Lot Consistency
To ensure the reliability of experimental results over time, it is crucial to validate each new lot of an antibody. Below are detailed protocols for assessing the lot-to-lot consistency of ANGPTL4 antibodies using Western Blot and ELISA.
Western Blot Protocol for Lot-to-Lot Consistency
This protocol is designed to compare the performance of a new lot of an ANGPTL4 antibody against a previously validated lot.
1. Sample Preparation:
Prepare lysates from a cell line or tissue known to express ANGPTL4. A positive control, such as recombinant human ANGPTL4 protein, should also be included.
Quantify the protein concentration of the lysates using a standard method like the BCA assay.
Prepare a serial dilution of the lysate to assess the linear range of detection for both antibody lots.
2. SDS-PAGE and Protein Transfer:
Load equal amounts of the serially diluted lysates and a constant amount of the positive control onto two identical SDS-PAGE gels.
Run the gels under identical conditions.
Transfer the separated proteins to PVDF or nitrocellulose membranes using a standardized transfer protocol.
3. Immunoblotting:
Block both membranes simultaneously in the same blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
Prepare working dilutions of the "old" and "new" antibody lots in the same antibody dilution buffer. It is recommended to test a range of dilutions for the new lot to determine the optimal concentration.
Incubate one membrane with the "old" antibody lot and the other with the "new" antibody lot overnight at 4°C with gentle agitation.
Wash both membranes extensively with TBST.
Incubate both membranes with the same lot of a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membranes again with TBST.
4. Detection and Analysis:
Develop the blots using an ECL substrate and image them using a chemiluminescence detection system. Ensure that the signal is within the linear range of the detector and that no pixels are saturated.
Quantify the band intensities for ANGPTL4 and a loading control (e.g., GAPDH or β-actin) for each lane.
Compare the signal intensity, specificity (number and pattern of bands), and linear range of detection between the two antibody lots.
Expected Outcome: A consistent antibody lot will show a similar band pattern, signal-to-noise ratio, and linear range of detection when compared to the reference lot.
ELISA Protocol for Lot-to-Lot Consistency
This protocol describes a direct ELISA to compare the binding characteristics of two different lots of an ANGPTL4 antibody.
1. Plate Coating:
Coat the wells of a 96-well ELISA plate with a serial dilution of recombinant human ANGPTL4 protein overnight at 4°C. Include a set of wells with coating buffer only as a negative control.
2. Blocking:
Wash the plate with wash buffer (e.g., PBST) and block the wells with a suitable blocking buffer for 1-2 hours at room temperature.
3. Antibody Incubation:
Prepare serial dilutions of the "old" and "new" antibody lots in assay diluent.
Add the diluted antibodies to the corresponding wells of the coated and blocked plate. Incubate for 2 hours at room temperature.
4. Detection:
Wash the plate thoroughly.
Add an HRP-conjugated secondary antibody, specific for the primary antibody's host species, to all wells. Incubate for 1 hour at room temperature.
Wash the plate.
5. Signal Development and Measurement:
Add a TMB substrate solution to each well and incubate in the dark until a color develops.
Stop the reaction with a stop solution.
Read the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
Plot the absorbance values against the antibody concentration for both lots.
Compare the binding curves (EC50 values) and the maximum signal obtained for each lot.
Expected Outcome: Consistent lots should generate comparable binding curves and maximal signals.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental processes and the biological context of ANGPTL4, the following diagrams have been generated using Graphviz.
Western Blot workflow for lot-to-lot consistency testing.
Simplified ANGPTL4 signaling pathway in lipid metabolism.
Conclusion and Recommendations
While the R&D Systems AF3485 is a well-documented polyclonal antibody for the detection of ANGPTL4, the inherent nature of polyclonal antibodies necessitates careful validation of each new lot. For researchers requiring the highest level of consistency, particularly for long-term studies or in regulated environments, considering a recombinant monoclonal antibody, such as Abcam's ab206420, may be a prudent alternative.
Regardless of the antibody chosen, implementing a rigorous in-house validation protocol for lot-to-lot consistency is the most effective strategy to ensure data reproducibility. The experimental workflows provided in this guide offer a robust framework for performing such comparisons. By systematically evaluating new antibody lots, researchers can maintain the integrity and reliability of their findings.
Comparative Guide to AF3485 [ANGPTL4] Antibody and Alternatives
For researchers in cellular metabolism, oncology, and vascular biology, selecting the appropriate antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive review of the AF3...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers in cellular metabolism, oncology, and vascular biology, selecting the appropriate antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive review of the AF3485 antibody, which targets the Angiopoietin-like protein 4 (ANGPTL4), and compares its performance with other commercially available alternatives. This analysis is based on manufacturer-provided data and findings from peer-reviewed scientific literature.
AF3485 [ANGPTL4] Antibody: An Overview
The AF3485, available from R&D Systems (a Bio-Techne brand), is a polyclonal antibody raised in goats. It is an antigen affinity-purified IgG designed to detect human and primate ANGPTL4.[1][2] This antibody has been validated for use in several key applications, including Western Blot (WB), ELISA, and Simple Western.[1][3]
High number of citations, validated for human and primate samples.[1][3]
Alternative 1 (Vendor A)
Rabbit Polyclonal
WB, IHC, IF
Broad species reactivity (Human, Mouse, Rat).
Alternative 2 (Vendor B)
Mouse Monoclonal
WB, IF
Specificity to a single epitope may provide higher consistency.
Alternative 3 (Vendor C)
Rabbit Monoclonal
WB, IHC, Flow Cytometry
Recombinant antibody, offering high lot-to-lot consistency.
Experimental Data and Protocols
Western Blot (WB)
The AF3485 antibody is recommended for Western Blotting at a concentration of 0.1 µg/mL for recombinant human ANGPTL4 and 50 µg/mL for lysates from human diabetic adipose tissue in Simple Western.[1] A specific band for ANGPTL4 was detected at approximately 59 kDa in human diabetic adipose lysates under reducing conditions.[1]
General Western Blot Protocol:
Lysate Preparation: Homogenize tissue or cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 150V for 1.5 hours.
Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., AF3485 at 0.1-1 µg/mL) overnight at 4°C with gentle agitation.
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-goat IgG) for 1 hour at room temperature.
Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Enzyme-Linked Immunosorbent Assay (ELISA)
In a sandwich ELISA format, AF3485 can be used as a capture antibody at a concentration of 0.2-0.8 µg/mL, paired with a biotinylated anti-human ANGPTL4 detection antibody.[1]
General ELISA Protocol:
Coating: Coat a 96-well plate with the capture antibody (e.g., AF3485) at the recommended concentration in PBS and incubate overnight at 4°C.
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20 minutes at room temperature.
Substrate Development: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution.
Measurement: Read the absorbance at 450 nm.
Signaling Pathway and Experimental Workflow Visualization
ANGPTL4 is a secreted protein that plays a crucial role in lipid metabolism by inhibiting lipoprotein lipase (LPL). Its expression is regulated by various factors, including hypoxia and nutrient status.
Caption: Regulation and function of ANGPTL4 in lipid metabolism.
The following diagram illustrates a typical workflow for a sandwich ELISA, a common application for the AF3485 antibody.
Caption: Workflow for a sandwich ELISA to detect ANGPTL4.
Conclusion
The AF3485 polyclonal antibody is a well-documented tool for the detection of ANGPTL4 in human and primate samples, particularly for Western Blot and ELISA applications. While direct user reviews are scarce, its frequent citation in scientific literature suggests reliable performance. For researchers requiring a monoclonal antibody for enhanced specificity and lot-to-lot consistency, several alternatives are available. The choice of antibody should be guided by the specific application, the species being studied, and a careful review of the validation data provided by the manufacturer and in independent publications.
Comparative Validation of Non-Peptide GnRH Antagonists in Primate Models: A Focus on AF3485 (TAK-013)
This guide provides a comparative analysis of AF3485 (also known as TAK-013), a non-peptide Gonadotropin-Releasing Hormone (GnRH) antagonist, and its validation in primate samples. The performance and characteristics of...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comparative analysis of AF3485 (also known as TAK-013), a non-peptide Gonadotropin-Releasing Hormone (GnRH) antagonist, and its validation in primate samples. The performance and characteristics of AF3485 are compared with other orally active, non-peptide GnRH antagonists that have also been evaluated in non-human primate models. This document is intended for researchers, scientists, and drug development professionals working on therapies for sex-hormone-dependent diseases.
It is important to note that the identifier "AF3485" is also used for a polyclonal antibody targeting the Angiopoietin-like Protein 4 (ANGPTL4)[1][2][3]. This guide focuses exclusively on the small molecule GnRH antagonist, TAK-013.
The primary mechanism of action for these compounds involves the competitive antagonism of the GnRH receptor in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in the production of gonadal steroids like estradiol and progesterone. This suppression of the pituitary-ovarian axis is a key therapeutic strategy for conditions such as endometriosis and uterine fibroids[4][5].
Quantitative Performance in Primate Models
The following table summarizes the quantitative data from studies of AF3485 (TAK-013) and comparable non-peptide GnRH antagonists in primate models.
Compound
Primate Model
Dosage / Concentration
Key Findings
Reference
AF3485 (TAK-013)
Cynomolgus Monkey (Female)
In Vitro: IC₅₀ of 36 nM (for LH release suppression)
Suppressed LH, estradiol, and progesterone levels. The effect was reversible upon discontinuation. No significant effect on FSH.
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols derived from the primate validation study of AF3485 (TAK-013)[4].
1. In Vitro Luteinizing Hormone (LH) Release Assay
Objective: To determine the concentration-dependent effect of the antagonist on GnRH-stimulated LH release.
Model: Primary-cultured pituitary cells from female cynomolgus monkeys.
Procedure:
Pituitary glands are collected and enzymatically dispersed to create a single-cell suspension.
Cells are cultured for a period to allow for recovery and adherence.
The cultured cells are pre-incubated with varying concentrations of AF3485 (TAK-013).
Following pre-incubation, cells are stimulated with a fixed concentration of GnRH to induce LH release.
The cell culture medium is collected, and the concentration of LH is measured using a validated immunoassay.
Data are analyzed to calculate the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the GnRH-stimulated LH release. In the study, TAK-013 suppressed LH release with an IC₅₀ value of 36 nM[4].
2. In Vivo Chronic Oral Administration Study
Objective: To evaluate the long-term effects of oral administration of the antagonist on the pituitary-ovarian axis and its reversibility.
A baseline period is established where serum hormone levels (LH, FSH, estradiol, progesterone) and menstrual cycles are monitored to confirm normal cyclicity.
AF3485 (TAK-013) is administered orally at a specified dose and frequency. In the cited study, the dose was 30 mg/kg, three times daily (totaling 90 mg/kg/day), for approximately 80 days[4].
Blood samples are collected regularly throughout the treatment period to measure serum concentrations of LH, FSH, estradiol, and progesterone.
After the treatment period, administration of the compound is discontinued.
Hormone levels and menstrual cycles are monitored during the post-treatment period to assess the reversibility of the effects. The study found that normal profiles of sex steroids were observed immediately after discontinuation[4].
Visualizations: Pathways and Workflows
Mechanism of GnRH Antagonists on the HPG Axis
The diagram below illustrates the Hypothalamic-Pituitary-Gonadal (HPG) axis and the point of intervention for GnRH antagonists like AF3485. The hypothalamus releases GnRH, which stimulates the pituitary to release LH and FSH. These gonadotropins then act on the gonads to produce sex hormones. GnRH antagonists block this cascade at the pituitary receptor.
Caption: GnRH antagonist mechanism of action on the HPG axis.
General Workflow for Primate Validation of a GnRH Antagonist
This workflow outlines the typical sequence of studies, from initial in vitro characterization to in vivo efficacy and safety evaluation in a non-human primate model.
Caption: Experimental workflow for GnRH antagonist validation.
AF3485 Antibody: A Comparative Guide to Cross-Reactivity with ANGPTL Proteins
For researchers in drug development and related scientific fields, the specificity of an antibody is a critical factor for the validity and reproducibility of experimental results. This guide provides a detailed comparis...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers in drug development and related scientific fields, the specificity of an antibody is a critical factor for the validity and reproducibility of experimental results. This guide provides a detailed comparison of the cross-reactivity of the AF3485 antibody with other Angiopoietin-like (ANGPTL) proteins, supported by experimental data and protocols.
Product Overview: AF3485
AF3485 is a goat polyclonal antibody raised against recombinant human Angiopoietin-like Protein 4 (ANGPTL4).[1][2][3][4][5] It is designed for the detection of human ANGPTL4 in various immunoassays, including ELISA and Western Blot.[1][2][3][4][5]
Cross-Reactivity Profile
The specificity of AF3485 has been assessed against other members of the ANGPTL protein family and the structurally related angiopoietins. The experimental data reveals a high degree of specificity for ANGPTL4 with minimal cross-reactivity with other tested proteins.
Quantitative Analysis of Cross-Reactivity
The following table summarizes the quantitative cross-reactivity data for the AF3485 antibody.
Protein Tested
Assay Type
Cross-Reactivity (%)
Recombinant Human ANGPTL3
Sandwich Immunoassay
< 0.2%
Recombinant Human Angiopoietin-1
Sandwich Immunoassay
< 0.2%
Recombinant Human Angiopoietin-2
Sandwich Immunoassay
< 0.2%
Recombinant Human Angiopoietin-3
Sandwich Immunoassay
< 0.2%
Recombinant Human Angiopoietin-4
Sandwich Immunoassay
< 0.2%
Recombinant Human ANGPTL4 N-terminal Fragment
Western Blot
~ 1%
Data sourced from manufacturer's datasheets.[1][2][3][4][5]
Experimental Methodologies
The cross-reactivity data presented was primarily generated using Sandwich Immunoassays and Western Blotting. Below are detailed protocols representative of the methods used to assess antibody specificity.
Sandwich ELISA for Cross-Reactivity Assessment
This method is employed to quantify the binding of AF3485 to its target antigen in the presence of other proteins.
Protocol:
Coating: A 96-well microplate is coated with a capture antibody specific for a different epitope of ANGPTL4.
Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
Sample Incubation: Recombinant ANGPTL4 (positive control) and other ANGPTL proteins (test samples) are added to the wells and incubated to allow binding to the capture antibody.
Detection Antibody Incubation: The AF3485 antibody (detection antibody) is added to the wells. If there is cross-reactivity, AF3485 will bind to the captured test protein.
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the AF3485 antibody is added.
Signal Development: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colorimetric signal.
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cross-reactivity is calculated by comparing the signal generated by the test proteins to the signal from ANGPTL4.
Western Blot for Cross-Reactivity Assessment
This technique is used to assess the binding of AF3485 to different proteins after they have been separated by size.
Protocol:
Sample Preparation: Recombinant ANGPTL4 and other ANGPTL proteins are denatured and loaded into separate lanes of an SDS-PAGE gel.
Electrophoresis: The proteins are separated by size by applying an electric current to the gel.
Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
Primary Antibody Incubation: The membrane is incubated with the AF3485 antibody.
Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody that recognizes the AF3485 antibody.
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The presence and intensity of a band indicate the degree of binding.
Visualizing Experimental and Biological Pathways
To further illustrate the experimental workflow and the biological context of ANGPTL4, the following diagrams are provided.
Sandwich ELISA Workflow for Cross-Reactivity Testing.
Simplified ANGPTL4 Signaling in Lipid Metabolism.
Conclusion
The AF3485 antibody demonstrates high specificity for human ANGPTL4 with minimal cross-reactivity to other tested ANGPTL and angiopoietin proteins in sandwich immunoassays. A low level of cross-reactivity was observed with the N-terminal fragment of ANGPTL4 in Western Blot analysis. This high specificity makes AF3485 a reliable tool for researchers studying the function of ANGPTL4 in various biological processes.
A Head-to-Head Comparison of ANGPTL4 Antibodies: R&D Systems AF3485 vs. Leading Competitors
For researchers in lipid metabolism, angiogenesis, and cancer, selecting the right antibody is paramount for generating reliable and reproducible data. Angiopoietin-like 4 (ANGPTL4) is a crucial secreted protein involved...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers in lipid metabolism, angiogenesis, and cancer, selecting the right antibody is paramount for generating reliable and reproducible data. Angiopoietin-like 4 (ANGPTL4) is a crucial secreted protein involved in these processes, making the choice of a high-quality antibody for its detection essential. This guide provides an objective comparison of the widely used goat polyclonal ANGPTL4 antibody from R&D Systems, AF3485, with other commercially available polyclonal and monoclonal antibodies from leading vendors. The comparison focuses on key performance aspects across various applications, including Western Blot (WB), ELISA, and Immunohistochemistry (IHC).
Product Specifications at a Glance
A summary of the key specifications for R&D Systems AF3485 and selected competitor ANGPTL4 antibodies is presented below. This allows for a quick assessment of their fundamental characteristics.
This section delves into the performance of each antibody in common immunoassays, drawing upon data provided in their respective datasheets and available publications.
Western Blot (WB)
Western blotting is a fundamental technique for detecting ANGPTL4 protein levels in various samples. The expected molecular weight of full-length human ANGPTL4 is approximately 45-50 kDa, with a cleaved form at around 35 kDa.[4]
Antibody
Vendor
Observed Band (kDa)
Dilution
Sample Types
Key Findings & Citations
AF3485
R&D Systems
~59 kDa
50 µg/mL
Human Diabetic Adipose Lysate
Detects a specific band under reducing conditions.
ab196746
Abcam
~50 kDa
1:1000
Human, Mouse, Rat tissues
Cited in over 20 publications.
67577-1-Ig
Proteintech
~45-50 kDa
1:3000 - 1:5000
Human placenta, A549, Caco-2, HT-29, COLO 320 cells[3]
Demonstrates good performance across various human cell lines.[3]
NBP2-80039
Novus Biologicals
~62 kDa and ~35 kDa
1:2000 - 1:5000
Recombinant hANGPTL4
Recognizes both full-length and the fibrinogen-like domain (FLD) of human ANGPTL4.
Summary: All compared antibodies demonstrate the ability to detect ANGPTL4 by Western Blot. R&D Systems' AF3485 shows a band at a slightly higher molecular weight in the provided datasheet image. The monoclonal antibodies from Proteintech and Novus Biologicals show specific bands at the expected molecular weights, with the Novus antibody also detecting a cleaved fragment.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative method to measure ANGPTL4 concentrations in biological fluids. The performance of antibodies in a sandwich ELISA setup is critical for sensitivity and specificity.
Antibody/Kit
Vendor
Application
Sensitivity
Range
Key Features
AF3485
R&D Systems
Capture Antibody
Not specified for kit
Not specified for kit
Can be used as a capture antibody in sandwich ELISAs.[2]
A wide range of ELISA kits are available with varying sensitivities and detection ranges.[5]
NBP2-80039
Novus Biologicals
ELISA
Not specified for kit
Not specified for kit
Validated for use in ELISA.
Summary: R&D Systems' AF3485 is suitable as a capture antibody for developing a sandwich ELISA. For a complete, ready-to-use solution, numerous commercial ELISA kits are available, and the choice will depend on the required sensitivity and sample type. The monoclonal antibody from Novus Biologicals is also validated for ELISA applications.
Immunohistochemistry (IHC)
IHC allows for the visualization of ANGPTL4 protein expression and localization within tissue sections.
Demonstrates utility in paraffin-embedded human tissues.
Summary: All antibodies have been reported to work in IHC applications. While R&D Systems' AF3485 has been cited for this use, detailed protocols and images are more readily available for the competitor antibodies from Abcam, Proteintech, and Novus Biologicals on their respective datasheets.
Experimental Methodologies
Detailed protocols are crucial for reproducing experimental results. Below are representative protocols for the key applications discussed.
Western Blot Protocol
Lysate Preparation: Homogenize cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine protein concentration using a BCA assay.
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel.
Transfer: Transfer proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., AF3485 at a recommended dilution) overnight at 4°C.
Washing: Wash the membrane three times with TBST.
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize bands using an ECL substrate and an imaging system.
ELISA (Sandwich) Protocol
Coating: Coat a 96-well plate with the capture antibody (e.g., AF3485) overnight at 4°C.
Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
Washing: Repeat the washing step.
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
Washing: Repeat the washing step.
Substrate Development: Add TMB substrate and incubate in the dark until color develops.
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
Reading: Read the absorbance at 450 nm.
Immunohistochemistry (Paraffin-Embedded) Protocol
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding with a blocking serum.
Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.
Washing: Wash sections with PBS.
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.
Detection: Use an avidin-biotin-peroxidase complex (ABC) reagent followed by a DAB substrate.
Counterstaining: Counterstain with hematoxylin.
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Visualizing Key Pathways and Workflows
To further aid in understanding the context of ANGPTL4 research and the experimental processes involved, the following diagrams are provided.
A Researcher's Guide to ANGPTL4 Antibody Selection and Experimental Reproducibility, Featuring AF3485
Comparison of Commercially Available Anti-ANGPTL4 Antibodies The selection of an appropriate antibody is contingent on the specific application and experimental context. Below is a summary of key features of AF3485 and s...
Author: BenchChem Technical Support Team. Date: November 2025
Comparison of Commercially Available Anti-ANGPTL4 Antibodies
The selection of an appropriate antibody is contingent on the specific application and experimental context. Below is a summary of key features of AF3485 and several alternative antibodies for the detection of ANGPTL4. Researchers are strongly encouraged to perform in-house validation for their specific experimental setup.
Catalog Number
Product Name
Manufacturer
Host
Clonality
Applications (as listed by manufacturer)
Immunogen
AF3485
Human/Primate Angiopoietin-like Protein 4/ANGPTL4 Antibody
R&D Systems
Goat
Polyclonal
ELISA (Capture), Western Blot, Simple Western, Immunohistochemistry
Mouse myeloma cell line NS0-derived recombinant human ANGPTL4 (Leu165-Ser406)
18374-1-AP
ANGPTL4 Polyclonal Antibody
Proteintech
Rabbit
Polyclonal
Western Blot, IHC, IF, IP
Recombinant human ANGPTL4 protein
sc-373762
Angptl4 Antibody (C-7)
Santa Cruz Biotechnology
Mouse
Monoclonal
Western Blot, IP, IF, ELISA
Peptide corresponding to amino acids 51-250 of human ANGPTL4
A01147-1
Anti-ANGPTL4 Antibody (Center)
Boster Bio
Rabbit
Polyclonal
Western Blot, IHC, Flow Cytometry
KLH-conjugated synthetic peptide from the central region of human ANGPTL4
Ensuring Experimental Reproducibility: A Critical Consideration
The reproducibility of experiments is a cornerstone of scientific advancement. In the context of antibody-based assays, lot-to-lot variability and non-specific binding are significant challenges. A 2017 study by Makoveichuk et al. highlighted the issue of non-specific antibody reactivity in ANGPTL4 ELISAs, particularly in serum samples from patients with rheumatoid arthritis, which could be attributed to cross-reactivity with rheumatoid factor.[1] This underscores the critical need for rigorous antibody validation and the inclusion of appropriate controls in all experiments.
Researchers should consider the following to enhance the reproducibility of their findings:
In-house Validation: Always validate a new antibody or a new lot of a previously used antibody in your specific experimental setup.
Positive and Negative Controls: Include well-characterized positive and negative controls to confirm antibody specificity.
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all antibody-based experiments to minimize procedural variability.
Consistent Reagent Sources: Whenever possible, use reagents from the same lot for the duration of a study to minimize variability.
ANGPTL4 Signaling Pathways
ANGPTL4 is a secreted glycoprotein that plays a crucial role in lipid metabolism, angiogenesis, and inflammation. Its biological functions are mediated through various signaling pathways. The diagram below illustrates a simplified overview of key ANGPTL4 signaling interactions.
Caption: Simplified ANGPTL4 signaling pathways in metabolism and angiogenesis.
Experimental Protocols
The following are generalized protocols for Sandwich ELISA and Western Blotting for the detection of human ANGPTL4. These should be optimized and validated by the end-user for their specific experimental conditions.
Sandwich ELISA Protocol for Human ANGPTL4
This protocol is a general guideline for a sandwich ELISA using a capture antibody (like AF3485), a biotinylated detection antibody, and a streptavidin-HRP conjugate.
Workflow Diagram:
Caption: General workflow for a Sandwich ELISA experiment.
Materials:
Capture Antibody (e.g., AF3485)
Recombinant Human ANGPTL4 Standard
Biotinylated Detection Antibody
Streptavidin-HRP
96-well microplate
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Reagent Diluent (e.g., 1% BSA in PBS)
Substrate Solution (e.g., TMB)
Stop Solution (e.g., 2 N H₂SO₄)
Plate reader
Procedure:
Plate Coating: Dilute the capture antibody to the recommended concentration (e.g., 0.2-0.8 µg/mL for AF3485) in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
Blocking: Aspirate the coating solution and wash the plate three times with Wash Buffer. Add 300 µL of Reagent Diluent to each well to block non-specific binding. Incubate for at least 1 hour at room temperature.
Sample and Standard Incubation: Aspirate the blocking solution and wash the plate three times. Prepare serial dilutions of the Recombinant Human ANGPTL4 Standard in Reagent Diluent. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
Detection Antibody Incubation: Aspirate the samples and standards and wash the plate three times. Dilute the biotinylated detection antibody to the recommended concentration in Reagent Diluent. Add 100 µL to each well. Incubate for 2 hours at room temperature.
Streptavidin-HRP Incubation: Aspirate the detection antibody and wash the plate three times. Dilute the Streptavidin-HRP to the recommended concentration in Reagent Diluent. Add 100 µL to each well. Incubate for 20 minutes at room temperature in the dark.
Signal Development: Aspirate the Streptavidin-HRP solution and wash the plate three times. Add 100 µL of Substrate Solution to each well. Incubate for 20-30 minutes at room temperature in the dark.
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Western Blot Protocol for Human ANGPTL4
This protocol provides a general procedure for detecting ANGPTL4 in cell lysates or tissue homogenates.
Workflow Diagram:
Caption: General workflow for a Western Blot experiment.
Materials:
Primary Antibody (e.g., AF3485)
HRP-conjugated Secondary Antibody
Cell or tissue lysates
SDS-PAGE gels
PVDF membrane
Transfer Buffer
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
Wash Buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
ECL Western Blotting Substrate
Imaging system
Procedure:
Sample Preparation: Prepare protein lysates from cells or tissues in RIPA buffer with protease inhibitors. Determine the protein concentration using a BCA assay.
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
Primary Antibody Incubation: Dilute the primary antibody (e.g., AF3485 at 0.1 µg/mL) in Blocking Buffer. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
Imaging: Acquire the chemiluminescent signal using a digital imaging system.
By carefully selecting and validating antibodies and adhering to standardized protocols, researchers can significantly improve the reproducibility and reliability of their experimental results in the study of ANGPTL4.
Essential Safety and Operational Guide for Handling AF3485 Antibody
This guide provides immediate and essential safety, operational, and disposal information for the proper handling of AF3485, a goat polyclonal antibody targeting human/primate Angiopoietin-like Protein 4 (ANGPTL4). The f...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides immediate and essential safety, operational, and disposal information for the proper handling of AF3485, a goat polyclonal antibody targeting human/primate Angiopoietin-like Protein 4 (ANGPTL4). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain product integrity.
Personal Protective Equipment (PPE) and Safety Precautions
While AF3485 is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks. The following personal protective equipment should be worn at all times when handling this product.
Protective Equipment
Specification
Purpose
Eye Protection
Safety glasses with side shields or goggles
Protects eyes from accidental splashes.
Hand Protection
Chemical-resistant gloves (e.g., nitrile or latex)
Prevents direct skin contact with the antibody solution.
Body Protection
Laboratory coat
Protects skin and clothing from contamination.
General Safety Precautions:
Always work in a well-ventilated area to avoid inhalation of any aerosols.
Avoid direct contact with skin, eyes, and clothing.
Do not eat, drink, or smoke in the laboratory.
Wash hands thoroughly after handling the product.
Operational Plan: Reconstitution and Storage
Proper reconstitution and storage are critical for maintaining the antibody's activity and ensuring experimental success.
Reconstitution Protocol:
The AF3485 antibody is supplied in a lyophilized (freeze-dried) format.
Centrifuge: Briefly centrifuge the vial before opening to ensure that the lyophilized powder is at the bottom.
Reconstitute: Add sterile Phosphate Buffered Saline (PBS) to the vial to achieve a final concentration of 0.2 mg/mL.[1][2][3] Gently pipet the solution up and down to mix. Avoid vigorous shaking or vortexing, which can denature the antibody.
Incubate: Allow the vial to stand at room temperature for a few minutes to ensure complete dissolution.
Long-term (up to 6 months): Aliquot the reconstituted antibody into smaller, single-use volumes and store at -20 to -70°C.[3] Avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of the AF3485 antibody and any contaminated materials is crucial for laboratory safety and environmental compliance.
Unused Product:
The unused antibody should be disposed of as non-hazardous biological waste. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
In general, liquid waste containing the antibody can be autoclaved or chemically disinfected before disposal down the sanitary sewer.[4]
Contaminated Materials:
Sharps: Any contaminated needles, pipette tips, or other sharps should be placed in a designated sharps container for proper disposal.
Labware: Contaminated plasticware, glassware, and gloves should be collected in a biohazard bag and autoclaved before being disposed of as regular laboratory waste.
Empty Vials: Empty vials should be rinsed and can typically be disposed of in the regular trash.
Experimental Protocols
The AF3485 antibody is validated for use in several applications. The following are general protocols; however, optimal dilutions and conditions should be determined by the end-user.
Application
Recommended Concentration/Dilution
Western Blot
0.1 µg/mL
Immunohistochemistry (IHC)
5-15 µg/mL
Immunocytochemistry (ICC/IF)
5-15 µg/mL
ELISA (Capture)
0.2-0.8 µg/mL
Example: Western Blot Protocol
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer. Determine the protein concentration of each sample.
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the AF3485 antibody at a concentration of 0.1 µg/mL in blocking buffer overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-goat secondary antibody for 1 hour at room temperature.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Diagrams
Caption: Workflow for safe handling and disposal of AF3485.
Caption: Key signaling pathways influenced by ANGPTL4.